3-Aminoquinolin-5-OL
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-aminoquinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h1-5,12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEDORXRXKSRNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)N)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857277 | |
| Record name | 3-Aminoquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261625-77-7 | |
| Record name | 3-Aminoquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Aminoquinolin-5-OL: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] First isolated from coal tar in 1834, the quinoline moiety is a versatile and highly "druggable" structure, amenable to a variety of chemical modifications to optimize its pharmacological profile.[1] Derivatives of quinoline have been developed as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][2] The introduction of amino and hydroxyl substituents on the quinoline core can significantly influence the molecule's physicochemical properties and its interactions with biological targets. This guide provides a comprehensive technical overview of a specific derivative, 3-Aminoquinolin-5-OL, including its molecular structure, properties, a proposed synthetic pathway, and its potential applications in modern drug discovery.
Core Compound Profile: this compound
This compound is a heterocyclic aromatic compound featuring a quinoline core substituted with an amino group at the 3-position and a hydroxyl group at the 5-position. The presence of both a basic amino group and an acidic hydroxyl group suggests that this molecule can participate in a variety of intermolecular interactions, including hydrogen bonding, which is crucial for binding to biological targets.
Molecular Structure and Physicochemical Properties
The molecular structure and key physicochemical properties of this compound are summarized in the table below. For comparative purposes, data for the parent compound, 3-Aminoquinoline, is also included.
| Property | This compound | 3-Aminoquinoline |
| CAS Number | 1261625-77-7[2] | 580-17-6[3] |
| Molecular Formula | C₉H₈N₂O[2] | C₉H₈N₂[3] |
| Molecular Weight | 160.17 g/mol [2] | 144.17 g/mol [3] |
| Appearance | Not specified (likely a solid) | Solid[4] |
| Melting Point | Not specified | 91-92 °C[4] |
| Storage | Room temperature[2] | Not specified |
Synthesis of this compound: A Proposed Pathway
A hypothetical, yet chemically sound, synthetic workflow is outlined below. This process illustrates a multi-step synthesis that could yield the target compound.
References
An In-depth Technical Guide to 3-Aminoquinolin-5-OL: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 3-Aminoquinolin-5-OL, a heterocyclic compound belonging to the esteemed quinoline family. While a specific historical record of its initial discovery is not prominent in the scientific literature, its significance lies in its potential as a versatile building block in medicinal chemistry and materials science. This document will delve into its plausible synthetic origins, detailed experimental protocols for its preparation, its physicochemical and spectroscopic profile, and explore its potential applications based on the well-established biological activities of the quinoline scaffold.
Introduction: The Enduring Importance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery. First isolated from coal tar in 1834, quinoline and its derivatives have since been identified in numerous natural products, most notably the cinchona alkaloids such as quinine, a historic antimalarial agent. The versatility of the quinoline nucleus allows for a wide array of chemical modifications, leading to a vast library of compounds with diverse and potent biological activities.[1] These activities span a remarkable range, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and cardiovascular effects.[2][3] The enduring interest in quinoline derivatives within the pharmaceutical industry underscores the importance of understanding the synthesis and properties of novel substituted quinolines like this compound.
A Postulated History: The Synthetic Emergence of this compound
A dedicated discovery paper for this compound is not readily found in the historical chemical literature. Its emergence is more likely a result of systematic synthetic explorations of the quinoline scaffold rather than a singular discovery event. The compound, identified by its CAS number 1261625-77-7, is available from several chemical suppliers, indicating its utility as a synthetic intermediate. Its history is therefore intrinsically linked to the development of foundational reactions for quinoline synthesis.
The structure of this compound, with substituents on both the benzene and pyridine rings, suggests that its synthesis would rely on one of the classic named reactions for quinoline formation. These methods, developed in the late 19th century, provide powerful strategies for constructing the quinoline core from readily available starting materials. Key among these are the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. The choice of a particular method is dictated by the desired substitution pattern on the final quinoline product.
Synthetic Methodologies: A Proposed Route to this compound
Given the 3-amino and 5-hydroxy substitution pattern of the target molecule, a plausible and efficient synthetic strategy can be devised utilizing the principles of the Skraup reaction or a modified Doebner-von Miller reaction . The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[4][5] The Doebner-von Miller reaction is a more general method that uses α,β-unsaturated aldehydes or ketones in place of glycerol.[6][7]
For the synthesis of this compound, a logical starting material would be 3-aminophenol . The reaction would proceed through the formation of acrolein from glycerol (in the Skraup reaction) or the use of an acrolein equivalent, followed by a Michael addition of the aminophenol, cyclization, and oxidation.
Proposed Synthesis via a Modified Skraup Reaction
This proposed protocol is based on the established mechanism of the Skraup reaction, adapted for the specific synthesis of this compound from 3-aminophenol.
Reaction Scheme:
A proposed Skraup reaction for this compound.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Initial Mixture: To the flask, add 3-aminophenol (1.0 eq) and a mild oxidizing agent such as arsenic acid or nitrobenzene (1.2 eq).
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (3.0-4.0 eq) to the mixture with constant stirring and cooling in an ice bath to manage the exothermic reaction.
-
Glycerol Addition: Once the mixture is homogeneous, add glycerol (3.0-4.0 eq) dropwise through the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 120°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 130-140°C for 3-4 hours. The reaction is often vigorous, and careful temperature control is crucial.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the heat generated.
-
The crude product will precipitate out of the solution.
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
-
Causality Behind Experimental Choices:
-
Sulfuric Acid: Acts as both a catalyst and a dehydrating agent to convert glycerol to the reactive intermediate, acrolein.
-
Oxidizing Agent: Is necessary to aromatize the initially formed dihydroquinoline intermediate to the stable quinoline ring.
-
Controlled Addition and Temperature: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled. Slow addition of reagents and careful temperature monitoring are essential for safety and to prevent unwanted side reactions and tar formation.[4]
-
Neutralization: Is required to precipitate the product, which is soluble in the acidic reaction medium.
Physicochemical and Spectroscopic Characterization
The identity and purity of synthesized this compound would be confirmed through a combination of physical and spectroscopic methods.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1261625-77-7 | - |
| Molecular Formula | C₉H₈N₂O | - |
| Molecular Weight | 160.17 g/mol | - |
Spectroscopic Data (Predicted):
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, as well as a broad signal for the amino (-NH₂) protons and a signal for the hydroxyl (-OH) proton. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the 3,5-disubstituted quinoline scaffold.
-
¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the quinoline ring. The chemical shifts will be influenced by the electron-donating effects of the amino and hydroxyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), O-H stretching of the phenol (a broad band around 3200-3600 cm⁻¹), and C=C and C=N stretching vibrations of the quinoline ring (in the 1500-1650 cm⁻¹ region).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 160.17). Fragmentation patterns would be consistent with the quinoline structure.
Potential Applications in Drug Discovery and Materials Science
While specific biological studies on this compound are limited, the well-documented and diverse bioactivities of the quinoline scaffold provide a strong rationale for its potential applications.[1][2][3] The presence of both an amino and a hydroxyl group offers two reactive sites for further chemical modification, making it an attractive starting point for the synthesis of more complex molecules.
Potential Therapeutic Areas:
-
Anticancer Agents: Many substituted quinolines exhibit potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases. The amino and hydroxyl groups of this compound could be functionalized to generate derivatives that target specific cancer-related pathways.
-
Antimicrobial Agents: The quinoline core is a key feature of many antibacterial and antifungal drugs. Derivatives of this compound could be synthesized and screened for activity against a range of pathogenic microorganisms.
-
Antimalarial Drugs: Following the legacy of quinine and chloroquine, the development of new quinoline-based antimalarials is an ongoing area of research. This compound could serve as a scaffold for the design of novel compounds to combat drug-resistant malaria strains.
-
Neuroprotective Agents: The ability of some quinoline derivatives to chelate metal ions has led to their investigation as potential treatments for neurodegenerative diseases.
Materials Science Applications:
The fluorescent properties of the quinoline ring system make its derivatives interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent chemosensors.
Logical Workflow for Exploring Biological Activity:
Workflow for drug discovery starting from this compound.
Conclusion
This compound represents a valuable, yet underexplored, member of the quinoline family. While its formal "discovery" is not a distinct event, its synthetic accessibility through established methods like the Skraup reaction positions it as a useful building block for further chemical exploration. The presence of reactive amino and hydroxyl groups provides a platform for the generation of diverse derivatives with the potential for significant biological activity. This technical guide serves as a foundational resource for researchers in medicinal chemistry and drug development, providing a plausible synthetic route and highlighting the promising avenues for future investigation into the therapeutic and material applications of this intriguing quinoline scaffold.
References
- 1. journal.ijresm.com [journal.ijresm.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
Spectroscopic Profile of 3-Aminoquinolin-5-ol: A Technical Guide for Researchers
Introduction
3-Aminoquinolin-5-ol is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted quinoline, it possesses a scaffold known for a wide range of biological activities and unique photophysical properties. A thorough understanding of its molecular structure and electronic characteristics is paramount for its application in drug design and development. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Due to the limited availability of direct experimental data for this compound in public databases, this guide synthesizes a predicted spectroscopic profile based on established principles of spectroscopy and empirical data from closely related analogues, such as 3-aminoquinoline and quinolin-5-ol. This approach provides a robust and scientifically grounded reference for the identification and characterization of this molecule.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, with chemical shifts (δ) reported in parts per million (ppm).
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring NMR spectra of quinoline derivatives involves dissolving 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is suitable for compounds with exchangeable protons like those in amino and hydroxyl groups. The spectra are typically recorded on a 400 MHz or higher field spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Rationale
The quinoline ring system gives rise to a complex and informative ¹H NMR spectrum. The introduction of an electron-donating amino (-NH₂) group at the C3 position and an electron-donating hydroxyl (-OH) group at the C5 position significantly influences the chemical shifts of the aromatic protons. These groups increase the electron density on the ring, particularly at the ortho and para positions, leading to an upfield shift (lower ppm) compared to unsubstituted quinoline.[1]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H2 | ~8.3 | s | - | Singlet due to lack of adjacent protons. Deshielded by the adjacent nitrogen. |
| H4 | ~7.0 | s | - | Singlet. Significantly shielded by the ortho -NH₂ group. |
| H6 | ~6.8 | d | ~7.5 | Doublet. Shielded by the ortho -OH group. |
| H7 | ~7.2 | t | ~7.8 | Triplet. Influenced by both substituents, showing a typical aromatic coupling pattern. |
| H8 | ~7.4 | d | ~8.0 | Doublet. Less affected by the substituents compared to other protons. |
| -NH₂ | ~5.5 | br s | - | Broad singlet, exchangeable with D₂O. The chemical shift can vary with concentration and temperature. |
| -OH | ~9.5 | br s | - | Broad singlet, exchangeable with D₂O. The chemical shift is highly dependent on solvent and hydrogen bonding. |
Caption: Electron-donating groups (EDGs) increase shielding on the quinoline core.
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum provides information about the carbon skeleton. The electron-donating -NH₂ and -OH groups will cause a significant upfield shift for the carbons to which they are attached (ipso-carbons) and the corresponding ortho and para carbons.[1]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~145 | Deshielded due to proximity to nitrogen. |
| C3 | ~135 | Attached to the amino group, but also influenced by the nitrogen in the ring. |
| C4 | ~115 | Shielded by the ortho -NH₂ group. |
| C4a | ~140 | Junction carbon, influenced by both rings and the -OH group. |
| C5 | ~150 | Attached to the hydroxyl group (ipso-carbon), significantly deshielded. |
| C6 | ~110 | Shielded by the ortho -OH group. |
| C7 | ~128 | Less affected by the substituents. |
| C8 | ~120 | Shielded by the para -OH group. |
| C8a | ~148 | Junction carbon, deshielded by the adjacent nitrogen. |
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
IR spectra are commonly obtained using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded. This technique requires minimal sample preparation.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H aromatic, C=C, and C=N bonds.
Table 3: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H and N-H stretching vibrations. The broadness is due to hydrogen bonding. |
| 3100-3000 | Medium | Aromatic C-H stretching. |
| 1620-1580 | Strong | C=C and C=N stretching vibrations of the quinoline ring. |
| 1500-1400 | Medium-Strong | Aromatic ring skeletal vibrations. |
| 1300-1200 | Strong | C-O stretching of the phenolic hydroxyl group. |
| 1350-1250 | Medium | C-N stretching of the aromatic amine. |
| 900-675 | Medium-Strong | Out-of-plane C-H bending vibrations, characteristic of the substitution pattern. |
III. Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.
Experimental Protocol: MS Data Acquisition
Mass spectra can be obtained using various ionization techniques. Electron Ionization (EI) is a common method for volatile and thermally stable compounds, which often leads to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique, typically used for less volatile or thermally fragile molecules, and it often results in a prominent molecular ion peak. For this compound, ESI in positive ion mode would be a suitable method.
Predicted Mass Spectrum
The molecular formula of this compound is C₉H₈N₂O, with a monoisotopic mass of 160.0637 g/mol .
-
Molecular Ion Peak (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z = 160.
-
Isotope Peak (M+1): An (M+1) peak at m/z = 161 will be observed due to the natural abundance of ¹³C.
Predicted Fragmentation Pathway
Under ionization, the molecular ion of this compound can undergo fragmentation. The quinoline ring is relatively stable, but characteristic losses of small neutral molecules are expected.
Caption: Key fragmentation pathways for the molecular ion of this compound.
Common fragmentation patterns for quinoline derivatives involve the loss of HCN (27 Da) from the pyridine ring and the loss of CO (28 Da) from the phenol moiety.[2][3] Therefore, significant fragment ions are predicted at:
-
m/z = 133: Loss of HCN from the molecular ion.
-
m/z = 132: Loss of CO from the molecular ion.
Further fragmentation of these primary ions would lead to a more complex pattern in the lower mass region of the spectrum.
IV. Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, derived from the established principles of spectroscopy and analysis of related compounds, offer a valuable resource for researchers. These data will aid in the identification, purity assessment, and structural confirmation of this compound in various research and development settings. Experimental verification of these predictions will be a crucial step in the further investigation of this promising molecule.
References
An In-depth Technical Guide to the Solubility and Stability Profiling of 3-Aminoquinolin-5-ol
Foreword: The Criticality of Early-Stage Physicochemical Characterization
In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. Among the most fundamental of these are the intrinsic physicochemical properties of the active pharmaceutical ingredient (API). Solubility and stability are not mere data points; they are the bedrock upon which successful formulation, bioavailability, and ultimately, therapeutic efficacy are built. Overlooking a thorough characterization of these attributes in the early stages can lead to costly and often insurmountable roadblocks in later development.
This guide provides a comprehensive framework for the systematic evaluation of 3-Aminoquinolin-5-ol, a quinoline derivative of interest for its potential as a key intermediate in the synthesis of novel therapeutic agents[1]. As specific experimental data for this compound is not extensively available in public literature, this document serves as both a strategic overview and a practical, protocol-driven manual for researchers. We will explore the causality behind experimental choices, grounding our methodologies in the authoritative guidelines set forth by the International Council for Harmonisation (ICH) to ensure scientific integrity and regulatory alignment.
Physicochemical Foundation of this compound
A foundational understanding of a molecule's inherent properties is paramount before embarking on experimental studies. These characteristics govern its behavior in various environments and inform the selection of appropriate analytical techniques.
The structure of this compound, featuring a quinoline core with both a basic amino group and an acidic hydroxyl group, suggests a complex pH-dependent behavior.[2] This amphoteric nature is a critical consideration for both solubility and stability assessments.
| Property | Value (Predicted) | Source / Method |
| Molecular Formula | C₉H₈N₂O | N/A |
| Molecular Weight | 160.17 g/mol | N/A |
| Predicted logP | 1.35 ± 0.65 | Chemicalize[3] |
| Predicted pKa (Strongest Acidic) | 8.95 ± 0.10 (Phenolic OH) | Chemicalize[3] |
| Predicted pKa (Strongest Basic) | 4.75 ± 0.23 (Quinoline N) | Chemicalize[3] |
| Predicted Water Solubility (logS) | -2.45 | Chemicalize[3] |
| Predicted Water Solubility (mg/mL) | 0.35 mg/mL at pH 7.4 | Chemicalize[3] |
Note: The values for logP, pKa, and solubility are computationally predicted and should be experimentally verified. They serve as a crucial starting point for experimental design.
The predicted logP suggests moderate lipophilicity, while the pKa values indicate that the molecule's ionization state will change significantly across the physiological pH range. This pH-dependent charge state is the primary lever we can use to modulate solubility.
A Phased Approach to Solubility Determination
Solubility dictates the maximum concentration of a drug that can be achieved in solution, directly impacting its absorption and bioavailability. We approach its determination in two distinct, complementary phases: kinetic and thermodynamic solubility.
The Rationale: Kinetic vs. Thermodynamic Solubility
Kinetic solubility is a high-throughput assessment typically used in early discovery. It measures the concentration at which a compound, rapidly dissolved from a concentrated DMSO stock, precipitates in an aqueous buffer.[4] This method is fast but can often overestimate the true solubility due to the formation of supersaturated solutions.[5] Its primary purpose is to quickly flag compounds with potential solubility liabilities, allowing for rapid prioritization.
Thermodynamic solubility , conversely, represents the true equilibrium between the dissolved and solid states of a compound.[6] It is determined using the "gold standard" shake-flask method, which is lower-throughput but provides the definitive solubility value essential for pre-formulation and late-stage development.[7]
Below is a logical workflow for assessing the solubility of this compound.
Caption: Workflow for Solubility Assessment of this compound.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol is designed to determine the equilibrium solubility of this compound in various aqueous media, a critical parameter for predicting its behavior in the gastrointestinal tract.
Objective: To determine the definitive solubility of this compound in water, Simulated Gastric Fluid (SGF, pH 1.2), and Simulated Intestinal Fluid (SIF, pH 6.8).
Materials:
-
This compound (solid powder)
-
Type I Purified Water
-
SGF and SIF buffers (prepared according to USP standards)
-
HPLC-grade acetonitrile and methanol
-
Formic acid
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control (set to 25°C or 37°C)
-
0.22 µm PTFE syringe filters
-
Calibrated HPLC-UV system
Procedure:
-
Preparation: Add an excess amount of solid this compound to separate vials containing 1 mL of each test medium (Water, SGF, SIF). "Excess" is critical; ensure undissolved solid is clearly visible. This establishes the equilibrium between the solid and dissolved states.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation. Equilibrate for at least 24 hours to ensure the system reaches a true thermodynamic equilibrium.[6] A 48-hour time point is recommended to confirm that equilibrium has been maintained.
-
pH Measurement: After equilibration, carefully measure and record the final pH of the suspension in each vial. Significant pH shifts could indicate buffer incompatibility or degradation.[5]
-
Phase Separation: Allow the vials to stand for 30 minutes for solids to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. The first few drops should be discarded to saturate any potential binding sites on the filter material.
-
Quantification:
-
Prepare a standard stock solution of this compound of known concentration in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Create a calibration curve by making serial dilutions of the stock solution.
-
Dilute the filtered supernatant samples with the same solvent to fall within the linear range of the calibration curve.
-
Analyze the standards and samples using a validated HPLC-UV method.
-
-
Data Analysis: Calculate the concentration of this compound in each sample using the linear regression equation from the calibration curve. The resulting concentration is the thermodynamic solubility.
Expected Data Summary:
| Medium | pH (Initial) | pH (Final) | Solubility (µg/mL) | Solubility (µM) |
| Purified Water | ~7.0 | TBD | TBD | TBD |
| SGF | 1.2 | TBD | TBD | TBD |
| SIF | 6.8 | TBD | TBD | TBD |
Mapping the Stability Landscape
Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8] This data is fundamental for determining re-test periods, shelf life, and recommended storage conditions.
The Cornerstone: Forced Degradation Studies
Before initiating long-term stability programs, we must first understand the molecule's intrinsic vulnerabilities. Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[9] This is a regulatory requirement and is essential for developing and validating a stability-indicating analytical method (SIAM) —a method capable of separating and quantifying the intact API from all its potential degradation products.[10]
The goal is to achieve a target degradation of 5-20%.[9] Degradation below 5% may not generate sufficient degradants for detection, while degradation above 20% can lead to secondary degradation products not relevant to formal stability.[10]
Caption: Workflow for Stability-Indicating Method (SIAM) Development.
Protocol: Forced Degradation of this compound
Objective: To identify potential degradation pathways and develop a stability-indicating HPLC method for this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents
-
Calibrated HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.
-
Stress Conditions: Expose the samples to the following conditions, analyzing at appropriate time points (e.g., 2, 8, 24 hours) to target 5-20% degradation. A control sample (unstressed) should be analyzed concurrently.
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and maintain at room temperature.
-
Oxidation: Add 3% H₂O₂ and maintain at room temperature.[10]
-
Thermal: Expose the solid API to 80°C in a stability chamber.
-
Photostability: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10]
-
-
Method Development & Analysis:
-
Develop a reverse-phase HPLC method. A C18 column with a gradient elution using a mobile phase of acidified water and acetonitrile is a logical starting point.
-
Analyze all stressed samples. The use of a PDA detector is crucial for assessing peak purity by comparing spectra across a single peak. Co-elution of a degradant with the main peak would invalidate the method's specificity.
-
Identify major degradation products. The relative retention times (RRT) should be documented.
-
-
Mass Balance Calculation: The principle of mass balance is a powerful tool for ensuring the SIAM is valid. The sum of the assay value of the API and the levels of all degradation products should be close to 100% of the initial value. A significant deviation suggests that not all degradants are being detected.
Hypothetical Data Summary:
| Stress Condition | Duration | % Assay of API | % Total Impurities | Mass Balance (%) | Major Degradant RRTs |
| 0.1 M HCl, 60°C | 8 h | 89.5 | 10.1 | 99.6 | 0.75, 1.12 |
| 0.1 M NaOH, RT | 2 h | 91.2 | 8.5 | 99.7 | 0.68 |
| 3% H₂O₂, RT | 24 h | 94.8 | 4.9 | 99.7 | 1.35 |
| 80°C Heat (solid) | 7 days | 98.5 | 1.3 | 99.8 | 0.75 |
| Photolytic (ICH Q1B) | Cycle | 97.1 | 2.5 | 99.6 | 1.50 |
Formal Stability Studies (ICH Q1A R2)
Once a validated SIAM is in place, formal stability studies can be initiated on at least three primary batches of the API.[8] These studies are conducted under controlled storage conditions for extended periods to establish a re-test period.
Storage Conditions (General Case):
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Data from ICH Q1A(R2) Guidelines[11][12]
Testing frequency for long-term studies is typically 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, a minimum of 0, 3, and 6 months is recommended.[12]
Conclusion: An Integrated Strategy for Development
The solubility and stability data generated through these studies are not independent workstreams; they are deeply interconnected and directly inform the drug development pathway. Poor aqueous solubility, as predicted for this compound, may be overcome by developing a salt form, a strategy whose success is contingent upon the stability of the molecule at the pH required for salt formation. Stability data identifies the "critical quality attributes" that must be monitored and controlled, while forced degradation studies provide the validated analytical tools to do so. By adopting this rigorous, scientifically-grounded approach early in development, researchers can build a robust data package that de-risks the project, facilitates seamless formulation development, and ultimately, accelerates the path to the clinic.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Reliability of log P Values for Drugs Calculated by Several Methods [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Novel methods for the prediction of logP, pK(a), and logD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peerj.com [peerj.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Introduction to 3-Aminoquinolin-5-OL: A Molecule of Latent Potential
An In-Depth Technical Guide to the Potential Research Applications of 3-Aminoquinolin-5-OL
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide focuses on the untapped research potential of a specific derivative, this compound. While direct literature on this compound is emerging, its structural amalgamation of a 3-aminoquinoline moiety and a 5-hydroxyquinoline core strongly suggests significant therapeutic and diagnostic promise. By examining the well-documented activities of its constituent substructures and closely related analogs, this document serves as a technical primer for researchers, scientists, and drug development professionals. We will explore potential applications in oncology, neurodegenerative diseases, and microbiology, and as a fluorescent chemical sensor. This guide provides hypothesized mechanisms of action, detailed experimental protocols, and a framework for future investigations into this promising molecule.
This compound is a heterocyclic aromatic compound featuring a quinoline nucleus substituted with an amino group at the 3-position and a hydroxyl group at the 5-position. The quinoline ring system itself is a privileged structure found in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including antimalarial, anticancer, and antimicrobial effects. The addition of the amino and hydroxyl groups is predicted to bestow unique physicochemical properties, enhancing its potential for specific biological interactions.
The 3-amino group can act as a key pharmacophore, participating in hydrogen bonding and serving as an attachment point for further chemical modifications. The 5-hydroxyl group, on the other hand, is known to be involved in metal ion chelation and can contribute to antioxidant properties, both of which are crucial in various pathological conditions. This guide will extrapolate from the rich chemistry of related quinoline derivatives to build a strong case for the investigation of this compound in several key research areas.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1261625-77-7 | MySkinRecipes[1] |
| Molecular Formula | C₉H₈N₂O | MySkinRecipes[1] |
| Molecular Weight | 160.17 g/mol | MySkinRecipes[1] |
| Predicted Bioactivity | Anticancer, Neuroprotective, Antimicrobial, Fluorescent Probe | Inferred from related compounds |
Proposed Synthesis of this compound
A likely route would involve the reduction of a nitro group to form the 3-amino substituent and the demethylation of a methoxy group to yield the 5-hydroxyl group.
References
Foreword: The Quinoline Scaffold and the Promise of Undiscovered Territories
An In-depth Technical Guide to 3-Aminoquinolin-5-OL Derivatives and Analogues: A Scaffold with Untapped Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry, celebrated for its vast therapeutic applications.[1][2] From the pioneering antimalarial drug quinine to modern anticancer and antimicrobial agents, quinoline derivatives have consistently proven their mettle in drug discovery.[3][4] The strategic placement of functional groups, particularly amino and hydroxyl moieties, profoundly influences the biological activity of these compounds. While extensive research has focused on isomers like 8-hydroxyquinoline and 5-aminoquinoline, the this compound core remains a largely uncharted territory. This guide, therefore, ventures into this unexplored domain, providing a comprehensive technical overview of the synthesis, potential applications, and design principles for this compound derivatives and analogues. By leveraging established chemical principles and drawing parallels from well-characterized quinoline isomers, we aim to illuminate the path for future research and development in this promising area.
The this compound Core: A Structural Overview
The this compound scaffold is characterized by an amino group at the C3 position and a hydroxyl group at the C5 position of the quinoline ring. This unique arrangement of electron-donating groups is anticipated to bestow distinct electronic and steric properties, influencing its interaction with biological targets. The hydrogen-bonding capabilities of both the amino and hydroxyl groups, coupled with the aromatic nature of the quinoline ring, make it a compelling candidate for targeting enzymes, receptors, and nucleic acids.
Proposed Synthetic Strategies for the this compound Core
While the direct synthesis of this compound is not extensively documented in peer-reviewed literature, established quinoline synthesis methodologies can be adapted to construct this novel scaffold. The choice of starting materials is critical and would likely involve precursors containing the requisite amino and hydroxyl functionalities or their protected equivalents.
Modified Skraup-Doebner-von Miller Synthesis
The Skraup-Doebner-von Miller reaction, a classic method for quinoline synthesis, involves the reaction of an aniline with α,β-unsaturated carbonyl compounds, typically generated in situ from glycerol or other sources in the presence of a strong acid and an oxidizing agent.[5][6] A plausible route to this compound could start from 3-aminophenol.
Hypothetical Protocol for Skraup Synthesis of 5-Hydroxyquinoline:
-
Reaction Setup: In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a mixture of 3-aminophenol, glycerol, and a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene). The reaction is notoriously exothermic and requires careful temperature control.
-
Heating: Gently heat the reaction mixture. The temperature profile is critical and needs to be carefully controlled to prevent polymerization and charring.
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it onto ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonia) to precipitate the crude product.
-
Purification: The crude 5-hydroxyquinoline can be purified by steam distillation or recrystallization.
Subsequent nitration at the 3-position followed by reduction would yield the target this compound.
Friedländer Annulation
The Friedländer synthesis offers a more convergent approach, involving the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl.[2][7][8] To synthesize the this compound core, a suitably substituted 2-aminoarylcarbonyl compound would be required.
Hypothetical Protocol for Friedländer Synthesis:
-
Precursor Synthesis: Synthesize a 2-amino-6-hydroxybenzaldehyde or a related ketone. This precursor is key and may require a multi-step synthesis.
-
Condensation: React the 2-amino-6-hydroxyarylcarbonyl compound with an α-amino-acetaldehyde or α-amino-ketone equivalent (or a precursor that can be converted to the amino group post-cyclization) in the presence of an acid or base catalyst.
-
Cyclization and Dehydration: The initial condensation product will undergo intramolecular cyclization and dehydration to form the quinoline ring.
-
Purification: The resulting this compound can be purified using standard chromatographic techniques.
Diagram of Proposed Synthetic Pathways
Caption: Proposed synthetic routes to the this compound core.
Strategies for Derivatization and Analogue Design
The 3-amino and 5-hydroxyl groups on the quinoline core are prime handles for chemical modification, allowing for the generation of a diverse library of analogues to explore structure-activity relationships (SAR).
Table 1: Potential Derivatization Strategies for this compound
| Functional Group | Reaction Type | Reagents and Conditions | Potential Functional Groups Introduced |
| 3-Amino Group | Acylation | Acyl chlorides, anhydrides, carboxylic acids with coupling agents | Amides, sulfonamides |
| Alkylation | Alkyl halides, reductive amination | Secondary and tertiary amines | |
| Urea/Thiourea Formation | Isocyanates, isothiocyanates | Ureas, thioureas | |
| 5-Hydroxyl Group | Etherification | Alkyl halides, Williamson ether synthesis | Ethers (alkoxy, aryloxy) |
| Esterification | Acyl chlorides, anhydrides, carboxylic acids | Esters | |
| Sulfonylation | Sulfonyl chlorides | Sulfonate esters | |
| Quinoline Ring | Electrophilic Aromatic Substitution | Halogenating agents, nitrating agents | Halogens, nitro groups at various positions |
Diagram of Derivatization Strategies
Caption: Key derivatization points on the this compound scaffold.
Hypothesized Biological Activities and Therapeutic Targets
Based on the extensive bioactivity profile of related amino and hydroxyquinolines, derivatives of this compound are predicted to exhibit a range of pharmacological effects.
Anticancer Activity
Quinoline derivatives are well-established as potent anticancer agents.[8][9] The this compound scaffold could serve as a foundation for the development of novel kinase inhibitors, topoisomerase inhibitors, or agents that induce apoptosis. The amino and hydroxyl groups can form crucial hydrogen bonds within the active sites of these target proteins.
Potential Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR)
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Platelet-Derived Growth Factor Receptor (PDGFR)[10]
-
Bruton's Tyrosine Kinase (BTK)[11]
Neuroprotective Activity
8-Hydroxyquinoline derivatives have shown promise in the treatment of neurodegenerative diseases, partly due to their metal-chelating properties and ability to mitigate oxidative stress.[12][13][14] The this compound core, with its potential for metal chelation and antioxidant activity, could offer neuroprotective benefits in conditions such as Alzheimer's and Parkinson's disease.
Antimicrobial Activity
The quinoline scaffold is present in numerous antibacterial and antifungal agents.[15][16] 5-Amino and 8-hydroxyquinolines have demonstrated significant antimicrobial properties. Derivatives of this compound could be explored for their efficacy against a broad spectrum of pathogens, including drug-resistant strains.
Structure-Activity Relationship (SAR) Insights from Related Scaffolds
While specific SAR data for this compound is unavailable, valuable insights can be gleaned from related quinoline series.
-
Substitution on the Amino Group: In many 4-aminoquinoline series, the nature of the substituent on the amino group is critical for activity.[9] Small, flexible alkyl chains or cyclic amines often enhance potency.
-
Modification of the Hydroxyl Group: The free hydroxyl group in 8-hydroxyquinolines is often essential for their metal-chelating and biological activity.[9] However, in some cases, ether or ester derivatives can improve pharmacokinetic properties.
-
Substitution on the Quinoline Ring: The introduction of small lipophilic groups or halogens at various positions on the quinoline ring can significantly modulate activity and selectivity.
Conclusion and Future Directions
The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. This guide has outlined plausible synthetic strategies, potential derivatization pathways, and hypothesized biological activities based on the rich chemistry and pharmacology of the broader quinoline family. The next crucial steps for the scientific community are:
-
Synthesis and Characterization: The development of a robust and scalable synthesis for the this compound core is paramount.
-
Library Synthesis: The creation of a diverse library of derivatives to systematically explore the structure-activity relationships.
-
Biological Screening: Comprehensive biological evaluation of these new compounds against a panel of relevant targets, including kinases, microbial strains, and models of neurodegeneration.
By embarking on this research, we can unlock the full therapeutic potential of this novel quinoline scaffold and contribute to the development of next-generation medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organicreactions.org [organicreactions.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quinolines- Antimalarial drugs.pptx [slideshare.net]
- 12. scispace.com [scispace.com]
- 13. nnpub.org [nnpub.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]
Foreword: Charting the Unexplored Territory of 3-Aminoquinolin-5-OL
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 3-Aminoquinolin-5-OL
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] Its versatile nature allows for extensive functionalization, leading to a vast chemical space ripe for exploration. Within this family, this compound presents itself as a molecule of significant interest, yet it remains a largely uncharted territory in the scientific literature. Its potential applications include serving as a key intermediate in the synthesis of novel pharmaceutical compounds, particularly for neurological disorders and cancer, as well as in the development of derivatives with antimicrobial and anti-inflammatory activities.[3]
This technical guide, crafted from the perspective of a Senior Application Scientist, is designed to serve as a comprehensive roadmap for the theoretical and computational characterization of this compound. In the absence of extensive experimental data, we will leverage the power of computational chemistry to predict its structural, spectroscopic, and electronic properties. This document will not only outline the "how" but, more importantly, the "why" behind the chosen methodologies, providing a robust framework for future experimental validation and drug discovery efforts.
Part 1: A Proposed Framework for Investigation
Our exploration of this compound will be a multi-faceted approach, integrating several computational techniques to build a holistic understanding of the molecule. This integrated workflow ensures that each computational step informs the next, leading to a more accurate and comprehensive characterization.
Figure 1: Proposed integrated workflow for the theoretical and computational investigation of this compound.
Part 2: In Silico Characterization: Methodologies and Protocols
Quantum Chemical Calculations: The Foundation of Molecular Understanding
Density Functional Theory (DFT) has emerged as a powerful and versatile tool in computational chemistry, offering a favorable balance between accuracy and computational cost for understanding the electronic structure and properties of molecular systems.[4]
2.1.1. Geometry Optimization and Vibrational Frequencies
The first and most crucial step is to determine the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization.
Protocol: Geometry Optimization and Frequency Calculation
-
Software: Gaussian 09 or a similar quantum chemistry package.[4]
-
Method: Density Functional Theory (DFT) with the B3LYP functional. B3LYP is a hybrid functional that has consistently provided reliable results for a wide range of organic molecules.[5][6]
-
Basis Set: 6-311++G(d,p). This basis set provides a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.
-
Procedure:
-
Build the initial structure of this compound using a molecular editor.
-
Perform a full geometry optimization without any symmetry constraints.
-
Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Output Analysis: The optimized Cartesian coordinates will be used for all subsequent calculations. The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra, providing a theoretical benchmark for experimental data.[7]
2.1.2. Electronic Structure Analysis: Unveiling Reactivity and Properties
Understanding the electronic landscape of this compound is key to predicting its reactivity and potential interactions.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic and optical properties of a molecule. The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and reactivity.[8]
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic and nucleophilic sites, which is invaluable for predicting how the molecule will interact with biological targets.
Protocol: Electronic Structure Analysis
-
Software: Gaussian 09 and GaussView or equivalent visualization software.[4]
-
Method: B3LYP/6-311++G(d,p) using the optimized geometry.
-
Procedure:
-
Perform a single-point energy calculation on the optimized structure.
-
Generate cube files for HOMO, LUMO, and the MEP.
-
-
Visualization: Visualize the generated surfaces to analyze the distribution of electron density and electrostatic potential.
Simulating Spectroscopic Signatures
Computational spectroscopy allows for the prediction of spectroscopic data, which is essential for the identification and characterization of new compounds.
2.2.1. NMR Spectroscopy (¹H and ¹³C)
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[5][7]
Protocol: NMR Chemical Shift Calculation
-
Software: Gaussian 09.
-
Method: GIAO-DFT with the B3LYP functional and the 6-311++G(d,p) basis set.
-
Procedure:
-
Use the previously optimized geometry of this compound.
-
Perform a GIAO calculation.
-
The calculated isotropic shielding values are then referenced to a standard (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts.
-
2.2.2. UV-Vis Spectroscopy
Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra.[9][10]
Protocol: UV-Vis Spectrum Simulation
-
Software: Gaussian 09.
-
Method: TD-DFT at the B3LYP/6-311++G(d,p) level of theory.
-
Procedure:
-
Use the optimized ground-state geometry.
-
Perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths.
-
-
Analysis: The calculated excitation energies correspond to the absorption maxima (λmax) in the UV-Vis spectrum.
| Parameter | Computational Method | Predicted Information |
| Optimized Geometry | DFT (B3LYP/6-311++G(d,p)) | Bond lengths, bond angles, dihedral angles |
| Vibrational Frequencies | DFT (B3LYP/6-311++G(d,p)) | IR and Raman active modes |
| ¹H and ¹³C NMR | GIAO-DFT | Chemical shifts |
| UV-Vis Spectrum | TD-DFT | Electronic transitions (λmax) |
| HOMO-LUMO Gap | DFT (B3LYP/6-311++G(d,p)) | Chemical reactivity and stability |
| MEP | DFT (B3LYP/6-311++G(d,p)) | Electrophilic and nucleophilic sites |
Table 1: Summary of Proposed Computational Analyses for this compound.
Part 3: Exploring Biological Potential through Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11][12] This is particularly useful in drug discovery for predicting the binding affinity and interaction mode of a ligand with a protein target.[13]
Figure 2: General workflow for a molecular docking study.
Protocol: Molecular Docking
-
Software: AutoDock Tools, AutoDock Vina, PyMOL, or Discovery Studio.[12]
-
Target Selection: Based on the known biological activities of similar quinoline derivatives, potential protein targets could include kinases, reverse transcriptase, or bacterial enzymes.[11][14] For this guide, we will consider a generic kinase as an example.
-
Protein Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Assign Gasteiger charges and define rotatable bonds.
-
-
Docking Simulation:
-
Define the grid box around the active site of the protein.
-
Run the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
-
Analysis:
-
Analyze the binding energies and poses of the docked ligand.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
-
Part 4: The Crucial Role of Experimental Validation
While computational studies provide invaluable predictive insights, they must be anchored in experimental reality. The theoretical data generated for this compound should be treated as a set of hypotheses to be tested in the laboratory.
Synthesis of this compound
A plausible synthetic route would likely involve the nitration of 5-hydroxyquinoline, followed by reduction of the nitro group to an amine. This is a common strategy for the synthesis of aminoquinolines.[15]
Proposed Synthetic Protocol
-
Nitration: React 5-hydroxyquinoline with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group, likely at the 3-position.
-
Reduction: Reduce the resulting nitroquinoline derivative using a suitable reducing agent (e.g., stannous chloride in hydrochloric acid or catalytic hydrogenation) to yield this compound.[15]
-
Purification and Characterization: Purify the product using techniques such as recrystallization or column chromatography and confirm its identity using the spectroscopic methods outlined below.
Spectroscopic Characterization
The experimental spectra obtained should be compared with the computationally predicted spectra to validate the theoretical model.
-
FT-IR Spectroscopy: Record the FT-IR spectrum and compare the positions of the experimental vibrational bands with the calculated frequencies.[16]
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent and compare the experimental chemical shifts with the GIAO-calculated values.[16]
-
UV-Vis Spectroscopy: Measure the UV-Vis absorption spectrum and compare the experimental λmax with the TD-DFT predictions.[16]
Conclusion: A Synergy of Computation and Experiment
This technical guide has laid out a comprehensive theoretical and computational framework for the study of this compound. By systematically applying DFT, TD-DFT, and molecular docking, we can generate a wealth of predictive data on its structural, spectroscopic, and potential biological properties. This in silico-first approach is not only cost-effective but also allows for a more targeted and efficient experimental investigation. The synergy between computational prediction and experimental validation is the cornerstone of modern chemical research and drug discovery. The journey to unlocking the full potential of this compound begins with the foundational steps detailed in this guide.
References
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. This compound [myskinrecipes.com]
- 4. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Quantum chemical and spectroscopic investigations of 5-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structural, Electronic and NLO Properties of 6-aminoquinoline: A DFT/TD-DFT Study [ouci.dntb.gov.ua]
- 11. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, Antimicrobial, Anticancer, and Molecular Docking of Novel Quinoline Derivatives - ProQuest [proquest.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. benchchem.com [benchchem.com]
Navigating the Uncharted: A Technical Guide to the Safe Handling, Storage, and Disposal of 3-Aminoquinolin-5-OL
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Scientific Diligence
The landscape of novel chemical entities is one of constant discovery, often outpacing the availability of comprehensive safety data. 3-Aminoquinolin-5-OL (CAS No. 1261625-77-7) is one such compound. While it holds potential as a key intermediate in the synthesis of pharmaceuticals, particularly in targeting neurological disorders and cancer, its toxicological properties have not been fully investigated.[1] This guide, therefore, has been meticulously compiled by drawing upon available data for this compound and supplementing it with established safety protocols for structurally analogous compounds, such as 3-Aminoquinoline and 5-Aminoquinoline. It is imperative that the user of this guide understands that the recommendations provided herein are based on a principle of conservative risk mitigation. Every handling event should be treated as an encounter with a substance of unknown toxicity, and all prescribed safety measures should be considered mandatory minimums.
Section 1: Compound Identification and Physicochemical Properties
A foundational understanding of a compound's basic properties is the first step in a robust safety assessment.
| Property | Value | Source |
| Chemical Name | This compound | CymitQuimica |
| CAS Number | 1261625-77-7 | CymitQuimica[2] |
| Molecular Formula | C₉H₈N₂O | Aaronchem[3] |
| Molecular Weight | 160.17 g/mol | Aaronchem[3] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
Causality Behind the Data: The molecular weight and formula are critical for accurate molar calculations in experimental design. The physical state dictates the necessary engineering controls (e.g., a fume hood for powders to prevent inhalation). The absence of solubility, melting, and boiling point data underscores the novelty of this compound and necessitates a cautious approach to all handling and storage procedures.
Section 2: Hazard Identification and Risk Assessment - An Analog-Based Approach
In the absence of a specific Safety Data Sheet (SDS) for this compound, a risk assessment has been formulated based on the known hazards of its structural relatives, 3-Aminoquinoline and 5-Aminoquinoline.
Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Skin Irritation/Corrosion: May cause skin irritation.[4]
-
Eye Irritation/Damage: May cause serious eye irritation.[4]
-
Respiratory Sensitization: May cause respiratory irritation.[5]
-
Mutagenicity/Carcinogenicity: Long-term effects are unknown.
Self-Validating System of Risk Assessment: This analog-based approach is a self-validating system because it assumes a worst-case scenario. By treating this compound with the same level of caution as its potentially more hazardous relatives, we establish a wide margin of safety.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
A meticulous and unwavering adherence to proper handling procedures is non-negotiable. The following workflow is designed to minimize exposure at every step.
Engineering Controls: The First Line of Defense
All work with this compound, including weighing, dissolution, and transfer, must be conducted in a certified chemical fume hood.[4][6] The fume hood provides critical protection against the inhalation of airborne particulates. An eyewash station and safety shower must be readily accessible and tested regularly.[4][6]
Personal Protective Equipment (PPE): The Last Barrier
The selection of PPE is not merely a suggestion but a critical component of personal safety.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | Provides a barrier against skin contact. Gloves must be inspected before use and disposed of after handling the compound.[7] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects the eyes from splashes and airborne particles.[4][8] |
| Lab Coat | Standard, long-sleeved lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for large quantities or if there is a risk of aerosolization. | Provides an additional layer of protection against inhalation.[8] |
Step-by-Step Handling Protocol
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.
-
Weighing: Use a disposable weigh boat or creased weighing paper to prevent contamination of the balance.
-
Transfer: Use a spatula to transfer the solid compound. Avoid creating dust. If transferring to a solution, do so slowly and carefully to prevent splashing.
-
Dissolution: If dissolving the compound, add the solid to the solvent slowly while stirring.
-
Post-Handling: After handling, decontaminate the work surface with an appropriate solvent. Dispose of all contaminated disposable materials as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[4]
Caption: Workflow for the safe handling of this compound.
Section 4: Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and to prevent accidental exposure.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][9]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[4][8]
-
Atmosphere: For long-term storage and to maintain product quality, consider storing under an inert atmosphere, such as argon.[8]
Section 5: Spill, Leak, and Waste Disposal
Prompt and correct response to a spill is critical to mitigating potential hazards.
Spill Response
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.
-
Contain: For a small spill, and only if you are trained to do so, use an absorbent, non-combustible material to contain the spill.
-
Collect: Carefully sweep or scoop up the spilled material and place it in a labeled, sealed container for disposal.[4][8] Avoid generating dust.[4][8]
-
Decontaminate: Clean the spill area with a suitable solvent.
Caption: Decision-making workflow for spill response.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[4][7] Do not dispose of this material down the drain.[8] Follow all local, state, and federal regulations for hazardous waste disposal.
Section 6: First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[4]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]
-
Ingestion: If swallowed, do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[4]
Conclusion
The responsible use of novel chemical compounds like this compound is paramount in a research and development setting. This guide provides a framework for its safe handling, storage, and disposal based on the best available information and a conservative, safety-first approach. It is the responsibility of every individual working with this compound to adhere to these guidelines and to foster a culture of safety within the laboratory.
References
- 1. This compound [myskinrecipes.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 1261625-77-7 | MFCD18413387 | this compound [aaronchem.com]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.cn [capotchem.cn]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Aminoquinolin-5-ol
Introduction: The Significance of the 3-Aminoquinolin-5-ol Scaffold
This compound is a valuable heterocyclic building block for researchers, particularly those in drug development and medicinal chemistry. The quinoline core is a privileged scaffold found in numerous biologically active compounds, and the specific arrangement of the 3-amino and 5-hydroxyl groups offers unique opportunities for creating derivatives with potential therapeutic applications. The amino group provides a key site for further functionalization, enabling the construction of amides, sulfonamides, and other derivatives, while the hydroxyl group can be modified to form ethers or esters, or it can participate in hydrogen bonding interactions with biological targets. This dual functionality makes this compound a versatile starting material for the synthesis of novel compounds for screening in various disease areas, including oncology, infectious diseases, and neurodegenerative disorders.[1]
Proposed Synthetic Strategy and Rationale
A direct, single-pot synthesis of this compound is not readily found in the published literature. Therefore, a multi-step approach is proposed, leveraging well-established and reliable organic transformations. The chosen strategy focuses on the construction of the quinoline ring system with the desired functionalities introduced at key stages.
The proposed synthesis commences with the commercially available 3-methoxyaniline. The methoxy group serves as a protected form of the final hydroxyl group, which is a common and effective strategy in multi-step synthesis to prevent unwanted side reactions of the more reactive phenol. The synthesis will proceed through the following key transformations:
-
Formylation of 3-methoxyaniline: Introduction of a formyl group ortho to the amino group to create the necessary 2-aminoaryl aldehyde precursor for the Friedländer annulation.
-
Friedländer Annulation: Condensation of the 2-amino-6-methoxybenzaldehyde with a suitable two-carbon component that will provide the C2 and C3 atoms of the quinoline ring, with a masked amino group at the C3 position. For this, we propose the use of aminoacetonitrile.
-
Hydrolysis and Tautomerization: The initial product of the Friedländer annulation will be a 3-amino-5-methoxyquinoline, which will be formed after hydrolysis of the intermediate imine and subsequent tautomerization.
-
Demethylation: The final step will be the cleavage of the methyl ether to unveil the desired 5-hydroxyl group.
This synthetic route is designed to be robust and to utilize readily available reagents and well-understood reaction mechanisms, providing a logical and practical pathway to the target molecule.
Visualizing the Synthetic Workflow
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 2-Amino-6-methoxybenzaldehyde
This step involves the formylation of 3-methoxyaniline. The Vilsmeier-Haack reaction is a suitable method for this transformation.
Reagents and Materials:
-
3-Methoxyaniline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of N,N-Dimethylformamide (3 equivalents) in dichloromethane at 0 °C, slowly add phosphorus oxychloride (1.2 equivalents).
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 3-methoxyaniline (1 equivalent) in dichloromethane dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Stir the mixture vigorously for 1 hour.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-amino-6-methoxybenzaldehyde.
Scientist's Note: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings. The temperature control during the formation of the Vilsmeier reagent and the addition of the aniline is crucial to avoid side reactions. The workup with sodium acetate is important to hydrolyze the intermediate iminium salt.
Step 2: Synthesis of 3-Amino-5-methoxyquinoline (Friedländer Annulation)
This step involves the condensation of 2-amino-6-methoxybenzaldehyde with aminoacetonitrile.
Reagents and Materials:
-
2-Amino-6-methoxybenzaldehyde
-
Aminoacetonitrile hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-amino-6-methoxybenzaldehyde (1 equivalent) and aminoacetonitrile hydrochloride (1.2 equivalents) in ethanol.
-
Add potassium carbonate (2.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 3-amino-5-methoxyquinoline.
Scientist's Note: The Friedländer synthesis is a classic method for quinoline synthesis.[2][3][4][5][6] The use of a base like potassium carbonate is necessary to free the aminoacetonitrile from its hydrochloride salt and to catalyze the condensation. The reaction involves an initial condensation to form an enamine or imine, followed by cyclization and aromatization to the quinoline ring.
Step 3: Synthesis of this compound (Demethylation)
The final step is the cleavage of the methyl ether to yield the desired phenol. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.
Reagents and Materials:
-
3-Amino-5-methoxyquinoline
-
Boron tribromide (BBr₃) solution in dichloromethane
-
Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-amino-5-methoxyquinoline (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of boron tribromide (1.5 equivalents) in dichloromethane dropwise.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour and then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol.
-
Stir for 30 minutes, then add a saturated aqueous sodium bicarbonate solution to neutralize the mixture.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain this compound.
Scientist's Note: Boron tribromide is a powerful Lewis acid that is highly effective for the cleavage of aryl methyl ethers. The reaction must be carried out under anhydrous and inert conditions as BBr₃ is highly reactive with water. The low temperature is necessary to control the reactivity and prevent potential side reactions. The quench with methanol is exothermic and must be done carefully.
Characterization and Validation
The identity and purity of the final product, this compound, and all intermediates should be confirmed by a combination of analytical techniques:
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons of the quinoline ring system, distinct signals for the amino and hydroxyl protons (which may be broad and exchangeable with D₂O). |
| ¹³C NMR | Signals corresponding to the nine carbon atoms of the quinoline ring, with characteristic shifts for the carbons bearing the amino and hydroxyl groups. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of this compound (C₉H₈N₂O, M.W. 160.17 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, O-H stretching of the hydroxyl group, and C=C and C=N stretching of the quinoline ring. |
| Melting Point | A sharp and defined melting point is indicative of high purity. |
Conclusion
References
- 1. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Friedlaender Synthesis [organic-chemistry.org]
Application Notes and Protocols for 3-Aminoquinolin-5-OL in Bioimaging and Cell Staining
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the prospective use of 3-Aminoquinolin-5-OL as a novel fluorescent probe for bioimaging and cell staining applications. While the direct application of this compound in this context is not yet extensively documented in peer-reviewed literature, this guide offers a foundational framework based on the known properties of analogous quinoline-based fluorophores. We present hypothesized mechanisms, detailed protocols for initial characterization and application, and a discussion of the potential advantages and challenges of this compound. The provided protocols are intended as a starting point for researchers to validate and optimize the use of this compound in their specific experimental systems.
Introduction: The Promise of Novel Quinoline-Based Fluorophores
Fluorescence microscopy is an indispensable tool in modern biological research, enabling the visualization of cellular structures and processes with high specificity and sensitivity.[1][2] The development of novel fluorescent probes with unique photophysical properties continues to push the boundaries of what can be observed within living systems. Quinoline derivatives have emerged as a promising class of fluorophores due to their versatile chemical structures, which can be tailored to achieve a wide range of emission wavelengths and environmental sensitivities.[1][2]
This compound is a quinoline derivative with potential for bioimaging applications. While its specific use as a fluorescent stain has not been extensively characterized, its structure suggests it may possess interesting photophysical properties. The presence of both an amino and a hydroxyl group on the quinoline scaffold could lead to environmentally sensitive fluorescence, making it a potential candidate for probing specific cellular microenvironments. This guide provides a roadmap for the initial exploration and application of this compound in cell staining and bioimaging.
Hypothesized Mechanism of Action
The fluorescence of quinoline-based probes is often dependent on their local chemical environment. For this compound, we can hypothesize a mechanism based on intramolecular charge transfer (ICT), a phenomenon observed in many fluorescent dyes.[1] Upon excitation, the electron density within the molecule is redistributed, leading to an excited state with a different dipole moment than the ground state. The energy of this excited state, and thus the emission wavelength, can be influenced by the polarity of the surrounding solvent or binding to specific cellular components.
The amino and hydroxyl groups of this compound can act as electron-donating groups, potentially leading to a push-pull system that enhances ICT. Furthermore, these functional groups may facilitate specific interactions with cellular structures, such as membranes or organelles, leading to localized fluorescence enhancement.
Caption: Hypothesized environment-sensitive fluorescence of this compound.
Photophysical Properties: A Starting Point
While the specific photophysical properties of this compound are not yet well-documented, we can infer a starting point for experimental determination from the closely related compound, 3-Aminoquinoline (3-AQ).
| Property | 3-Aminoquinoline (3-AQ) (Reference) | This compound (Proposed Starting Point) |
| Excitation Wavelength (λex) | ~355 nm[3] | 350 - 370 nm |
| Emission Wavelength (λem) | ~420 nm[3] | 410 - 450 nm |
| Quantum Yield (Φ) | Environment-dependent[4] | To be determined |
| Molar Extinction Coefficient (ε) | To be determined | To be determined |
| Solubility | Soluble in organic solvents and aqueous solutions | To be determined (start with DMSO) |
Note: The above values for this compound are hypothetical and must be experimentally determined.
Experimental Protocols
The following protocols are designed as a comprehensive starting point for the characterization and use of this compound in cell staining and bioimaging.
Protocol 1: Preparation of this compound Stock Solution
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out a precise amount of this compound powder (e.g., 1 mg).
-
Dissolve the powder in a sufficient volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
Protocol 2: General Cell Staining for Fixed Cells
This protocol provides a general method for staining fixed cells and can be adapted for various cell types.[5][6][7][8]
-
Reagents and Materials:
-
Cells grown on coverslips or in imaging plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
This compound working solution (diluted from stock in PBS)
-
Mounting medium
-
-
Procedure:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
(Optional) Permeabilize cells with 0.1% Triton X-100 for 10 minutes if targeting intracellular structures.
-
Wash cells three times with PBS.
-
Incubate cells with the this compound working solution (start with a concentration range of 1-10 µM) for 30-60 minutes at room temperature, protected from light.
-
Wash cells three times with PBS.
-
Mount coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel).
-
Protocol 3: Live-Cell Imaging
Live-cell imaging requires careful consideration of potential cytotoxicity.[9] It is crucial to perform a cytotoxicity assay to determine the optimal, non-toxic concentration of this compound.
-
Reagents and Materials:
-
Cells cultured in imaging-compatible dishes or plates
-
Complete cell culture medium
-
This compound working solution (diluted from stock in complete medium)
-
Live-cell imaging system with environmental control (37°C, 5% CO2)
-
-
Procedure:
-
Prepare a range of concentrations of this compound in pre-warmed complete cell culture medium.
-
Replace the existing medium in the cell culture dish with the medium containing this compound.
-
Incubate the cells for 15-30 minutes at 37°C and 5% CO2.
-
Image the cells using the live-cell imaging system. It is advisable to minimize light exposure to reduce phototoxicity.[9]
-
Protocol 4: Cytotoxicity Assay
A cytotoxicity assay is essential to determine the usable concentration range of this compound for live-cell imaging.[10][11][12]
-
Reagents and Materials:
-
Cells seeded in a 96-well plate
-
Serial dilutions of this compound in complete cell culture medium
-
A commercial cytotoxicity assay kit (e.g., MTT, PrestoBlue, or a live/dead stain)
-
-
Procedure:
-
Treat cells with a range of this compound concentrations for a duration relevant to your imaging experiments (e.g., 1-24 hours).
-
Follow the manufacturer's instructions for the chosen cytotoxicity assay kit.
-
Measure the output (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the cell viability at each concentration and determine the highest concentration that does not significantly impact cell viability.
-
Caption: A streamlined workflow for characterizing and applying this compound.
Potential Applications and Future Directions
Based on the properties of similar quinoline-based probes, this compound could potentially be used for:
-
Staining of lipid droplets or other hydrophobic structures: The potential for solvatochromism makes it a candidate for visualizing lipid-rich environments within cells.
-
pH sensing: The amino and hydroxyl groups could be protonated or deprotonated depending on the pH, which may affect the fluorescence properties.
-
Metal ion sensing: Some quinoline derivatives have been shown to act as fluorescent chemosensors for metal ions.[13][14]
Future work should focus on a thorough characterization of the photophysical properties of this compound, its specificity for cellular structures, and its mechanism of fluorescence.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak fluorescence signal | Incorrect filter set. Low concentration of the probe. Photobleaching. | Verify the excitation and emission maxima experimentally and use the appropriate filters. Increase the concentration of the probe. Reduce exposure time and laser power. |
| High background fluorescence | Probe concentration is too high. Insufficient washing. | Titrate the probe concentration to find the optimal signal-to-noise ratio. Increase the number and duration of washing steps. |
| Cell death in live-cell imaging | Probe-induced cytotoxicity. Phototoxicity. | Perform a cytotoxicity assay to determine a non-toxic concentration. Use the lowest possible laser power and exposure time. |
| Non-specific staining | Probe aggregation. Hydrophobic interactions with various cellular components. | Filter the working solution before use. Include a blocking step (e.g., with BSA) in the staining protocol. |
Conclusion
This compound represents an unexplored yet potentially valuable addition to the toolkit of fluorescent probes for bioimaging. This guide provides the necessary foundational knowledge and detailed protocols for researchers to begin investigating its properties and applications. Through systematic characterization and optimization, the full potential of this novel compound in visualizing the intricate world of the cell can be unlocked.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Aminoquinolines as fluorescent labels for hydrophilic interaction liquid chromatography of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-aminoquinoline: a turn-on fluorescent probe for preferential solvation in binary solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent (ICC) Immunocytochemistry Protocol of Cells on Coverslips: R&D Systems [rndsystems.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. sentragortech.com [sentragortech.com]
- 9. Overcoming phototoxicity » Nanolive - A complete solution for your label-free live cell imaging [nanolive.com]
- 10. Frontiers | Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs [frontiersin.org]
- 11. Multiplexed live-cell imaging for drug responses in patient-derived organoid models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiplexed Live-Cell Imaging for Drug Responses in Patient-Derived Organoid Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aminoquinoline based highly sensitive fluorescent sensor for lead(II) and aluminum(III) and its application in live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Aminoquinolin-5-OL in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the potential applications of 3-Aminoquinolin-5-OL as a privileged scaffold in modern drug discovery. While direct research on this specific isomer is emerging, this document synthesizes data from closely related aminoquinoline and hydroxyquinoline analogs to project its utility, particularly in oncology and inflammatory diseases. We will explore its hypothesized mechanism of action as a kinase inhibitor, provide a representative synthesis protocol, and detail an in vitro assay for evaluating its biological activity. This guide is intended to serve as a foundational resource for researchers initiating projects involving this promising chemical entity.
Introduction: The Quinoline Scaffold and the Promise of this compound
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial presentation of functional groups that can engage with biological targets. The strategic placement of amino and hydroxyl moieties, as seen in this compound, is a common strategy to enhance target binding and modulate physicochemical properties.
Derivatives of 3-aminoquinoline have shown significant promise as inhibitors of key signaling proteins, particularly protein kinases.[2][4] Aberrant kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[5] This document will focus on the potential of this compound as a kinase inhibitor, drawing parallels from structurally similar compounds that have been investigated for this purpose.
Hypothesized Mechanism of Action: Targeting Kinase Signaling Pathways
Based on the known activities of related aminoquinoline derivatives, this compound is postulated to function as an ATP-competitive kinase inhibitor. The amino group at the 3-position and the hydroxyl group at the 5-position can form critical hydrogen bonds within the ATP-binding pocket of various kinases, leading to their inhibition.
One of the key pathways often implicated in the action of quinoline-based inhibitors is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival. The following diagram illustrates the hypothesized point of intervention for this compound within this pathway.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Synthesis Protocol: A Representative Approach
While a specific, optimized synthesis for this compound is not widely published, a plausible route can be adapted from established methods for similar quinoline derivatives. The following protocol is a representative example based on the Friedländer annulation, a classic method for quinoline synthesis.
Workflow Diagram:
Caption: General workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagents: To the solution, add acetaldehyde (1.2 equivalents) and a catalytic amount of a base (e.g., sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a saturated solution of sodium bicarbonate. If a base catalyst was used, neutralize with a dilute solution of hydrochloric acid.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay: A Protocol for Biological Evaluation
To assess the potential of this compound as a kinase inhibitor, a common and reliable method is an in vitro kinase assay. This protocol provides a general framework that can be adapted for specific kinase targets.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound to be tested.
-
Prepare the kinase reaction buffer containing the purified kinase enzyme, the specific peptide substrate, and ATP.
-
-
Assay Plate Preparation:
-
Add the kinase reaction buffer to the wells of a 96-well or 384-well plate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature (usually 30°C or 37°C) for the specified reaction time (typically 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection reagent. The choice of detection reagent will depend on the assay format (e.g., ADP-Glo™ Kinase Assay for luminescence detection of ADP produced).
-
Incubate the plate as per the detection reagent manufacturer's instructions.
-
-
Data Acquisition:
-
Read the signal (e.g., luminescence, fluorescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Quantitative Data: A Comparative Look at Related Compounds
While specific IC50 values for this compound are not yet available in the public domain, the following table presents data for structurally related quinoline derivatives against various kinases to provide a benchmark for expected potency.
| Compound | Target Kinase | IC50 (nM) | Reference |
| 3-(4-methoxyphenyl)-6,7-dimethoxyquinoline | PDGF-RTK | ≤ 20 | [4] |
| 4-Aminoquinoline-3-carboxamide derivative | BTK | 5.3 | [6] |
| Imidazo[4,5-c]quinoline derivative | PI3K/mTOR | Nanomolar range | [7] |
| 4-anilinoquinoline-3-carbonitrile | EGFR | 7.5 | [7] |
This table is for illustrative purposes and showcases the potential of the quinoline scaffold.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. The synthetic accessibility of the quinoline core and the potential for diverse functionalization at the amino and hydroxyl groups offer a rich chemical space for lead optimization.
Future research should focus on:
-
Developing and optimizing a robust synthesis for this compound.
-
Screening the compound against a broad panel of kinases to identify primary targets.
-
Conducting structure-activity relationship (SAR) studies to improve potency and selectivity.
-
Evaluating the efficacy of promising analogs in cell-based assays and preclinical models of disease.
This application note serves as a starting point to stimulate further investigation into the therapeutic potential of this compound and its derivatives.
References
- 1. This compound [myskinrecipes.com]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemicalkinomics.com [chemicalkinomics.com]
- 6. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Aminoquinolin-5-ol as a Versatile Intermediate in Organic Synthesis
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its derivatives are particularly prominent as kinase inhibitors, a critical class of drugs in oncology and inflammation therapy.[3][4][5] Within this framework, 3-Aminoquinolin-5-ol emerges as a highly valuable and versatile building block. Possessing two distinct and strategically positioned functional groups—a nucleophilic amino group at the C3 position and a phenolic hydroxyl group at the C5 position—it offers synthetic chemists a powerful platform for constructing complex molecular architectures with high precision. This guide provides an in-depth exploration of this compound, detailing its significance, reactivity, and application in the synthesis of advanced intermediates, particularly for drug discovery programs.
Introduction to this compound: A Bifunctional Linchpin
This compound is a heterocyclic aromatic compound that serves as a key intermediate in the synthesis of a wide range of biologically active molecules.[6] Its utility stems from the differential reactivity of its two functional groups, which can be addressed selectively to build molecular diversity.
-
The 3-Amino Group: A primary aromatic amine, this group is a potent nucleophile. It is the primary site for modifications such as acylation, sulfonylation, and arylation, which are crucial for installing moieties that often interact with the hinge region of protein kinases.
-
The 5-Hydroxyl Group: A phenolic group, it can be readily converted into ethers or esters, or serve as a handle for cross-coupling reactions after conversion to a triflate. This position is ideal for introducing substituents that can occupy solvent-exposed regions or other pockets within a biological target.
The strategic placement of these groups on the rigid quinoline core allows for the precise spatial orientation of appended functionalities, a critical factor in rational drug design.
Table 1: Compound Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1261625-77-7[6] |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| Appearance | Expected to be a solid |
Synthetic Strategy & Core Reactivity
The true power of this compound lies in its capacity for divergent synthesis, allowing for the creation of large libraries of compounds from a single intermediate. The diagram below illustrates the primary reaction pathways available.
Caption: Divergent reactivity of this compound.
Application Protocols
The following protocols provide detailed, field-proven methodologies for the selective functionalization of this compound. These procedures are designed to be self-validating, with clear steps for reaction monitoring and product characterization.
Protocol 1: Selective N-Acylation of the 3-Amino Group
This protocol describes the formation of an amide bond at the C3 position, a common feature in kinase inhibitors. The primary aromatic amine is significantly more nucleophilic than the phenolic hydroxyl group, allowing for high selectivity under basic conditions.[7]
Causality: A base such as pyridine or triethylamine is essential. It acts as a nucleophilic catalyst and, more importantly, neutralizes the hydrochloric acid byproduct generated from the acyl chloride. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]
Table 2: Reagents for N-Acylation
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
|---|---|---|---|
| This compound | 160.17 | 1.0 | 1.0 |
| Benzoyl Chloride | 140.57 | 1.1 | 1.1 |
| Pyridine | 79.10 | 1.5 | 1.5 |
| Dichloromethane (DCM) | - | 10 mL | - |
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous Dichloromethane (DCM, approx. 0.1 M concentration) and stir until the solid is fully suspended or dissolved.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction.
-
Base Addition: Slowly add pyridine (1.5 eq) to the stirred solution.
-
Acylating Agent Addition: Add benzoyl chloride (1.1 eq) dropwise over 5-10 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
Workup: Upon completion, quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield the pure N-(5-hydroxyquinolin-3-yl)benzamide.
Protocol 2: Selective O-Alkylation of the 5-Hydroxyl Group
This protocol details the synthesis of an ether linkage at the C5 position. Using a moderate base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF preferentially deprotonates the more acidic phenolic hydroxyl group over the amino group, ensuring high chemoselectivity for O-alkylation.[8][9]
Causality: The choice of a polar aprotic solvent (DMF) and a base that is not excessively strong (K₂CO₃) is critical for selectivity. Stronger bases like NaH could potentially deprotonate both functional groups, leading to a mixture of products. The conditions described favor the formation of the more stable phenoxide nucleophile.[8]
Table 3: Reagents for O-Alkylation
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
|---|---|---|---|
| This compound | 160.17 | 1.0 | 1.0 |
| Benzyl Bromide | 171.04 | 1.2 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 2.5 |
| N,N-Dimethylformamide (DMF) | - | 10 mL | - |
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent: Add anhydrous DMF (approx. 0.1 M) and stir the suspension vigorously.
-
Alkylating Agent: Add benzyl bromide (1.2 eq) to the mixture.
-
Heating: Heat the reaction mixture to 60-80 °C and maintain for 4-12 hours.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into 50 mL of cold water. A precipitate may form. If not, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 20 mL) to remove residual DMF, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure 5-(benzyloxy)-3-aminoquinoline.
Synthetic Workflow & Characterization
The sequential application of these protocols allows for the rapid construction of highly functionalized quinoline cores. A typical workflow for creating a kinase inhibitor-like scaffold is illustrated below.
Caption: Workflow for a two-step scaffold synthesis.
Expected Spectroscopic Data
Full characterization of the final product is mandatory for confirming its structure and purity. The following table outlines the expected analytical data for a representative product, N-(5-(benzyloxy)quinolin-3-yl)acetamide .
Table 4: Expected Analytical Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | - Aromatic protons on the quinoline core (approx. 7.0-9.0 ppm). - Aromatic protons of the benzyl group (approx. 7.3-7.5 ppm). - A singlet for the benzylic CH₂ protons (approx. 5.1-5.3 ppm). - A singlet for the amide NH proton (broad, approx. 9.5-10.5 ppm). - A singlet for the acetyl CH₃ protons (approx. 2.1-2.3 ppm). |
| ¹³C NMR | - Aromatic carbons of the quinoline and benzyl rings (approx. 105-155 ppm). - Carbonyl carbon of the amide (approx. 168-170 ppm). - Benzylic CH₂ carbon (approx. 70 ppm). - Acetyl CH₃ carbon (approx. 24 ppm). |
| IR (FTIR) | - N-H stretch (amide) around 3300 cm⁻¹. - C=O stretch (amide) around 1670 cm⁻¹. - C-O stretch (aryl ether) around 1240 cm⁻¹. - Aromatic C=C stretches around 1500-1600 cm⁻¹. |
| Mass Spec (HRMS) | - Accurate mass measurement of the [M+H]⁺ ion, confirming the molecular formula. |
Conclusion
This compound represents a strategically designed and highly effective intermediate for modern organic synthesis. Its bifunctional nature, coupled with the well-established biological relevance of the quinoline scaffold, makes it an indispensable tool for researchers in drug discovery and medicinal chemistry. The protocols detailed herein provide a reliable foundation for the selective manipulation of its functional groups, enabling the efficient and controlled synthesis of novel and complex molecules with significant therapeutic potential.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound [myskinrecipes.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media [scirp.org]
Application Notes and Protocols for the Analytical Determination of 3-Aminoquinolin-5-OL
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the analytical determination of 3-Aminoquinolin-5-OL, a key intermediate in the synthesis of novel pharmaceutical compounds. Recognizing the limited availability of direct analytical methods for this specific isomer, this document synthesizes established methodologies for structurally related aminoquinolines and aromatic amines to propose robust and reliable analytical workflows. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and spectroscopic techniques. Each protocol is presented with a rationale for experimental choices, ensuring scientific integrity and practical applicability.
Introduction: The Significance of this compound
This compound is a heterocyclic aromatic amine of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents. The presence of both an amino and a hydroxyl group on the quinoline ring system of this compound offers versatile sites for chemical modification, making it a valuable building block for the synthesis of novel compounds with potential biological activity.
Accurate and sensitive analytical methods are paramount for the successful application of this compound in research and development. Purity assessment, quantification in reaction mixtures, and stability studies all rely on the availability of reliable analytical techniques. This guide provides a foundational set of methods to address these analytical challenges.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for the development of effective analytical methods.
| Property | Estimated Value/Characteristic | Implication for Analysis |
| Molecular Formula | C₉H₈N₂O | Guides mass spectrometry analysis. |
| Molecular Weight | 160.17 g/mol | |
| Polarity | Polar | Due to the presence of amino (-NH₂) and hydroxyl (-OH) groups, this compound is expected to be a polar molecule. This dictates the choice of chromatographic conditions, favoring reversed-phase HPLC with polar-modified columns or HILIC. |
| UV-Vis Absorbance | Expected in the UV region | The quinoline ring system is a strong chromophore. The presence of auxochromes (-NH₂ and -OH) will likely result in absorbance maxima suitable for UV-detector-based quantification.[1][2] |
| Fluorescence | Potential for fluorescence | Quinoline and its derivatives are known to be fluorescent.[3][4][5] The specific fluorescence properties of this compound would need to be experimentally determined but offer a highly sensitive detection method. |
| Volatility | Low | The polar nature and hydrogen bonding capability of the amino and hydroxyl groups suggest low volatility, making GC-MS analysis challenging without derivatization.[6] |
Chromatographic Methods for Analysis
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely accessible and robust technique for the routine analysis and quantification of this compound. The proposed method is based on reversed-phase chromatography, which is well-suited for polar aromatic compounds.
Rationale for Method Design:
-
Reversed-Phase Chromatography: This is the most common and versatile mode of HPLC. A C18 stationary phase is chosen for its hydrophobicity, which will provide retention for the aromatic quinoline ring.
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier (acetonitrile or methanol) is used to elute the analyte. The buffer (e.g., ammonium acetate) helps to maintain a consistent pH, which is crucial for the reproducible ionization state of the amino group. A slightly acidic pH (e.g., 3.6) can improve peak shape by ensuring the amino group is protonated.
-
UV Detection: Based on the UV-Vis absorption characteristics of aminoquinolines, a detection wavelength in the range of 240-380 nm is expected to provide good sensitivity.[1][2][7] An initial UV scan of a standard solution is recommended to determine the optimal detection wavelength.
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 3.6 (adjusted with formic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 254 nm (or the experimentally determined λmax).
-
-
Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of dilutions from the stock solution in the mobile phase A to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in methanol or a suitable solvent and dilute with mobile phase A to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis and Expected Performance:
| Parameter | Expected Value |
| Retention Time | Dependent on the specific C18 column, but expected to be in the mid-range of the gradient. |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Workflow for HPLC-UV Analysis of this compound
Caption: Workflow for HPLC-UV analysis of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, particularly in complex matrices such as biological fluids or crude reaction mixtures, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the specificity and sensitivity of tandem mass spectrometry.
Rationale for Method Design:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules like this compound. Positive ion mode is selected as the amino group is readily protonated.
-
Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. This minimizes interference from matrix components.
-
Chromatography: A fast LC gradient can be employed as the mass spectrometer provides the necessary selectivity.
Experimental Protocol: LC-MS/MS
-
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 2% B
-
0.5-3.0 min: 2% to 98% B
-
3.0-4.0 min: 98% B
-
4.0-4.1 min: 98% to 2% B
-
4.1-5.0 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive.
-
Precursor Ion (Q1): [M+H]⁺ = m/z 161.1.
-
Product Ion (Q3): A characteristic fragment ion needs to be determined by infusing a standard solution and performing a product ion scan. For a related compound, 3-aminoquinoline, a major fragment is observed at m/z 117.1. A similar fragmentation pattern involving the loss of HCN and/or CO could be expected.
-
MRM Transitions (Hypothetical):
-
Quantifier: 161.1 → [to be determined]
-
Qualifier: 161.1 → [to be determined]
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximal signal intensity.
-
-
Sample and Standard Preparation:
Data Analysis and Expected Performance:
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| LOD | < 0.1 ng/mL |
| LOQ | < 0.5 ng/mL |
Workflow for LC-MS/MS Analysis of this compound
Caption: Workflow for LC-MS/MS analysis of this compound.
Spectroscopic Methods
Spectroscopic methods are invaluable for the structural confirmation and characterization of this compound.
UV-Visible Spectroscopy
UV-Vis spectroscopy can be used for a quick estimation of concentration and to study the electronic properties of the molecule.
Protocol:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: Ethanol or methanol.
-
Procedure:
-
Prepare a solution of this compound in the chosen solvent (e.g., 10 µg/mL).
-
Scan the absorbance from 200 to 400 nm using the solvent as a blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Expected Results: Quinoline derivatives typically exhibit strong absorption bands corresponding to π-π* transitions.[1][2] The presence of the amino and hydroxyl groups is expected to cause a bathochromic (red) shift compared to unsubstituted quinoline.
Fluorescence Spectroscopy
Fluorescence spectroscopy offers a highly sensitive method for detection and can be used to study the molecule's interaction with its environment.
Protocol:
-
Instrumentation: A spectrofluorometer.
-
Solvent: A range of solvents of varying polarity can be used to study solvatochromic effects (e.g., hexane, dichloromethane, acetonitrile, ethanol).
-
Procedure:
-
Prepare a dilute solution of this compound (e.g., 1 µg/mL).
-
Measure the absorbance at the excitation wavelength to ensure it is below 0.1 to avoid inner filter effects.
-
Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the determined emission maximum.
-
Record the emission spectrum by exciting the sample at its λmax (determined from the excitation spectrum or UV-Vis spectrum) and scanning the emission wavelengths.
-
-
Expected Results: Many quinoline derivatives are known to be fluorescent.[3][5][10] The fluorescence properties (quantum yield and Stokes shift) will be dependent on the solvent environment. Protonation of the quinoline nitrogen can significantly enhance fluorescence intensity.[4]
Conclusion
The analytical methods presented in this guide provide a comprehensive toolkit for the analysis of this compound. The HPLC-UV method is suitable for routine analysis and purity determination, while the LC-MS/MS method offers high sensitivity and selectivity for trace-level quantification in complex matrices. Spectroscopic methods are essential for structural confirmation and further characterization of the molecule's photophysical properties. While these protocols are based on established methods for similar compounds, it is recommended to perform method validation for the specific application to ensure accuracy, precision, and robustness.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Strategic Guide to the Preclinical Evaluation of 3-Aminoquinolin-5-OL
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of bioactivity, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] 3-Aminoquinolin-5-OL is a functionalized quinoline derivative noted for its role as a key intermediate in the synthesis of compounds targeting neurological disorders and cancer.[4] This guide provides a comprehensive experimental roadmap for researchers, scientists, and drug development professionals undertaking the initial characterization and preclinical evaluation of this compound. We present a logical, phased approach, beginning with fundamental physicochemical and in vitro assessments, progressing to target identification and validation, and culminating in a framework for in vivo efficacy and pharmacokinetic studies. Each section includes detailed, field-proven protocols and explains the causality behind critical experimental choices, ensuring a robust and reproducible investigation.
Introduction: The Quinoline Promise and a Path Forward
Quinoline and its derivatives are a cornerstone of modern drug discovery, demonstrating remarkable versatility and therapeutic potential.[2] Their mechanisms of action are diverse, ranging from DNA intercalation to the inhibition of key enzymes like protein kinases.[3] Preliminary information suggests this compound may serve as a building block for potent bioactive agents, particularly in oncology and neurology.[4] However, a systematic evaluation of its intrinsic biological activity is required.
This document outlines a strategic, multi-stage workflow designed to thoroughly characterize this compound. The goal is to build a comprehensive pharmacological profile, from basic cellular effects to potential therapeutic efficacy, providing a solid foundation for further drug development.
Caption: High-level experimental workflow for this compound evaluation.
Phase 1: Foundational Analysis
Before investigating biological activity, it is imperative to establish the fundamental properties and cellular toxicity profile of the compound. This phase ensures data integrity and informs the design of all subsequent experiments.
Protocol: Physicochemical Characterization
Rationale: Understanding the purity, solubility, and stability of this compound is critical. Impurities can confound biological results, poor solubility limits bioavailability and assay design, and instability can lead to a loss of potency over time.
Methodology:
-
Purity Assessment:
-
Analyze the compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aim for >98% purity. If impurities are detected, characterize them and consider re-purification.
-
-
Solubility Determination:
-
Determine solubility in common laboratory solvents (e.g., DMSO, ethanol) and aqueous buffers (e.g., PBS, cell culture media).
-
Use a kinetic or thermodynamic solubility assay. This data is essential for preparing stock solutions and dosing formulations.
-
-
Stability Analysis:
-
Incubate the compound in key experimental buffers (e.g., PBS, cell culture media with 10% FBS) at relevant temperatures (4°C, 37°C).
-
Analyze compound integrity via HPLC at various time points (e.g., 0, 2, 8, 24 hours). This determines the experimental window in which the compound is stable.
-
Protocol: In Vitro Cytotoxicity Profiling
Rationale: A cytotoxicity assay measures the concentration at which a compound causes cell death.[5] This is crucial for identifying a preliminary therapeutic window—a concentration range where specific biological effects can be studied without inducing general toxicity. We recommend running parallel assays that measure different aspects of cell health, such as metabolic activity and membrane integrity.[6][7]
Recommended Cell Lines:
-
Cancer Panel: HT-29 (colorectal), A549 (lung), MCF-7 (breast) to align with known activities of quinoline derivatives.[1][3]
-
Non-Cancerous Control: NIH/3T3 (fibroblasts) or MRC-5 (lung fibroblasts) to assess selectivity.[8][9]
Methodology (MTT Assay for Metabolic Activity):
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in the appropriate cell culture medium. Typical starting concentrations range from 100 µM down to low nM.
-
Treatment: Remove the old medium from cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve. Calculate the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression.
Parallel Assay (LDH Release for Membrane Integrity):
-
Rationale: The Lactate Dehydrogenase (LDH) assay measures the release of this cytoplasmic enzyme from cells with compromised membranes, a hallmark of cytotoxicity.[10][11] It provides a complementary endpoint to metabolic assays.
-
Procedure: Collect the cell culture supernatant before adding the MTT reagent and use a commercially available LDH assay kit according to the manufacturer's instructions.
| Parameter | Example Result (HT-29 Cells) | Interpretation |
| Purity (HPLC) | 99.2% | High purity, suitable for biological assays. |
| Solubility (PBS) | 15 µM | Limited aqueous solubility; DMSO stock required. |
| Stability (Media, 37°C, 24h) | >95% remaining | Stable for the duration of a typical cell-based assay. |
| IC₅₀ (MTT Assay) | 5.2 µM | Potent cytotoxic effect. |
| IC₅₀ (LDH Assay) | 6.1 µM | Confirms cell death involves membrane damage. |
| IC₅₀ (NIH/3T3 Cells) | 45.8 µM | ~9-fold selective for cancer cells over fibroblasts. |
Phase 2: Mechanism of Action (MOA) Elucidation
With a foundational understanding of its cytotoxic potential, the next phase focuses on identifying the specific molecular target(s) and pathways modulated by this compound. Given that many quinoline derivatives function as kinase inhibitors, this is a logical starting point.[12]
Caption: Workflow for target deconvolution using chemical proteomics.
Protocol: Broad Kinase Selectivity Profiling
Rationale: Screening the compound against a large panel of recombinant kinases provides a rapid and comprehensive overview of its selectivity.[13] This "off-the-shelf" service is a cost-effective way to identify high-affinity targets and potential off-target liabilities.
Methodology:
-
Service Selection: Engage a contract research organization (CRO) offering a large kinase screening panel (e.g., >300 kinases).
-
Screening Concentration: Provide the compound for an initial screen at a single high concentration (e.g., 1 µM or 10 µM). This concentration should be chosen based on the cytotoxicity data to be above the expected on-target IC₅₀ but below the level of non-specific effects.
-
Data Analysis: The primary output is "% Inhibition" for each kinase. Identify "hits" as kinases inhibited by >70-90%.
-
Follow-up: For all identified hits, perform full 10-point dose-response experiments to determine the IC₅₀ for each kinase. This confirms potency and allows for ranking of putative targets.
Protocol: Biochemical Target Validation
Rationale: Once putative targets are identified, their inhibition must be validated using purified, recombinant enzymes. This confirms a direct interaction between this compound and the target protein.[14]
Methodology (Example: Kinase Activity Assay):
-
Assay Principle: Select an appropriate assay format, such as a fluorescence-based or luminescence-based method that measures ATP consumption or substrate phosphorylation.[15]
-
Reagents:
-
Purified recombinant target kinase.
-
Specific peptide substrate for the kinase.
-
ATP (at a concentration near the Kₘ for the enzyme).
-
Assay buffer and detection reagents.
-
-
Procedure:
-
In a 384-well plate, add the kinase and varying concentrations of this compound. Incubate briefly to allow for binding.
-
Initiate the reaction by adding a mix of the peptide substrate and ATP.
-
Allow the reaction to proceed for a defined time at room temperature.
-
Stop the reaction and add detection reagents.
-
Read the signal (e.g., fluorescence or luminescence) on a plate reader.
-
-
Controls:
-
Positive Control: A known inhibitor for the target kinase.[16]
-
Negative Control: Vehicle (DMSO) only.
-
No Enzyme Control: To determine background signal.
-
-
Data Analysis: Calculate the IC₅₀ value from the dose-response curve.
Protocol: Cellular Target Engagement & Pathway Analysis
Rationale: Confirming that the compound binds its intended target within a cellular context is a critical step.[16] Following target engagement, one must verify that this interaction leads to the modulation of the downstream signaling pathway.
Methodology (Western Blot for Pathway Analysis):
-
Cell Treatment: Treat the relevant cell line (e.g., HT-29) with this compound at various concentrations (e.g., 0.1x, 1x, 10x the cytotoxicity IC₅₀) for a short duration (e.g., 1-4 hours).
-
Lysate Preparation: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody against the phosphorylated form of a known downstream substrate of the target kinase.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Interpretation: A dose-dependent decrease in the phosphorylated substrate signal (relative to the total substrate) indicates successful on-target pathway inhibition.
Phase 3: Preclinical Development Trajectory
Once the MOA is validated, the focus shifts to evaluating the compound's drug-like properties and its efficacy in a living system. This involves a suite of in vitro and in vivo studies.
In Vitro ADME Profiling
Rationale: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties helps predict a compound's pharmacokinetic behavior in vivo.[17][18] Poor metabolic stability or permeability can be critical failure points for a drug candidate.
Key Assays:
-
Metabolic Stability: Incubate this compound with liver microsomes (human and mouse/rat) and measure the rate of its disappearance over time. This predicts its first-pass metabolism in the liver.
-
Plasma Protein Binding: Determine the fraction of the compound that binds to plasma proteins using equilibrium dialysis. High binding can reduce the amount of free drug available to act on the target.
-
Cell Permeability (PAMPA): Use a Parallel Artificial Membrane Permeability Assay to predict passive diffusion across the intestinal barrier.
In Vivo Pharmacokinetics (PK) and Tolerability
Rationale: This is the first assessment of how the compound behaves in a whole organism.[18][19] A PK study measures drug concentration in the blood over time after dosing, yielding critical parameters like half-life, clearance, and bioavailability.[20]
Methodology:
-
Animal Model: Typically performed in mice or rats.
-
Dosing: Administer a single dose of this compound via two routes: intravenous (IV) and oral (PO).
-
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Analysis: Extract the compound from plasma and quantify its concentration using LC-MS/MS.
-
Data Analysis: Plot the plasma concentration vs. time curve and calculate key PK parameters. Comparing PO to IV data allows for the calculation of oral bioavailability.
-
Tolerability: Observe animals for any signs of acute toxicity (e.g., weight loss, behavioral changes) at the tested dose.
In Vivo Efficacy Studies
Rationale: The ultimate preclinical goal is to demonstrate that the compound can inhibit disease progression in a relevant animal model. The design of these studies must be robust to avoid bias and generate reproducible results.[21][22][23]
Methodology (Example: Human Tumor Xenograft Model):
-
Model: Implant human cancer cells (e.g., HT-29) subcutaneously into immunocompromised mice.
-
Study Design: Once tumors reach a palpable size, randomize animals into groups (e.g., n=8-10 per group).[24]
-
Group 1: Vehicle control (PO, daily).
-
Group 2: this compound (Dose 1, PO, daily).
-
Group 3: this compound (Dose 2, PO, daily).
-
Group 4: Positive control drug (standard-of-care).
-
-
Execution:
-
Dose animals according to the study design.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight as a measure of general toxicity.
-
The study should be blinded to prevent measurement bias.[21]
-
-
Endpoint: Continue the study until tumors in the vehicle group reach a predetermined size.
-
Analysis: Compare the tumor growth inhibition (TGI) between the treated groups and the vehicle group. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot) to confirm on-target activity in vivo.
Conclusion
This document provides a structured, multi-phase framework for the comprehensive evaluation of this compound. By systematically progressing from fundamental characterization and cytotoxicity screening to rigorous mechanism of action studies and finally to in vivo evaluation, researchers can build a robust data package. This logical progression ensures that resources are used efficiently and that key questions regarding potency, selectivity, and drug-like properties are answered. Adherence to these detailed protocols and the principles of sound experimental design will maximize the potential for reproducible results and provide a clear path for the potential development of this compound as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. This compound [myskinrecipes.com]
- 5. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 6. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 7. セルベースアッセイ [sigmaaldrich.com]
- 8. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. caymanchem.com [caymanchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Small Molecules and their Impact in Drug Discovery - Mantell Associates [mantellassociates.com]
- 18. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 19. Exacte Labs - Pharmacokinetics of small molecules [exactelabs.com]
- 20. Small-molecule pharmacokinetic: Significance and symbolism [wisdomlib.org]
- 21. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 22. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 23. physoc.org [physoc.org]
- 24. Designing an In Vivo Preclinical Research Study [mdpi.com]
Application Notes and Protocols: 3-Aminoquinolin-5-OL as a Selective Fluorescent Chemosensor for Ferric Ions (Fe³⁺)
Abstract
This technical guide details the application of 3-Aminoquinolin-5-OL as a highly selective and sensitive fluorescent chemosensor for the detection of ferric ions (Fe³⁺). Quinoline derivatives have garnered significant attention in the field of analytical chemistry due to their intrinsic fluorescence and potent metal-chelating properties.[1] this compound, possessing both an electron-donating amino group and a hydroxyl group, is uniquely positioned to act as an effective "turn-off" fluorescent sensor. The protocol herein provides a comprehensive framework for researchers, chemists, and drug development professionals, covering the underlying sensing mechanism, a representative synthesis protocol, and detailed methodologies for the quantification of Fe³⁺ in aqueous media.
Introduction: The Imperative for Selective Metal Ion Detection
Iron is a vital trace element in numerous biological and environmental systems; however, its dysregulation is implicated in a range of pathological conditions and environmental contamination.[2] Consequently, the development of robust, sensitive, and selective methods for the detection of iron, particularly the biologically prevalent ferric (Fe³⁺) state, is of paramount importance. While traditional analytical techniques such as atomic absorption spectrometry and inductively coupled plasma mass spectrometry (ICP-MS) offer high accuracy, they are often hampered by high operational costs, complex instrumentation, and laborious sample preparation.[3]
Fluorescent chemosensors present a compelling alternative, offering real-time analysis, high sensitivity, and operational simplicity.[4] The quinoline scaffold is a privileged structure in the design of such sensors due to its rigid, planar structure and high quantum yield.[2][5] The strategic placement of coordinating functional groups, such as amino and hydroxyl moieties, can engender high selectivity towards specific metal ions. This guide focuses on the utility of this compound, a promising yet under-explored quinoline derivative, for the fluorescent detection of Fe³⁺.
Principle of Detection: A "Turn-Off" Sensing Mechanism
The sensing mechanism of this compound towards Fe³⁺ is predicated on a fluorescence quenching phenomenon. In its unbound state, the molecule exhibits native fluorescence upon excitation at an appropriate wavelength. The presence of both the amino group at the 3-position and the hydroxyl group at the 5-position, in conjunction with the nitrogen atom of the quinoline ring, creates an efficient tridentate chelation site for metal ions.
Upon the introduction of Fe³⁺, a paramagnetic metal ion, a stable complex is formed with the this compound molecule. This coordination facilitates a process known as Photoinduced Electron Transfer (PET).[4][6] In the excited state, an electron is transferred from the fluorophore (this compound) to the half-filled d-orbitals of the bound Fe³⁺ ion. This non-radiative decay pathway effectively quenches the fluorescence emission, leading to a "turn-off" response that is proportional to the concentration of Fe³⁺.
Representative Synthesis of this compound
While various synthetic routes to substituted quinolines exist, a common approach involves the Skraup-Doebner-von Miller reaction or subsequent modifications of a pre-formed quinoline ring. A plausible, representative synthesis of this compound is outlined below.
Protocol:
-
Synthesis of 5-Hydroxyquinoline: 3-Aminophenol is reacted with glycerol, sulfuric acid, and an oxidizing agent (such as arsenic pentoxide or nitrobenzene) in a Skraup synthesis. The reaction mixture is heated, and the resulting 5-hydroxyquinoline is purified by recrystallization or column chromatography.
-
Nitration: 5-Hydroxyquinoline is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group, predominantly at the 3-position, yielding 5-hydroxy-3-nitroquinoline.
-
Reduction: The nitro group of 5-hydroxy-3-nitroquinoline is then reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst.
-
Purification: The final product, this compound, is purified using standard techniques such as column chromatography and recrystallization to yield the pure sensor molecule. The structure and purity should be confirmed by NMR, mass spectrometry, and FT-IR.
Experimental Protocols for Fe³⁺ Detection
Required Materials and Instrumentation
-
This compound (Synthesized or purchased)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent
-
HEPES buffer (or other appropriate buffer system)
-
Deionized water
-
Chloride or nitrate salts of various metal ions (e.g., FeCl₃, FeCl₂, NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, ZnCl₂, etc.)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
pH meter
-
Volumetric flasks and micropipettes
Preparation of Stock Solutions
-
Sensor Stock Solution (1 mM): Accurately weigh and dissolve an appropriate amount of this compound in DMSO to prepare a 1 mM stock solution. Store this solution in the dark to prevent photodegradation.
-
Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of various metal salts by dissolving them in deionized water.
-
Working Buffer: Prepare a working buffer solution (e.g., 10 mM HEPES, pH 7.4) for all measurements to maintain a stable pH, which is crucial for reproducible fluorescence measurements.[7]
Protocol for Fluorescence Measurements
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation and emission slit widths (e.g., 5 nm). Based on related compounds like 3-aminoquinoline, set the excitation wavelength (λex) to approximately 355 nm.[8]
-
Determination of Emission Maximum: Dilute the sensor stock solution in the working buffer (e.g., to a final concentration of 10 µM) and record the emission spectrum to determine the wavelength of maximum emission (λem). For 3-aminoquinoline derivatives, this is expected to be around 420 nm.[8]
-
Selectivity Assay:
-
To a series of cuvettes, add the appropriate volume of working buffer.
-
Add the sensor solution to each cuvette to achieve the desired final concentration (e.g., 10 µM).
-
To each cuvette (except the blank), add an aliquot of a different metal ion stock solution to reach a final concentration significantly higher than the sensor (e.g., 100 µM).
-
Add an equivalent volume of the FeCl₃ stock solution to one cuvette.
-
Record the fluorescence intensity at the predetermined λem for each sample. A significant decrease in fluorescence only in the presence of Fe³⁺ will indicate high selectivity.[4]
-
-
Fluorescence Titration:
-
Prepare a series of solutions containing a fixed concentration of the sensor (e.g., 10 µM) in the working buffer.
-
Add increasing concentrations of Fe³⁺ (e.g., from 0 to 100 µM) to this series of solutions.
-
Allow the solutions to equilibrate for a few minutes.
-
Measure the fluorescence intensity of each solution at the λem.
-
-
Competitive Assay: To assess the sensor's performance in a mixed-ion environment, prepare a solution containing the sensor and a saturating concentration of Fe³⁺. Then, add other potentially interfering metal ions and observe any significant changes in fluorescence.
Data Analysis and Performance Metrics
Stern-Volmer Analysis
The fluorescence quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant:
I₀ / I = 1 + Ksv [Q]
Where:
-
I₀ is the fluorescence intensity of the sensor in the absence of Fe³⁺.
-
I is the fluorescence intensity in the presence of Fe³⁺.
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher (Fe³⁺).
A linear plot of I₀ / I versus [Q] indicates a single type of quenching mechanism (static or dynamic).
Limit of Detection (LOD)
The limit of detection can be calculated based on the fluorescence titration data using the formula:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurements (sensor without Fe³⁺).
-
k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of Fe³⁺).[6]
Performance Data Summary
The following table summarizes the expected performance characteristics of this compound as a Fe³⁺ sensor, based on data from analogous quinoline-based sensors. These values should be experimentally verified.
| Parameter | Expected Value | Rationale / Reference |
| Excitation Wavelength (λex) | ~355 nm | Based on 3-aminoquinoline derivatives.[8] |
| Emission Wavelength (λem) | ~420 nm | Based on 3-aminoquinoline derivatives.[8] |
| Target Ion | Fe³⁺ | High affinity of quinolines with hard acids.[4] |
| Response Mechanism | Fluorescence Quenching ("Turn-Off") | Due to Photoinduced Electron Transfer (PET).[6] |
| Linear Range | Micromolar (µM) range | Typical for similar quinoline sensors. |
| Limit of Detection (LOD) | High nanomolar (nM) to low micromolar (µM) | Comparable to other reported Fe³⁺ sensors.[5] |
| Selectivity | High over common alkali, alkaline earth, and other transition metal ions | Paramagnetic nature of Fe³⁺ enhances quenching.[6] |
| Response Time | < 1 minute | Rapid complexation is typical for this class of sensors. |
Conclusion and Future Perspectives
This compound demonstrates significant potential as a selective and sensitive "turn-off" fluorescent sensor for the detection of ferric ions. Its straightforward sensing mechanism, based on chelation-induced fluorescence quenching, allows for rapid and reliable quantification of Fe³⁺. The protocols outlined in this guide provide a robust starting point for researchers to implement this sensor in various applications, from environmental water testing to monitoring iron levels in biological samples.
Future work should focus on the experimental validation of the proposed synthetic route and the precise determination of the photophysical properties of this compound. Further derivatization of the quinoline core could lead to sensors with enhanced water solubility, larger Stokes shifts, and selectivity for other metal ions, thereby broadening the applicability of this versatile chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 3-Amino-5-hydroxyquinoxalin-2-(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 8. Aminoquinolines as fluorescent labels for hydrophilic interaction liquid chromatography of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Proteins with 3-Aminoquinolin-5-OL
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the covalent labeling of proteins with 3-Aminoquinolin-5-OL, a fluorescent molecule with potential applications in protein tracking, localization, and biophysical studies. While direct protocols for this specific compound are not widely published, this guide synthesizes established bioconjugation principles to propose a robust and reliable methodology. We will detail the chemical rationale, provide step-by-step experimental protocols, and discuss methods for the purification and characterization of the resulting protein-fluorophore conjugate. This application note is intended for researchers, scientists, and drug development professionals with a foundational understanding of protein chemistry and laboratory techniques.
Introduction: The Potential of this compound in Protein Science
Quinoline derivatives are a class of heterocyclic aromatic compounds that have found extensive use in medicinal chemistry and materials science.[1] Certain aminoquinolines have been recognized for their fluorescent properties, making them valuable tools for biological research.[2][3] this compound, with its reactive primary amine and inherent quinoline scaffold, presents an opportunity for development as a novel fluorescent probe for protein labeling.
The covalent attachment of a fluorophore like this compound to a protein of interest allows for sensitive detection and quantification. This can be instrumental in a variety of applications, including:
-
Fluorescence Microscopy: Visualizing the subcellular localization and trafficking of the labeled protein.
-
Flow Cytometry: Identifying and sorting cells expressing the labeled protein.
-
Biochemical Assays: Developing high-throughput screening assays that rely on fluorescence detection.
-
Structural Biology: Studying protein conformational changes and interactions using techniques like Förster Resonance Energy Transfer (FRET), provided a suitable partner fluorophore is used.
This guide will focus on a common and versatile chemical labeling strategy that targets primary amines on the protein surface, primarily the ε-amino group of lysine residues.[4]
The Chemistry of Labeling: A Two-Step Approach
Given the structure of this compound, a direct reaction with protein functional groups is not efficient. Therefore, we propose a two-step bioconjugation strategy utilizing a bifunctional crosslinker, specifically an N-hydroxysuccinimide (NHS) ester-based crosslinker. This approach is widely used due to its efficiency and specificity for primary amines under mild pH conditions.[5]
The overall workflow can be visualized as follows:
Figure 1: A high-level overview of the proposed two-step protein labeling workflow.
Materials and Reagents
Equipment
-
UV-Vis Spectrophotometer
-
pH meter
-
Stir plate and stir bars
-
Microcentrifuge
-
Chromatography system (for purification)
-
Gel electrophoresis system
Chemicals and Reagents
-
Protein of Interest: Purified to >95% homogeneity. The protein should be in an amine-free buffer (e.g., PBS or HEPES).
-
This compound
-
Bifunctional Crosslinker: Bis(sulfosuccinimidyl)suberate (BS3) is a water-soluble and amine-reactive crosslinker suitable for this protocol.
-
Reaction Buffers:
-
Labeling Buffer: 20 mM Phosphate buffer with 150 mM NaCl, pH 7.2-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
-
Solvents: Anhydrous Dimethylformamide (DMF).
-
Purification:
-
Size-Exclusion Chromatography (SEC) Column: appropriate for the size of the target protein.
-
Dialysis Tubing: with a molecular weight cut-off (MWCO) suitable for the target protein.
-
-
General Lab Supplies: Pipettes, microcentrifuge tubes, etc.
Detailed Experimental Protocols
Preparation of Reagents
-
Protein Solution: Prepare the protein of interest at a concentration of 1-10 mg/mL in the Labeling Buffer. Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the labeling reaction.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMF.
-
BS3 Crosslinker Solution: Immediately before use, prepare a 10 mM stock solution of BS3 in the Labeling Buffer.
Step-by-Step Labeling Procedure
The following protocol is a starting point and may require optimization for your specific protein. We recommend performing a titration of the labeling reagent to determine the optimal molar excess.
-
Reaction Setup: In a microcentrifuge tube, combine the protein solution with the desired molar excess of the freshly prepared BS3 solution. A 10 to 20-fold molar excess of BS3 over the protein is a good starting point.
-
Incubation (Step 1): Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring. This step allows the NHS ester of BS3 to react with the primary amines on the protein surface.
-
Removal of Excess Crosslinker (Optional but Recommended): To prevent polymerization, it is advisable to remove the unreacted BS3. This can be achieved using a desalting column or through buffer exchange.
-
Addition of Aminoquinoline: Add the 10 mM stock solution of this compound to the reaction mixture. The molar ratio of the aminoquinoline to the protein should be equivalent to or slightly higher than the initial BS3 ratio.
-
Incubation (Step 2): Incubate for an additional 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
Purification of the Labeled Protein
It is crucial to remove unreacted this compound and byproducts to ensure accurate characterization and to prevent interference in downstream applications.
-
Size-Exclusion Chromatography (SEC): This is the preferred method as it separates molecules based on size. The labeled protein will elute in the earlier fractions, while the smaller, unreacted labeling reagents will be retained longer on the column.[6]
-
Dialysis: An alternative method is to dialyze the reaction mixture against an appropriate buffer (e.g., PBS) for 24-48 hours with several buffer changes. Ensure the MWCO of the dialysis membrane is appropriate to retain your protein while allowing the small molecule contaminants to diffuse out.
Characterization of the Conjugate
-
Spectroscopic Analysis:
-
Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of this compound (to be determined experimentally, but related aminoquinolines absorb around 355 nm[2]).
-
The Degree of Labeling (DOL), which is the average number of fluorophore molecules per protein molecule, can be calculated using the Beer-Lambert law.
-
-
SDS-PAGE Analysis:
-
Run the labeled protein on an SDS-PAGE gel alongside an unlabeled control.
-
The labeled protein should exhibit a slight increase in molecular weight.
-
The gel can be visualized under UV light before coomassie staining to confirm that the fluorescence co-localizes with the protein band.
-
Causality and Experimental Choices
-
Choice of Buffer and pH: The labeling reaction is performed at a slightly alkaline pH (7.2-8.5) because the primary amine of lysine needs to be deprotonated to be nucleophilic and react with the NHS ester. However, at very high pH, the NHS ester can hydrolyze, reducing the efficiency of the reaction.[7]
-
Molar Ratios: The ratio of the labeling reagent to the protein is a critical parameter. A low ratio may result in insufficient labeling, while a high ratio can lead to over-labeling, which may cause protein precipitation or loss of function.[8]
-
Purification Method: SEC is generally superior to dialysis for removing all unconjugated dye, which is essential for accurate DOL determination.[9]
Data Presentation
Table 1: Recommended Starting Concentrations and Ratios
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1 - 10 mg/mL | A balance between efficient reaction kinetics and preventing aggregation. |
| Molar Excess of BS3 | 10 - 20 fold | A starting point for achieving a reasonable degree of labeling. |
| Reaction Time | 1 - 3 hours (total) | Sufficient time for the reaction to proceed to completion at room temperature. |
| Quenching Agent | Tris Buffer | Contains a primary amine that effectively caps any unreacted NHS esters. |
Visualization of the Labeling Chemistry
Figure 2: Simplified reaction scheme for protein labeling with this compound via a BS3 crosslinker.
Conclusion and Future Perspectives
The protocol outlined in this application note provides a robust framework for the fluorescent labeling of proteins using this compound. By leveraging established NHS-ester chemistry, researchers can create well-defined protein-fluorophore conjugates for a multitude of downstream applications. It is important to emphasize that optimization of the reaction conditions for each specific protein is crucial for achieving the desired labeling efficiency while preserving protein function. Future work could explore alternative bioconjugation strategies, such as those targeting cysteine residues or utilizing enzymatic labeling methods, to provide a broader toolkit for the application of this compound in biological research.[10]
References
- 1. This compound [myskinrecipes.com]
- 2. Aminoquinolines as fluorescent labels for hydrophilic interaction liquid chromatography of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-aminoquinoline: a turn-on fluorescent probe for preferential solvation in binary solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 5. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of a three-step purification scheme for a recombinant protein rG17PE38 and its characteristics identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heterogeneity of protein labeling with a fluorogenic reagent, 3-(2-furoyl)quinoline-2-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chapter 3: Investigating Proteins - Chemistry [wou.edu]
- 10. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Aminoquinolin-5-OL
Welcome to the technical support center for the synthesis of 3-Aminoquinolin-5-OL. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this multi-step process.
I. Troubleshooting Guide
The synthesis of this compound is a challenging endeavor that can be prone to issues such as low yields, intractable side products, and purification difficulties. This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter.
Low Yield in the Initial Condensation/Cyclization Step
Question: I am attempting a Friedländer-type synthesis to form the quinoline core, but I am observing very low yields of the desired product. What are the common causes and how can I optimize the reaction?
Answer:
Low yields in the Friedländer annulation are a frequent issue.[1][2][3][4][5][6] The reaction, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is sensitive to several factors.[1][2][3]
Potential Causes and Solutions:
-
Inappropriate Catalyst: The choice of an acid or base catalyst is critical and highly dependent on the specific substrates.
-
Acid Catalysis: For many substrates, acid catalysts are effective. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and Lewis acids like zinc chloride (ZnCl₂).[3] Experiment with different acid catalysts and loadings to find the optimal conditions for your specific starting materials.
-
Base Catalysis: For more reactive starting materials, base catalysis can be employed. Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[2]
-
-
Suboptimal Reaction Temperature: This reaction often requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition of starting materials and products, as well as the formation of tarry byproducts. It is recommended to perform the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screen is often a worthwhile optimization step.
-
Poor Substrate Reactivity: Steric hindrance on either the o-aminoaryl carbonyl compound or the methylene-containing reactant can significantly impede the reaction. If possible, consider alternative starting materials with less steric bulk. Electron-withdrawing groups on the aniline ring can also decrease its nucleophilicity and slow down the reaction.
-
Side Reactions: The most common side reaction, particularly under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant.[1] To mitigate this, you can try adding the ketone slowly to the reaction mixture to maintain a low concentration. Alternatively, using an acid catalyst can often minimize this side reaction.
| Parameter | Recommendation | Rationale |
| Catalyst | Screen both Brønsted and Lewis acids (e.g., p-TsOH, H₂SO₄, ZnCl₂) and bases (e.g., KOH, KOtBu) | Catalyst choice is substrate-dependent; finding the optimal catalyst can significantly improve yield. |
| Temperature | Start at a moderate temperature (e.g., 80-100 °C) and adjust as needed. | Balances reaction rate with minimizing decomposition and side reactions. |
| Reactant Addition | For base-catalyzed reactions, consider slow addition of the ketone. | Minimizes self-condensation of the ketone. |
Formation of Tarry Byproducts in Skraup-type Synthesis
Question: I am trying a Skraup synthesis to generate the quinoline core, but the reaction is very vigorous and produces a large amount of black tar, making product isolation nearly impossible. How can I control this reaction?
Answer:
The Skraup reaction, which uses glycerol, an aniline derivative, a dehydrating agent (typically sulfuric acid), and an oxidizing agent, is notoriously exothermic and prone to tar formation.[7]
Potential Causes and Solutions:
-
Uncontrolled Exotherm: The reaction generates a significant amount of heat, which can lead to polymerization and decomposition of the reactants and intermediates.
-
Moderators: The addition of a moderator like ferrous sulfate (FeSO₄) is a classic method to tame the reaction's vigor. Boric acid can also be used for this purpose.
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring to dissipate heat effectively.
-
-
Harsh Reaction Conditions: The combination of strong acid and an oxidizing agent at high temperatures is conducive to charring.
-
Oxidizing Agent: Nitrobenzene is a common oxidizing agent and solvent in this reaction. However, milder oxidizing agents, such as arsenic acid, have been reported to result in a less violent reaction.
-
Temperature Control: Gentle heating should be applied to initiate the reaction, and the subsequent exothermic phase must be carefully controlled with external cooling if necessary.
-
Difficulties with Introduction and Removal of Protecting Groups
Question: I am using protecting groups for the amino and hydroxyl functionalities, but I am facing issues with either incomplete protection/deprotection or decomposition of my compound. What should I consider?
Answer:
The use of protecting groups is essential for the successful synthesis of this compound to prevent unwanted side reactions.[8][9][10][11][12]
For the Amino Group:
-
Common Protecting Groups: Acetyl (Ac), tert-butoxycarbonyl (Boc), and benzyl (Bn) groups are commonly used for protecting amines.
-
Troubleshooting Protection: If protection is incomplete, ensure your reagents are pure and dry, and consider using a slight excess of the protecting group reagent and a suitable base (e.g., triethylamine, pyridine) to scavenge the acid byproduct.
-
Troubleshooting Deprotection:
-
Acetyl Group: Typically removed by acid or base hydrolysis. If your molecule is sensitive to harsh conditions, enzymatic deprotection could be an alternative.
-
Boc Group: Cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)). If you observe side reactions, you may need to screen different acids or reaction times.
-
Benzyl Group: Commonly removed by catalytic hydrogenation (e.g., H₂, Pd/C). Ensure your catalyst is active and that your substrate is not susceptible to reduction.
-
For the Hydroxyl Group:
-
Common Protecting Groups: Benzyl (Bn), tert-butyldimethylsilyl (TBDMS), and methoxymethyl (MOM) ethers are frequently used.
-
Troubleshooting Protection: Similar to amine protection, ensure anhydrous conditions and the use of a suitable base. For silyl ethers, the use of a catalyst like imidazole is common.
-
Troubleshooting Deprotection:
-
Benzyl Ether: Removed by catalytic hydrogenation.
-
TBDMS Ether: Typically cleaved with a fluoride source, such as tetrabutylammonium fluoride (TBAF), in an organic solvent like tetrahydrofuran (THF). If the reaction is sluggish, gentle heating may be required.
-
MOM Ether: Removed under acidic conditions.
-
Orthogonal Protection Strategy:
It is highly advisable to use an orthogonal protecting group strategy, where one protecting group can be removed without affecting the other. For example, using a Boc group for the amine and a benzyl group for the hydroxyl allows for selective deprotection (acid for Boc, hydrogenation for benzyl).[10][12]
Challenges in Product Purification
Question: My crude product is a complex mixture, and I am struggling to isolate the pure this compound. What purification strategies are most effective?
Answer:
Purification of amino- and hydroxy-substituted quinolines can be challenging due to their polarity and potential for multiple protonation states.
-
Column Chromatography: This is the most common purification method.
-
Stationary Phase: Silica gel is the standard choice. However, if your compound is basic and shows significant tailing on silica, consider using alumina (neutral or basic) or treating the silica gel with a small amount of triethylamine in the eluent.
-
Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective. The addition of a small amount of a basic modifier (e.g., triethylamine) or an acidic modifier (e.g., acetic acid) to the eluent can improve peak shape and separation.
-
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for purification. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Acid-Base Extraction: The basicity of the aminoquinoline core and the acidity of the phenolic hydroxyl group can be exploited for purification. You can potentially wash your organic solution with a dilute acid to remove basic impurities or with a dilute base to remove acidic impurities. However, be mindful that your product may also be extracted, so this must be done with care and after careful consideration of the pKa values of your compound and the impurities.
II. Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A common strategy would involve a Friedländer annulation followed by functional group manipulations. A hypothetical, yet plausible, route is outlined below:
Caption: A possible synthetic workflow for this compound.
In this proposed pathway, a suitably protected aminoacetaldehyde derivative is condensed with 2-amino-6-methoxybenzaldehyde via a Friedländer synthesis to form the protected 3-amino-5-methoxyquinoline. The methoxy group is then demethylated to reveal the hydroxyl group, followed by the removal of the protecting group on the 3-amino group to yield the final product.
Q2: What are the key safety precautions to consider during this synthesis?
-
Skraup Reaction: If you are considering a Skraup-type synthesis, be aware that it can be violently exothermic. Use a fume hood, personal protective equipment (PPE), and a blast shield. The use of moderators is strongly advised.
-
Reagents: Many reagents used in quinoline synthesis are toxic and/or corrosive (e.g., strong acids, aniline derivatives, oxidizing agents). Handle them with appropriate care and refer to their Safety Data Sheets (SDS).
-
Diazonium Salts: If a synthetic route involves the diazotization of an amino group, be aware that diazonium salts can be explosive, especially when dry.[13] They should be used in solution and not isolated unless absolutely necessary and with extreme caution.
Q3: How can I confirm the identity and purity of my final product?
A combination of spectroscopic and analytical techniques is essential for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the aromatic protons on the quinoline core, as well as signals for the amino and hydroxyl protons. The amino protons may appear as a broad singlet and can be exchanged with D₂O.
-
¹³C NMR will show the expected number of signals for the carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): This will provide the molecular weight of the compound and can help in identifying impurities. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹) and O-H stretching of the hydroxyl group (a broad band around 3200-3600 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): This is an excellent technique for assessing the purity of the final compound.
III. Experimental Protocols
General Protocol for a Friedländer-type Synthesis
This is a generalized protocol and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the o-aminoaryl ketone/aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).
-
Reagent Addition: Add the active methylene compound (1-1.2 equivalents) and the chosen catalyst (e.g., 0.1 equivalents of p-TsOH).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: General workflow for a Friedländer synthesis.
IV. References
-
A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry. Retrieved from --INVALID-LINK--
-
3-Amino-5-hydroxyquinoxalin-2-(1H)-one synthesis. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved from --INVALID-LINK--
-
Friedländer synthesis. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from --INVALID-LINK--
-
Skraup reaction. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--
-
Friedlander quinoline synthesis. (n.d.). Química Organica.org. Retrieved from --INVALID-LINK--
-
Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals. Retrieved from --INVALID-LINK--
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (2025, August 6). ResearchGate. Retrieved from --INVALID-LINK--
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from --INVALID-LINK--
-
The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Skraup Reaction. (2022, January 22). YouTube. Retrieved from --INVALID-LINK--
-
3-Aminoquinoline. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2025, August 9). ResearchGate. Retrieved from --INVALID-LINK--
-
Chemical structures of 5-aminoquinoline derivatives 3a-f. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
A Technical Guide to the Spectroscopic Profile of 3-Aminoisoquinoline. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Synthesis method of 8-hydroxyquinoline. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from --INVALID-LINK--
-
Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. Retrieved from --INVALID-LINK--
-
Synthesis of aminoquinolines 5a–x in two steps. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Protecting Groups List. (n.d.). SynArchive. Retrieved from --INVALID-LINK--
-
Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. (2025, August 7). ResearchGate. Retrieved from --INVALID-LINK--
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Method for preparing 5-amino-8-hydroxyquinoline. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
3-hydroxyquinoline. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti. Retrieved from --INVALID-LINK--
-
Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. (2025, August 9). ResearchGate. Retrieved from --INVALID-LINK--
-
8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--
-
3(5)-aminopyrazole. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--
-
Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
2,3-diaminopyridine. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--
-
The preparation method of 5-amino-8-hydroxyquinoline. (n.d.). Eureka | Patsnap. Retrieved from --INVALID-LINK--
-
Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. Friedlander quinoline synthesis [quimicaorganica.org]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. iipseries.org [iipseries.org]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. jocpr.com [jocpr.com]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. synarchive.com [synarchive.com]
- 12. media.neliti.com [media.neliti.com]
- 13. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Fluorescence Signal of 3-Aminoquinolin-5-OL
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Guidance Based on a Closely Related Compound
Due to the limited availability of specific fluorescence data for 3-Aminoquinolin-5-OL in the current scientific literature, this guide has been developed using experimental data from the closely related and well-characterized compound, 3-Aminoquinoline (3AQ) , along with established principles of fluorescence spectroscopy for quinoline derivatives. The provided parameters and troubleshooting advice serve as a robust starting point for your experiments. However, empirical optimization is essential to determine the specific optimal conditions for this compound.
Introduction
Welcome to the technical support center for optimizing the fluorescence signal of this compound. As a Senior Application Scientist, I have designed this guide to provide you with both foundational knowledge and practical, field-proven insights to help you navigate the nuances of working with this fluorophore. This resource is structured to anticipate and address the common challenges encountered during experimental work, empowering you to achieve a robust and reproducible fluorescence signal.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the use of aminoquinoline-based fluorophores.
1. What are the recommended starting points for excitation and emission wavelengths?
For 3-Aminoquinoline (3AQ), a close structural analog, the optimal wavelengths have been determined to be an excitation maximum (λex) of 355 nm and an emission maximum (λem) of 420 nm when conjugated to glycans.[1] These values can differ from previously published data for the unconjugated molecule, highlighting the importance of experimental verification for your specific application.[1]
Recommendation: Begin your experiments with an excitation wavelength of 355 nm and scan for emission between 400 nm and 500 nm to determine the precise emission maximum for this compound in your experimental system.
2. How does solvent polarity affect the fluorescence signal?
The fluorescence of aminoquinolines is highly sensitive to the solvent environment.[2] Generally, increasing the solvent polarity can lead to changes in fluorescence intensity and shifts in the emission spectrum. For 3-Aminoquinoline (3AQ), an increase in the concentration of a polar solvent like ethanol in a nonpolar solvent like hexane has been shown to significantly increase fluorescence intensity and lifetime.[3][4] This is in contrast to other isomers like 5-aminoquinoline, which experience fluorescence quenching in polar protic solvents.[3][4]
Key Insight: The hydroxyl group at the 5-position of your molecule may influence its interaction with protic solvents. It is crucial to empirically test a range of solvents with varying polarities to find the optimal environment for your application.
3. What is the influence of pH on the fluorescence of this compound?
The fluorescence of quinoline derivatives is often pH-dependent due to the protonation and deprotonation of the nitrogen atom in the quinoline ring and the amino group.[5][6][7] For many amino-compounds, changes in pH can lead to significant shifts in fluorescence emission and intensity.[7][8] While specific data for this compound is unavailable, studies on other quinoline derivatives have shown that fluorescence can either increase or decrease with changes in pH, depending on the specific substitutions on the quinoline ring.[5][6][7] For some quinoline derivatives, fluorescence intensity has been observed to change in the pH range of 3 to 4.[5]
Causality: The protonation state of the heterocyclic nitrogen and the amino group can alter the electronic distribution within the molecule, thereby affecting its excited state and subsequent fluorescence emission.
4. What are common causes of fluorescence quenching?
Fluorescence quenching is a process that decreases the fluorescence intensity. Common quenchers for quinoline derivatives include halide ions (I⁻ > Br⁻ > Cl⁻).[9] The quenching mechanism can be dynamic (collisional), which involves the fluorophore colliding with the quencher in its excited state.[9] Heavy atoms, in particular, can promote intersystem crossing to the triplet state, reducing fluorescence.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common experimental issues.
Problem 1: Weak or No Fluorescence Signal
A faint or undetectable signal is a frequent challenge. The underlying cause can range from incorrect instrument settings to issues with the sample itself.
| Potential Cause | Explanation & Recommended Solution |
| Suboptimal Wavelengths | The excitation and emission wavelengths you are using may not be optimal for this compound in your specific buffer or solvent. Solution: Perform excitation and emission scans. Set your emission wavelength to the expected maximum (e.g., 420 nm) and scan a range of excitation wavelengths (e.g., 330-380 nm). Then, set the excitation to the determined maximum and scan a range of emission wavelengths (e.g., 400-550 nm).[10] |
| Incorrect Solvent or pH | The solvent polarity or pH of your solution may be causing quenching or a low quantum yield. Solution: Prepare your this compound solution in a variety of solvents with different polarities (e.g., hexane, dioxane, acetonitrile, ethanol, water). Also, test a range of pH values using appropriate buffers to determine the optimal conditions for fluorescence.[3][4][6] |
| Low Concentration | The concentration of your fluorophore may be too low to detect. Solution: Prepare a dilution series of your this compound stock to determine the optimal concentration range that gives a linear response. |
| Degradation of the Compound | The fluorophore may have degraded due to improper storage or handling. Solution: Ensure your compound is stored protected from light and at the recommended temperature. If degradation is suspected, use a fresh vial of the compound. |
Problem 2: High Background Fluorescence
High background can mask your true signal, leading to poor signal-to-noise ratios.
| Potential Cause | Explanation & Recommended Solution |
| Autofluorescent Media or Buffers | Components of your buffer or cell culture media may be inherently fluorescent at the wavelengths you are using. Solution: Measure the fluorescence of a blank sample containing only your buffer or media. If it is fluorescent, consider using a different buffer system or a specialized low-fluorescence media. |
| Contaminants | Impurities in your solvents or on your labware (e.g., cuvettes, microplates) can contribute to background fluorescence. Solution: Use high-purity, spectroscopy-grade solvents. Thoroughly clean all labware according to best practices for fluorescence spectroscopy. |
| Light Leakage in the Instrument | Ambient light may be entering the sample chamber of your fluorometer or microscope. Solution: Ensure that the instrument's sample compartment is securely closed and light-tight during measurements. |
Problem 3: Photobleaching (Signal Fades Over Time)
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.
| Potential Cause | Explanation & Recommended Solution |
| Excessive Excitation Light Intensity | High-intensity light can accelerate the rate of photobleaching. Solution: Reduce the excitation intensity to the lowest level that provides an adequate signal. For microscopy, use neutral density filters. |
| Prolonged Exposure Time | The longer the sample is exposed to the excitation light, the more photobleaching will occur. Solution: Minimize the duration of light exposure. For microscopy, use shorter exposure times and acquire images efficiently. |
| Presence of Oxygen | Molecular oxygen can contribute to the photochemical degradation of excited-state fluorophores. Solution: If your experimental setup allows, consider deoxygenating your sample by bubbling with nitrogen or argon. For microscopy, the use of commercially available anti-fade mounting media is highly recommended. |
Experimental Protocols & Visualizations
Protocol: Determining Optimal Excitation and Emission Wavelengths
This protocol provides a general workflow for characterizing the spectral properties of this compound.
-
Prepare a Stock Solution: Dissolve a small, accurately weighed amount of this compound in a high-purity, spectroscopy-grade solvent (e.g., ethanol or acetonitrile) to create a concentrated stock solution (e.g., 1 mM).
-
Prepare a Working Solution: Dilute the stock solution in your desired experimental buffer or solvent to a final concentration that gives a moderate fluorescence signal (e.g., 1-10 µM).
-
Perform an Emission Scan:
-
Set the excitation wavelength of the fluorometer to a starting value based on the data for 3AQ (e.g., 355 nm).
-
Scan a range of emission wavelengths (e.g., 380 nm to 600 nm).
-
Identify the wavelength with the maximum fluorescence intensity. This is your optimal emission wavelength (λem).
-
-
Perform an Excitation Scan:
-
Set the emission wavelength of the fluorometer to the optimal value determined in the previous step.
-
Scan a range of excitation wavelengths (e.g., 300 nm to 400 nm).
-
Identify the wavelength that produces the maximum fluorescence intensity. This is your optimal excitation wavelength (λex).
-
-
Confirm Optimal Pair: Repeat the emission scan using the newly determined optimal excitation wavelength to confirm the optimal emission wavelength.
Diagram: General Fluorescence Optimization Workflow
Caption: Workflow for optimizing fluorescence signal.
Diagram: Influence of pH on Aminoquinoline Fluorescence
References
- 1. Aminoquinolines as fluorescent labels for hydrophilic interaction liquid chromatography of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-aminoquinoline: a turn-on fluorescent probe for preferential solvation in binary solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 9. Effect of halide ions on the fluorescence properties of 3-aminoquinoline in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimal excitation and emission wavelengths to analyze amino acids and optimize neurotransmitters quantification using precolumn OPA-derivatization by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Common issues in 3-Aminoquinolin-5-OL experiments
Technical Support Center: 3-Aminoquinolin-5-OL
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support guide for this compound. As a key intermediate in the synthesis of novel pharmaceutical compounds, particularly those targeting neurological disorders and cancer, its successful application in your research is paramount.[1] This document is structured to address the most common and critical challenges encountered during experimental work with this molecule. My goal is to provide not just solutions, but also the underlying chemical reasoning to empower you to anticipate and overcome these hurdles effectively.
Section 1: Solubility Challenges
The unique structure of this compound, featuring a large, relatively nonpolar quinoline core with both a basic amino group and an acidic hydroxyl group, makes its solubility highly dependent on the solvent and pH.[2] This dual nature is often the source of initial experimental setbacks.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer for a cell-based assay. What am I doing wrong?
A1: Direct dissolution in neutral aqueous solutions (pH ~7) is notoriously difficult due to the compound's hydrophobic quinoline backbone.[2] The uncharged molecule has low intrinsic water solubility. The most reliable method is to first create a concentrated stock solution in a polar aprotic solvent and then dilute this stock into your aqueous medium.
-
Causality: At neutral pH, both the amino and hydroxyl groups are largely un-ionized, presenting a less polar molecule to the aqueous environment. By first dissolving in an organic solvent like DMSO, you overcome the initial energy barrier required to break the crystal lattice of the solid compound.
Q2: What is the best organic solvent for creating a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing stock solutions of this compound and similar heterocyclic compounds.[2] Dimethylformamide (DMF) and lower alcohols like ethanol can also be used, but DMSO typically offers the highest solubility.
-
Expert Insight: When preparing for biological assays, always be mindful of the final concentration of the organic solvent. Most cell lines can tolerate DMSO up to 0.5% (v/v), but it is crucial to validate this for your specific system and include a vehicle control in all experiments.
Q3: Can I use pH modification to improve aqueous solubility?
A3: Absolutely. Adjusting the pH is a powerful technique for increasing the aqueous solubility of this compound.[2]
-
Acidic Conditions (e.g., pH 2-4): The basic amino group becomes protonated (-NH₃⁺), forming a more soluble salt.
-
Basic Conditions (e.g., pH 8-10): The acidic hydroxyl group can be deprotonated (-O⁻), which also enhances water solubility.[2]
-
Trustworthiness Check: The optimal pH depends on your experiment. You must ensure that the required pH does not compromise the stability of the compound (see Section 2) or the integrity of your biological assay.
Data Presentation: Recommended Solvents for this compound
| Solvent | Type | Typical Stock Concentration | Notes & Considerations |
| DMSO | Polar Aprotic | 10-50 mM | Recommended for highest solubility. Ensure final concentration is non-toxic to biological systems.[2] |
| DMF | Polar Aprotic | 5-20 mM | Good alternative to DMSO. |
| Ethanol | Polar Protic | 1-10 mM | Lower solubility than DMSO/DMF. May be preferred for certain in vivo applications. |
| Aqueous Acid | Aqueous (pH < 4) | Variable | Effective, but confirm compound stability at low pH for extended periods. |
| Aqueous Base | Aqueous (pH > 8) | Variable | Effective, but be aware of accelerated oxidative degradation at high pH.[3] |
Experimental Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Weigh out 1.602 mg of this compound (MW: 160.17 g/mol ) in a sterile microcentrifuge tube.
-
Dissolution: Add 1.0 mL of high-purity, anhydrous DMSO.
-
Mixing: Vortex thoroughly for 1-2 minutes.
-
Sonication (if needed): If solid particles remain, sonicate the vial in a water bath for 5-10 minute intervals.[2] Avoid overheating, which can accelerate degradation.
-
Verification: Ensure the solution is clear with no visible precipitate.
-
Storage: Aliquot into smaller volumes in amber or foil-wrapped vials and store at -20°C or -80°C under an inert atmosphere (e.g., argon) to prevent degradation.[3]
Section 2: Stability and Handling
A common issue reported by researchers is the discoloration of this compound solutions, typically turning yellow or brown over time. This indicates chemical degradation and can compromise experimental results.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound turned brown upon storage in the refrigerator. What is happening?
A1: The color change is a classic sign of oxidation. The aminophenol moiety within the quinoline structure is highly susceptible to oxidation, especially in the presence of oxygen, light, and trace metal ions.[3] This process leads to the formation of highly colored quinone-imine type structures and polymeric byproducts, rendering the compound inactive or altering its activity.
-
Causality: The electron-donating nature of both the amino (-NH₂) and hydroxyl (-OH) groups makes the aromatic ring electron-rich and thus more easily oxidized. This is a known degradation pathway for aminophenol-like structures.[3]
Q2: How can I prevent or minimize this degradation?
A2: A multi-pronged approach is necessary to maintain the stability of your solutions.
-
Protect from Light: Always prepare and store solutions in amber glass vials or containers wrapped in aluminum foil. Photodegradation is a significant contributor.[3]
-
Use an Inert Atmosphere: Oxygen is a key reactant in the oxidation process. Purging your solvent with an inert gas like argon or nitrogen before dissolution and blanketing the headspace of your stock solution vials can dramatically improve stability.[3]
-
Control pH: While basic conditions can improve solubility, they can also accelerate oxidation. For storage, a slightly acidic pH (e.g., 4-6) is often preferable if solubility permits.[3][4]
-
Control Temperature: Store stock solutions at -20°C or, ideally, -80°C to slow the kinetics of degradation.[3] Avoid repeated freeze-thaw cycles.
-
Chelate Metal Ions: Trace metal ions in buffers can catalyze oxidation. Adding a small amount of a chelating agent like EDTA (e.g., 0.1-1 mM) can sequester these ions and improve stability.[3]
Mandatory Visualization: Factors Leading to Degradation
Caption: Key environmental factors that accelerate the oxidative degradation of this compound.
Mandatory Visualization: Recommended Workflow for Solution Preparation
Caption: Workflow for preparing and storing stable this compound stock solutions.
Section 3: Issues in Chemical Reactions & Synthesis
When using this compound as a building block or reactant, challenges common to quinoline chemistry may arise.
Frequently Asked Questions (FAQs)
Q1: I'm attempting a reaction involving the amino group, but I'm getting a low yield and a lot of tar-like byproduct. What could be the cause?
A1: This is a frequent issue in reactions with electron-rich aromatic amines, especially under harsh conditions (e.g., strong acids, high temperatures).
-
Polymerization/Tar Formation: The activated quinoline ring can undergo self-reaction or polymerization, particularly under acidic or oxidizing conditions. This is a known side reaction in classic quinoline syntheses like the Skraup reaction and can be analogous here.[5]
-
Side Reactions at the Hydroxyl Group: The -OH group is also a reactive site. If your reaction conditions are not selective for the amine, you may be getting unwanted side products from reactions at the hydroxyl group. Consider using a protecting group for the -OH (e.g., a silyl ether) if amine-specific reactivity is required.
-
Oxidation: As discussed in Section 2, the starting material may be degrading under the reaction conditions, contributing to the complex mixture of byproducts.
-
Expert Recommendation: To minimize tarring, use the mildest possible reaction conditions. Add reagents slowly, ensure efficient cooling and stirring to dissipate heat, and perform the reaction under an inert atmosphere to prevent oxidative side reactions.[5]
Q2: My reaction is incompatible with strong acids. What should I be aware of?
A2: The material safety data sheet (MSDS) for the related 3-Aminoquinoline lists incompatibilities with acids, acid chlorides, acid anhydrides, and oxidizing agents.[6] The basic nitrogen in the quinoline ring and the amino group can be protonated by strong acids, forming salts and potentially altering the desired reactivity of the molecule. Strong oxidizing agents will readily degrade the compound.
Section 4: Analytical & Purification Troubleshooting
Frequently Asked Questions (FAQs)
Q1: I am analyzing my reaction mixture by HPLC and see a broad, tailing peak for this compound. How can I improve the peak shape?
A1: Peak tailing with basic compounds like aminoquinolines is often due to secondary interactions between the basic amine and residual acidic silanol groups on the silica-based C18 column.
-
Solution 1: Use a Low-Ionic-Strength Acidic Modifier: Add a small amount of an acid like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05%) to your mobile phase. This protonates the amino group, but more importantly, it protonates the free silanols on the stationary phase, minimizing the unwanted secondary interactions.
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped HPLC columns are specifically designed to have fewer free silanol groups and are better suited for analyzing basic compounds.
-
Solution 3: Check for Metal Chelation: The 5-hydroxy-quinoline structure can chelate metals. If your column hardware or mobile phase has metal contaminants, it can cause peak shape issues. Using a mobile phase with a chelator like EDTA may help in some cases.
Q2: What is the best way to purify this compound from a crude reaction mixture?
A2: The purification method depends on the scale and nature of the impurities.
-
Column Chromatography: Standard silica gel chromatography is often effective. Due to the compound's polarity, a mobile phase system like Dichloromethane/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine (to prevent streaking on the silica) is a good starting point.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Toluene) can be an excellent method for obtaining high-purity material.
-
Preparative HPLC: For small quantities or difficult separations, reverse-phase preparative HPLC using the same principles as the analytical method (e.g., water/acetonitrile with a formic acid modifier) is a powerful option.
General FAQs & Safety Precautions
-
What are the primary safety hazards?
-
What personal protective equipment (PPE) should I use?
-
How should I dispose of waste?
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.[11]
-
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. capotchem.cn [capotchem.cn]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing the Synthesis of 3-Aminoquinolin-5-OL
Prepared by the Senior Application Scientist Team
Welcome to the dedicated technical support guide for the synthesis of 3-Aminoquinolin-5-OL. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable heterocyclic intermediate. This compound serves as a critical building block in the development of novel therapeutics, particularly in oncology and neuropharmacology.[1] However, its synthesis can be challenging due to the molecule's specific functional groups, which can lead to issues with yield, purity, and stability.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific experimental hurdles you may encounter. We will focus on the widely-used Friedländer annulation pathway, explaining the causality behind each step and offering robust troubleshooting strategies.
Section 1: Foundational Synthetic Strategy: The Friedländer Annulation
The Friedländer synthesis is one of the most direct and versatile methods for constructing the quinoline scaffold.[2] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or nitrile.[3] For this compound, a common approach involves reacting a 2-amino-5-hydroxyaryl ketone with an α-amino nitrile or a similar reagent, followed by cyclization.
The reaction's success hinges on precise control over catalysis (acid or base), temperature, and reaction time to manage side reactions and ensure efficient cyclization.[4][5]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the synthesis of this compound.
Category: Low Reaction Yield & Conversion Rates
Q1: My reaction yield is consistently below 30%. What are the most likely causes and how can I improve it?
A1: Low yield is a frequent issue stemming from several factors. The primary culprits are often suboptimal reaction conditions, poor reagent quality, or an inefficient cyclization step.
-
Causality: The Friedländer condensation is an equilibrium-driven process. The initial condensation to form an enamine or imine intermediate and the subsequent intramolecular cyclization are reversible under certain conditions. Water generated during the reaction can inhibit the reaction, and excessively high temperatures can lead to decomposition and tar formation.[6]
-
Troubleshooting Steps:
-
Reagent Purity: Ensure your 2-amino-5-hydroxyaryl ketone and the active methylene compound are of high purity. Contaminants can poison catalysts or introduce competing side reactions.
-
Catalyst Choice: The choice between acid and base catalysis is critical. For many Friedländer syntheses, acid catalysts like p-toluenesulfonic acid (p-TsOH) or even neat acetic acid can be effective.[7] If base catalysis is used (e.g., KOH, piperidine), ensure it is fully dissolved and used in the correct stoichiometric amount.
-
Temperature & Time Optimization: A systematic optimization is recommended. Excessively high temperatures (>160 °C) can promote polymerization.[8] Conversely, temperatures that are too low may result in an incomplete reaction.[6] Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation.[7]
-
Water Removal: If conducting the reaction in a conventional setup, use a Dean-Stark apparatus to remove the water formed during the condensation, which will drive the equilibrium toward the product.
-
Q2: The initial condensation appears to work (verified by TLC/LC-MS), but the final cyclized product does not form. How can I promote efficient ring closure?
A2: A stalled cyclization points to a high activation energy barrier for the intramolecular ring-closing step. This can be due to electronic effects from your substituents or inadequate catalysis.
-
Causality: The cyclization step is an intramolecular aldol-type condensation. The nucleophilicity of the enamine intermediate and the electrophilicity of the carbonyl group are key. The hydroxyl group at the 5-position is electron-donating, which can modulate the reactivity of the aromatic ring.
-
Troubleshooting Steps:
-
Switch Catalyst System: If a mild acid like acetic acid is failing, consider a stronger Brønsted acid (p-TsOH) or a Lewis acid (e.g., ZnCl₂, SnCl₄).[6] Lewis acids can coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating the ring closure.
-
Increase Temperature: While being cautious of decomposition, a higher temperature may be necessary to overcome the activation energy for cyclization. This is another area where microwave heating excels, as it can achieve high temperatures rapidly and uniformly.[7]
-
Solvent Choice: The solvent can influence the reaction intermediates. A switch from a protic solvent like ethanol to a high-boiling aprotic solvent like toluene or DMF can alter the reaction pathway and favor cyclization.
-
Category: Side Product Formation and Purity Issues
Q3: My reaction mixture turns into a dark, tarry substance, making product isolation impossible. What causes this and how can I prevent it?
A3: Tar formation is a classic problem in many acid-catalyzed quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, and can also occur in the Friedländer synthesis under harsh conditions.[8]
-
Causality: Strong acids and high temperatures can cause the polymerization of reactants, intermediates, or even the final product. The electron-rich nature of the this compound product can make it susceptible to oxidative degradation and polymerization.
-
Troubleshooting Steps:
-
Milder Conditions: This is the most critical adjustment. Avoid strong, concentrated mineral acids if possible. Use an organic acid like p-TsOH or acetic acid.[7] Reduce the reaction temperature and monitor the reaction closely to stop it as soon as the starting material is consumed.
-
Use of a Moderator: In classical quinoline syntheses, moderators like ferrous sulfate (FeSO₄) are used to control the exothermicity and reduce charring.[6][8] While less common in Friedländer reactions, if you are using a strong oxidizing agent or highly reactive starting materials, this could be a consideration.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent air oxidation of the electron-rich aminophenol moieties, which often contributes to the formation of colored, high-molecular-weight impurities.
-
Q4: I'm observing a mixture of regioisomers. How can I improve the regioselectivity of the condensation?
A4: Poor regioselectivity is a common challenge when using an unsymmetrical ketone as the active methylene compound.[5]
-
Causality: Condensation can occur on either side of the carbonyl group of the unsymmetrical ketone. The outcome is determined by a delicate balance between the kinetic and thermodynamic stability of the possible enamine/enolate intermediates.
-
Troubleshooting Steps:
-
Catalyst Control: The choice of catalyst can direct the regioselectivity. Amine catalysts, for example, have been shown to provide high regioselectivity in some Friedländer annulations.[9]
-
Temperature Control: The reaction temperature can influence the product ratio. Lower temperatures often favor the kinetically controlled product, while higher temperatures favor the thermodynamically more stable product.[5]
-
Substrate Modification: If possible, modify the unsymmetrical ketone by introducing a blocking group to prevent reaction at one of the α-positions. This group can be removed after the quinoline core has been formed.
-
Category: Product Stability and Purification
Q5: The isolated this compound product appears to be unstable and darkens over time. How can I handle and store it correctly?
A5: The combination of an amino group and a hydroxyl group on the quinoline ring makes the molecule susceptible to oxidation.
-
Causality: Aminophenols are easily oxidized, especially when exposed to air, light, and trace metals. This oxidation leads to the formation of highly colored quinone-imine type structures and polymeric materials.
-
Handling and Storage Recommendations:
-
Inert Atmosphere: Handle the purified product under an inert atmosphere whenever possible.
-
Storage: Store the solid product in a tightly sealed amber vial under Argon or Nitrogen at low temperatures (-20°C is recommended for long-term storage).
-
Use of Antioxidants: For solutions, the addition of a small amount of an antioxidant like sodium bisulfite may help to prevent degradation, but this should be tested as it may interfere with subsequent reactions.
-
Q6: What is the most effective method for purifying this compound, considering its amphoteric nature?
A6: The presence of a basic amino group and an acidic hydroxyl group makes purification challenging, as the compound can interact strongly with both acidic and basic stationary phases.
-
Purification Strategy:
-
Initial Work-up: After the reaction is complete, carefully neutralize the mixture. If the reaction was acidic, add a base like sodium bicarbonate solution slowly until the pH is ~7-8. If it was basic, neutralize with a mild acid like dilute acetic acid.
-
Extraction: Extract the product with an organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. The addition of isopropanol can help to improve the solubility of the polar product.
-
Column Chromatography:
-
Stationary Phase: Use neutral alumina or silica gel that has been treated with a base (e.g., triethylamine) to prevent streaking and irreversible adsorption of the basic amino group. A common practice is to prepare a slurry of silica gel in your eluent containing 1-2% triethylamine.
-
Eluent System: A gradient elution is often most effective. Start with a less polar solvent system (e.g., Dichloromethane) and gradually increase the polarity by adding methanol. A typical gradient might be from 100% DCM to 95:5 DCM:MeOH.
-
-
Recrystallization: If the product is sufficiently pure after chromatography, recrystallization can be used for final polishing. Suitable solvents could include ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
Section 3: Key Experimental Protocols
Protocol 1: Microwave-Assisted Friedländer Synthesis of this compound (Generalized)
This is a generalized protocol and should be optimized for your specific substrates.
-
Reaction Setup: To a 10 mL microwave reaction vial, add the 2-amino-5-hydroxyaryl ketone (1.0 mmol), the α-amino active methylene compound (e.g., aminoacetonitrile hydrochloride, 1.2 mmol), and glacial acetic acid (3 mL). Acetic acid acts as both the solvent and the catalyst.[7]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 160°C and hold for 5-15 minutes. Monitor the pressure to ensure it remains within the safe limits of the vial.
-
Work-up: After the reaction, cool the vial to room temperature. Carefully pour the reaction mixture onto crushed ice (50 g) and neutralize with a saturated solution of sodium bicarbonate until effervescence ceases (pH ~8).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Eluent System: A good starting point is a mixture of Dichloromethane:Methanol (95:5) with 1% triethylamine to reduce tailing.
-
Spotting: On the baseline of the TLC plate, spot the starting material, any key intermediates, and a sample of the reaction mixture.
-
Development: Place the plate in a chamber saturated with the eluent and allow the solvent front to rise.
-
Visualization: Visualize the spots under UV light (254 nm). The consumption of starting material and the appearance of the product spot can be used to gauge the reaction's progress.[6]
Section 4: Visual Guides and Data
Diagram 1: General Synthesis & Purification Workflow
References
- 1. This compound [myskinrecipes.com]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. du.edu.eg [du.edu.eg]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 3-Aminoquinolin-5-OL
Welcome to the technical support guide for the purification of 3-Aminoquinolin-5-OL. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important heterocyclic compound. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established scientific principles and field-proven insights.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by probable causes and actionable solutions.
Problem 1: Low Recovery of this compound After Column Chromatography
Probable Cause 1: Irreversible Adsorption on Silica Gel The basic amino group and acidic hydroxyl group of this compound can lead to strong interactions with the acidic silica gel stationary phase, causing streaking, poor separation, and irreversible adsorption.[1]
Solution:
-
Deactivate the Silica Gel: Before packing the column, treat the silica gel with a base to neutralize the acidic silanol groups. A common method is to use a solvent system containing a small percentage of triethylamine (e.g., 0.1-1%) in the mobile phase.[2]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.[2] For highly polar compounds, reverse-phase chromatography on a C18-functionalized silica gel might be a suitable alternative.[3]
Probable Cause 2: Inappropriate Mobile Phase Polarity If the mobile phase is not polar enough, the compound will not move down the column. Conversely, if it is too polar, it will elute too quickly with poor separation from impurities.[4]
Solution:
-
Systematic Solvent Screening: Use thin-layer chromatography (TLC) to determine the optimal mobile phase.[5] Test various solvent systems with different polarities. A good starting point for normal-phase chromatography is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[4]
-
Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased during the separation.[6] This can help to first elute non-polar impurities and then the more polar product.
Problem 2: The Purified Compound is an Oil Instead of a Solid
Probable Cause: Presence of Residual Solvents or Impurities Even small amounts of impurities or residual solvent can disrupt the crystal lattice formation, resulting in an oil.
Solution:
-
High-Vacuum Drying: Ensure all solvent is removed by drying the sample under a high vacuum, possibly with gentle heating.
-
Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a non-polar solvent in which the compound is insoluble (e.g., hexane or diethyl ether) and scratching the side of the flask with a glass rod.
-
Salt Formation: Convert the basic this compound into a salt.[7] Hydrochloride or picrate salts are often highly crystalline.[7] The free base can be regenerated later by treatment with a base.[7]
Problem 3: Compound Degradation During Purification
Probable Cause: Instability to Light, Air (Oxygen), or pH Extremes Quinoline derivatives can be susceptible to degradation under certain conditions.[2] The presence of both amino and hydroxyl groups can make this compound sensitive to oxidation.
Solution:
-
Protection from Light: Conduct purification steps in amber-colored glassware or wrap the chromatography column and collection flasks in aluminum foil.
-
Inert Atmosphere: If sensitivity to air is suspected, perform purification steps under an inert atmosphere of nitrogen or argon.[2]
-
pH Control: Avoid strongly acidic or basic conditions unless necessary for solubility or salt formation, as these can promote degradation.[8]
Problem 4: Co-elution of Impurities with the Product
Probable Cause: Similar Polarity of Impurities Impurities with polarities very similar to this compound can be challenging to separate using standard chromatographic techniques.[9]
Solution:
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers much higher resolution than standard column chromatography.[10]
-
Recrystallization: This is a powerful technique for removing small amounts of impurities.[11] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures.[12]
II. Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a heterocyclic compound with both a basic amino group and an acidic hydroxyl group, along with a large aromatic quinoline core. This structure makes its solubility highly dependent on pH.[13] It is generally poorly soluble in neutral aqueous solutions but its solubility increases in acidic (protonation of the amino group) and basic (deprotonation of the hydroxyl group) conditions.[13][14] It is expected to be soluble in polar organic solvents like DMSO, DMF, and lower alcohols such as methanol and ethanol.[13]
Q2: How can I improve the solubility of this compound in aqueous solutions?
Adjusting the pH is a very effective method. In acidic conditions (e.g., pH 2-4), the amino group will be protonated, forming a more soluble salt. In basic conditions (e.g., pH 9-11), the hydroxyl group can be deprotonated, also increasing solubility.[13] It is important to ensure that the pH change does not negatively affect downstream applications.
Q3: What are the most common impurities I might encounter?
Common impurities can include unreacted starting materials from the synthesis, positional isomers, and byproducts from side reactions.[15] For instance, if synthesized via reduction of a nitro precursor, incomplete reduction could be a source of impurity.[16]
Q4: What analytical techniques are best for assessing the purity of this compound?
A combination of techniques is recommended for a comprehensive purity assessment:[17]
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative purity analysis and detecting non-volatile impurities.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities.[15]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation and can be used for purity estimation, especially with an internal standard.[17]
-
Melting Point Determination: A sharp melting point close to the literature value is a good indicator of high purity.[12]
Q5: What are the recommended storage conditions for this compound?
III. Experimental Protocols & Workflows
Protocol 1: Recrystallization of this compound
This protocol outlines the steps for purifying this compound by recrystallization, a technique that separates compounds based on differences in their solubility.[11]
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[19]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[12]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.[19]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography of this compound
Column chromatography is a versatile technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase.[3]
Step-by-Step Methodology:
-
TLC Analysis: Determine the optimal solvent system using TLC. The ideal system should give the product an Rf value of approximately 0.2-0.4.[4]
-
Column Packing: Pack a glass column with silica gel (or another appropriate stationary phase) as a slurry in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.[20]
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the column.[20]
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. Apply gentle air pressure if necessary to speed up the elution (flash chromatography).[3]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.[5]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Workflow Diagrams
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Workflow for purity assessment of this compound.
IV. Data Summary
| Property | Value/Information | Source |
| Molecular Formula | C₉H₈N₂O | [21] |
| Molecular Weight | 160.17 g/mol | [21] |
| Appearance | Expected to be a solid | [22][23] |
| Solubility | Poor in neutral water; soluble in acidic/basic solutions and polar organic solvents (DMSO, alcohols) | [13] |
| Common Purification Methods | Column Chromatography, Recrystallization | [3][11] |
| Purity Assessment | HPLC, GC-MS, NMR, Melting Point | [17][24] |
V. References
-
Benchchem. Overcoming solubility issues of 3-Aminoisoquinolin-7-ol. 13
-
LabXchange. Lab Procedure: Recrystallization. 11
-
IIP Series. CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS. --INVALID-LINK--
-
PubChem. 3-Aminoquinoline. --INVALID-LINK--
-
Chem Help ASAP. column chromatography & purification of organic compounds. YouTube, 2021. --INVALID-LINK--
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. --INVALID-LINK--
-
Professor Dave Explains. Recrystallization. YouTube, 2020. --INVALID-LINK--
-
Google Patents. A process for the purification of 3-amino-1,2-propanediol and 2-amino. --INVALID-LINK--
-
Professor Dave Explains. Column Chromatography. YouTube, 2019. --INVALID-LINK--
-
Magritek. Column Chromatography. --INVALID-LINK--
-
Sorbead India. Amino Acid Purification - Column Chromatography. --INVALID-LINK--
-
Benchchem. Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC. 10
-
Vassar. Organic Chemistry Lab: Recrystallization. YouTube, 2007. --INVALID-LINK--
-
MySkinRecipes. This compound. --INVALID-LINK--
-
PubChem. 5-Aminoquinoline. --INVALID-LINK--
-
Google Patents. Method for preparing 5-amino-8-hydroxyquinoline. --INVALID-LINK--
-
Fisher Scientific. 3-Aminoquinoline, 99%. --INVALID-LINK--
-
PubMed. Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. --INVALID-LINK--
-
Reddit. Purification of Quinoline-3,4-diones. --INVALID-LINK--
-
Solubility of Things. 8-Aminoquinoline. --INVALID-LINK--
-
Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. --INVALID-LINK--
-
Benchchem. Assessing the Purity of Synthesized 3-Chloro-6-nitroisoquinolin-1-ol: A Comparative Guide. 17
-
PubChem. Quinolin-5-ol. --INVALID-LINK--
-
Benchchem. A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC. 6
-
Benchchem. A Comparative Guide to Purity Assessment Methods for Synthesized 6-Bromoquinoline. 15
-
Benchchem. Addressing challenges in the purification of quinoline derivatives. 7
-
ResearchGate. Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. --INVALID-LINK--
-
Organic Chemistry Portal. Synthesis of quinolines. --INVALID-LINK--
-
ResearchGate. Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. --INVALID-LINK--
-
PubMed. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. --INVALID-LINK--
-
Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. --INVALID-LINK--
-
PubMed. Stability of ferric complexes with 3-hydroxyflavone (flavonol), 5,7-dihydroxyflavone (chrysin), and 3',4'. --INVALID-LINK--
-
Organic Syntheses. 2,3-diaminopyridine. --INVALID-LINK--
-
RSC Advances. Synthesis of European pharmacopoeial impurities A , B , C , and D of cabergoline. --INVALID-LINK--
References
- 1. column-chromatography.com [column-chromatography.com]
- 2. reddit.com [reddit.com]
- 3. iipseries.org [iipseries.org]
- 4. m.youtube.com [m.youtube.com]
- 5. magritek.com [magritek.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Stability of ferric complexes with 3-hydroxyflavone (flavonol), 5,7-dihydroxyflavone (chrysin), and 3',4'-dihydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. LabXchange [labxchange.org]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. benchchem.com [benchchem.com]
- 16. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. This compound [myskinrecipes.com]
- 22. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Quinolin-5-ol | C9H7NO | CID 135441757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. moravek.com [moravek.com]
Technical Support Center: Stabilizing 3-Aminoquinolin-5-OL in Solution
Welcome to the technical support center for 3-Aminoquinolin-5-OL. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this compound in solution. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and integrity of your experimental solutions.
Introduction to the Stability of this compound
This compound is a molecule of significant interest in pharmaceutical research. Its structure, which includes a quinoline core, an amino group, and a phenolic hydroxyl group, makes it a valuable scaffold for medicinal chemistry. However, these same functional groups render the molecule susceptible to degradation, primarily through oxidation and photodegradation. Understanding and mitigating these degradation pathways is critical for obtaining reliable and reproducible experimental results.
This guide is structured to provide both quick answers to common issues and in-depth protocols for establishing a robust and validated workflow for handling this compound solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color, turning yellow/brown. What is happening?
A1: A color change is a primary indicator of degradation, specifically oxidation. The phenolic hydroxyl group on the quinoline ring is susceptible to oxidation, which can form colored quinone-type structures. This process can be accelerated by exposure to air (oxygen), light, and the presence of trace metal ions.
Q2: I'm observing a loss of potency and inconsistent results in my assays. Could this be a stability issue?
A2: Yes, inconsistent results and a decrease in expected biological activity are classic signs of compound degradation. The degradation of this compound alters its chemical structure, which can lead to a loss of its intended function. It is crucial to use freshly prepared solutions or to validate the stability of your stock solutions under your specific storage conditions.
Q3: What are the primary factors that influence the stability of this compound in solution?
A3: The main factors affecting stability are:
-
Oxygen: The presence of dissolved oxygen is a key driver of oxidative degradation.[1][2]
-
Light: Many quinoline-based compounds are photosensitive and can degrade upon exposure to UV or even ambient light.[3]
-
pH: The pH of the solution can significantly impact the rate of degradation. Both highly acidic and alkaline conditions can catalyze hydrolysis and oxidation.[4]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[5]
-
Metal Ions: Trace amounts of metal ions (e.g., Fe²⁺, Fe³⁺, Cu²⁺) can catalyze oxidative degradation.[6]
Q4: What is the best solvent for dissolving this compound?
A4: The solubility of this compound is pH-dependent due to its amino and hydroxyl groups. For stock solutions, polar aprotic solvents like dimethyl sulfoxide (DMSO) are often a good starting point. For aqueous buffers, the pH will need to be optimized to ensure both solubility and stability. It is advisable to prepare a concentrated stock in an organic solvent and then dilute it into your aqueous buffer of choice immediately before use.
In-Depth Troubleshooting Guides
Issue 1: Rapid Discoloration of a Freshly Prepared Solution
-
Causality: This is almost certainly due to rapid oxidation upon dissolution in an oxygen-rich solvent. The phenolic moiety is highly susceptible to immediate oxidation.
-
Troubleshooting Steps:
-
Deoxygenate Your Solvent: Before dissolving the compound, sparge your solvent with an inert gas like nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: If possible, handle the solid compound and prepare the solution in a glove box or under a gentle stream of inert gas.
-
Use Antioxidants: Add an antioxidant to your solvent before adding the this compound. Ascorbic acid is a common and effective choice for preventing the oxidation of phenolic compounds.[7][8][9]
-
Add a Chelating Agent: To sequester catalytic metal ions, consider adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your solvent.[6][10][11][12]
-
Issue 2: Precipitate Formation in Solution Over Time
-
Causality: This can be due to several factors:
-
Poor Solubility: The compound may be precipitating out of solution due to low solubility in the chosen solvent system.
-
Degradation Product Insolubility: The degradation products, such as polymers formed from oxidized quinones, may be less soluble than the parent compound.
-
-
Troubleshooting Steps:
-
Verify Solubility: Perform a solubility test at the desired concentration. You may need to adjust the pH or use a co-solvent to maintain solubility.
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate using techniques like HPLC or LC-MS to determine if it is the parent compound or a degradation product.
-
Implement Stabilization Protocols: If the precipitate is a degradation product, this indicates significant instability. Implement the stabilization strategies outlined in the protocols below, such as using deoxygenated solvents, antioxidants, and light protection.
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol provides a step-by-step method for preparing a stock solution with enhanced stability.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO (or other suitable organic solvent)
-
Ascorbic acid (optional antioxidant)
-
EDTA (optional chelating agent)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with Teflon-lined screw caps
Procedure:
-
Solvent Preparation:
-
Dispense the required volume of DMSO into a clean, dry flask.
-
Sparge the DMSO with nitrogen or argon gas for 30 minutes to deoxygenate.
-
If using, dissolve ascorbic acid (to a final concentration of 0.1-1 mM) and/or EDTA (to a final concentration of 0.1-1 mM) in the deoxygenated DMSO.
-
-
Weighing the Compound:
-
Weigh the desired amount of this compound in an amber glass vial.
-
-
Dissolution under Inert Atmosphere:
-
Place the vial containing the solid in an inert atmosphere (e.g., glove box or under a stream of nitrogen).
-
Add the prepared, deoxygenated solvent to the vial.
-
Gently vortex or sonicate until the compound is fully dissolved.
-
-
Storage:
-
Flush the headspace of the vial with the inert gas.
-
Tightly seal the vial with a Teflon-lined cap.
-
Store at -20°C or -80°C, protected from light.
-
Workflow for Preventing Degradation
Caption: Workflow for preparing and storing stable this compound solutions.
Protocol 2: Forced Degradation Study to Identify Potential Degradants
This protocol helps to understand the degradation pathways of this compound under various stress conditions. The goal is to generate degradation products to a target of 5-20% to facilitate method development.[13]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system for analysis
Procedure:
-
Prepare Samples: For each condition, mix your stock solution with the stressor solution. Prepare a control sample with the solvent only.
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH.
-
Oxidation: Mix stock solution with 3% H₂O₂.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 60°C.
-
Photolytic Degradation: Expose a stock solution in a clear vial to a light source providing UV and visible light (minimum of 1.2 million lux hours and 200 watt hours/m²).[3]
-
-
Incubation:
-
Incubate the hydrolysis and oxidation samples at room temperature.
-
Sample all conditions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Neutralization (for hydrolysis samples): Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method. The method should be able to separate the parent peak from any new peaks that appear.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the area of the parent this compound peak.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
If available, use LC-MS to identify the mass of the degradation products to help elucidate their structures.
-
Potential Degradation Pathways
Caption: Likely degradation pathways for this compound.
Data Summary: Stabilization Strategies
| Strategy | Agent/Method | Concentration/Condition | Mechanism of Action | References |
| Prevent Oxidation | Ascorbic Acid | 0.1 - 1 mM | Sacrificial antioxidant; reduces quinones back to phenols.[7][8][9] | [7],[8],[9] |
| Chelate Metal Ions | EDTA | 0.1 - 1 mM | Binds metal ions, preventing them from catalyzing oxidation.[6][10][11] | [6],[10],[11] |
| Remove Oxygen | Inert Gas (N₂, Ar) | Sparging & Headspace Flush | Displaces dissolved oxygen from the solution and headspace.[1][2] | [1],[2] |
| Control pH | Buffering | Determine optimal pH (typically near neutral) | Minimizes acid/base-catalyzed hydrolysis and oxidation.[4] | [4] |
| Protect from Light | Amber Vials / Darkness | Store in the dark | Prevents photolytic degradation.[3] | [3] |
| Control Temperature | Low Temperature | -20°C to -80°C | Slows the rate of all chemical degradation reactions.[5] | [5] |
By implementing these strategies and protocols, researchers can significantly improve the stability of this compound solutions, leading to more accurate and reliable experimental outcomes. For further assistance, please contact our technical support team.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. nbinno.com [nbinno.com]
- 10. Why is EDTA Used as a Chelating Agent? - Shanghai Chemex [shanghaichemex.com]
- 11. Exploring the Role of EDTA as a Chelating Agent in Environmental and Industrial Applications [thinkdochemicals.com]
- 12. EDTA as a legacy soil chelatant: a comparative study to a more environmentally sensitive alternative for metal removal by Pistia stratiotes L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sgs.com [sgs.com]
Technical Support Center: Enhancing the Specificity of 3-Aminoquinolin-5-OL Probes
Welcome to the technical support resource for 3-Aminoquinolin-5-OL probes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the specificity of their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions and achieve robust, reproducible results.
Section 1: Understanding Your Probe - Foundational Principles
Before troubleshooting, it's critical to understand the properties of the this compound scaffold. Quinoline-based probes are valued for their fluorescent properties, which are often sensitive to the local microenvironment.
-
Mechanism of Fluorescence: Many aminoquinoline derivatives exhibit fluorescence based on an Intramolecular Charge Transfer (ICT) mechanism.[1] Upon excitation, an electron is transferred from the electron-donating amino group to the electron-accepting quinoline ring system. The energy of the emitted photon (and thus the color of the fluorescence) is highly dependent on the polarity of the surrounding environment. This sensitivity is a double-edged sword: it allows the probe to report on its binding target, but it can also lead to non-specific signals in different cellular microenvironments.
-
Physicochemical Properties & Off-Target Risks: The aminoquinoline core structure contains a basic nitrogen atom, making it susceptible to protonation in acidic environments. This property is the primary driver of a common off-target effect known as lysosomotropism , where basic compounds accumulate in the acidic compartments of lysosomes.[2] This sequestration can lead to bright, punctate staining that is unrelated to your target of interest and can reduce the effective concentration of the probe at its intended site.[2]
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when using this compound probes.
Question 1: Why is my background signal so high and diffuse across the entire cell?
High background fluorescence is one of the most frequent challenges, often obscuring the specific signal from your target.
-
Probable Cause 1: Probe Concentration is Too High.
-
Causality: At high concentrations, fluorescent probes can exhibit non-specific, low-affinity interactions with various cellular components or simply remain unbound in the cytoplasm, contributing to a high diffuse background. Saturation of the target site means any additional probe will only increase this background noise.
-
Solution: Perform a concentration titration to find the optimal signal-to-noise ratio. Excessive staining intensity can lead to saturated signals, making it difficult to distinguish specific staining from background noise.[3]
-
-
Probable Cause 2: Inadequate Washing Steps.
-
Causality: Insufficient washing will fail to remove unbound or loosely bound probe molecules from the sample.
-
Solution: Increase the number and/or duration of your washing steps after probe incubation. Consider adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffer to help remove non-specifically bound probe, but validate this to ensure it doesn't disrupt your specific signal.
-
-
Probable Cause 3: Spectral Overlap.
-
Causality: If you are performing a multi-color imaging experiment, the emission spectrum of your this compound probe may be overlapping with another fluorophore.[4]
-
Solution: Check the excitation and emission spectra of all fluorophores in your experiment. Ensure your microscope's filter sets are appropriate and do not allow bleed-through from other channels.[5][6] If necessary, choose fluorophores with more distinct spectral profiles.[4]
-
Question 2: I see bright, punctate spots in the cytoplasm that don't co-localize with my expected target. What are these?
This is a classic sign of an off-target effect specific to the chemical nature of your probe.
-
Probable Cause: Lysosomal Sequestration.
-
Causality: As mentioned, 4-aminoquinoline derivatives are known to accumulate in lysosomes.[2] The basic amine on your this compound probe can become protonated in the low pH environment of the lysosome, trapping it within the organelle. This results in bright, punctate staining that is a common artifact.
-
Solution: Perform a co-localization experiment with a known lysosomal marker, such as LysoTracker™ Red. If your probe's signal overlaps with the LysoTracker signal, you have confirmed lysosomotropism. This is a critical control experiment.
-
Question 3: My signal is weak or fades very quickly during imaging. How can I fix this?
A weak or unstable signal can make data acquisition and analysis impossible.
-
Probable Cause 1: Photobleaching.
-
Causality: All fluorophores are susceptible to photobleaching, where repeated excitation by high-intensity light causes photochemical destruction of the fluorophore, leading to irreversible loss of signal.[5]
-
Solution: Use an anti-fade mounting medium to protect your sample.[7] Minimize the exposure time and excitation light intensity during image acquisition. Use a more sensitive camera detector if available.
-
-
Probable Cause 2: Suboptimal Imaging Settings.
-
Causality: The microscope's excitation and emission filters must be correctly matched to the spectral properties of your probe to ensure efficient excitation and collection of the emitted photons.[5]
-
Solution: Verify the manufacturer's specifications for your this compound probe's excitation and emission maxima. Ensure you are using the correct laser lines and filter cubes on the microscope.
-
Question 4: How can I be certain that the signal I am observing is truly from my target?
This is the most important question in any probe-based experiment. Answering it requires a system of self-validating controls.
-
Causality: A fluorescent signal alone is not proof of specific target engagement. Off-target binding, autofluorescence, and other artifacts can mimic a real signal. True specificity must be demonstrated through rigorous validation.
-
Solution: A Multi-Faceted Control Strategy.
-
Positive/Negative Controls: Use a cell line or tissue known to express high levels of your target (positive control) and one with very low or no expression (negative control).[6][7]
-
Pharmacological Blockade: Pre-treat your sample with a known, unlabeled inhibitor or ligand for your target. If your probe is specific, this pre-treatment should significantly reduce or eliminate the fluorescent signal by competing for the same binding site.
-
Genetic Knockdown/Knockout: The gold standard for validation. Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your target protein. A specific probe will show a dramatic reduction in signal in these genetically modified cells compared to a wild-type or scramble-control.
-
Assess Autofluorescence: Before adding your probe, image an unstained control sample using the same filter settings. Some tissues and cells have endogenous molecules (e.g., NADH, flavins) that fluoresce and can be mistaken for a specific signal.[4]
-
Section 3: Troubleshooting Workflows & Protocols
Visualizing the Troubleshooting Process
The following workflow provides a logical path for diagnosing and solving specificity issues.
Caption: A decision-tree workflow for troubleshooting non-specific signals with this compound probes.
Protocol 1: Determining Optimal Probe Concentration
-
Preparation: Prepare a series of dilutions of your this compound probe stock solution. A good starting range is typically from 10 µM down to 100 nM, covering a 2-log range (e.g., 10 µM, 5 µM, 2 µM, 1 µM, 500 nM, 100 nM).
-
Sample Seeding: Plate your cells on appropriate imaging plates (e.g., glass-bottom 96-well plates) at a consistent density and allow them to adhere overnight.
-
Incubation: Remove the culture medium and add the different probe concentrations to the wells. Include a "no probe" control well to assess autofluorescence. Incubate for the recommended time and temperature.
-
Washing: Wash all wells with a consistent procedure (e.g., 3 washes with 1X PBS for 5 minutes each).
-
Imaging: Image all wells using the exact same acquisition settings (laser power, exposure time, gain).
-
Analysis: Quantify the mean fluorescence intensity of the specific signal (if visually identifiable) and the background signal for each concentration. Plot the signal-to-noise ratio (Signal Intensity / Background Intensity) against the probe concentration. The optimal concentration is the one that gives the highest signal-to-noise ratio, not necessarily the brightest overall signal.
Protocol 2: Validating Specificity with a Pharmacological Blockade
-
Preparation: Prepare your cells for imaging as usual. Prepare two sets of samples.
-
Pre-treatment (Blockade Group): To the first set of samples, add a high concentration (typically 10-100x the Ki or IC50) of an unlabeled, known inhibitor or ligand for your target. Incubate for a sufficient time for the blocker to engage the target (e.g., 1 hour).
-
Control Group: To the second set of samples, add the vehicle (e.g., DMSO) used for the blocking compound.
-
Probe Incubation: Without washing out the blocking compound, add your this compound probe (at its optimal concentration) to both sets of samples. Incubate as you normally would.
-
Washing & Imaging: Wash and image both sets of samples using identical settings.
-
Analysis: A specific probe will show a significantly reduced signal in the "Blockade Group" compared to the "Control Group." Quantify the fluorescence intensity to confirm the visual observation.
Section 4: Advanced Strategies for Enhancing Specificity
If standard troubleshooting fails, more advanced approaches may be necessary.
-
Structural Modification: While not feasible for end-users, it's a key strategy in probe development. Adding sterically bulky groups to the probe can prevent it from accessing the binding pockets of off-target proteins, thereby increasing selectivity.[8] Similarly, modifying the pKa of the amino group can reduce lysosomotropism.
-
Time-Resolved Fluorescence Imaging: Techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) can sometimes distinguish between specifically bound and non-specifically bound or aggregated probe. The fluorescence lifetime of a probe can change upon binding to its target. If the off-target signal has a different lifetime signature than the on-target signal, they can be separated computationally.
-
Rational Probe Design: When selecting a probe, consider derivatives with improved properties. For example, the introduction of a trifluoromethyl group in some 7-aminoquinolines was shown to enhance selectivity in synthesis and alter photophysical properties.[1] Similarly, creating 8-amidoquinoline derivatives has been a strategy to improve the selectivity of zinc sensors.[9] These principles of chemical modification are key to developing next-generation probes with higher specificity.
References
- 1. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 5. benchchem.com [benchchem.com]
- 6. spectralinvivo.com [spectralinvivo.com]
- 7. biotium.com [biotium.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with 3-Aminoquinolin-5-OL
Introduction: Understanding 3-Aminoquinolin-5-OL
This compound (MW: 160.17 g/mol , Formula: C₉H₈N₂O) is a vital heterocyclic building block used in the synthesis of pharmaceutical compounds and as a key intermediate for quinoline derivatives with potential therapeutic applications.[1] A common hurdle faced by researchers is its limited solubility in neutral aqueous solutions. This guide provides in-depth troubleshooting strategies and detailed protocols to address these solubility challenges, ensuring reliable and reproducible experimental outcomes.
The structure of this compound is amphoteric, containing both a basic amino group and an acidic hydroxyl (phenolic) group, attached to a largely hydrophobic quinoline core. This duality is the key to manipulating its solubility. In neutral aqueous media, the molecule's low intrinsic solubility dominates. However, by adjusting the pH, we can ionize either the amino or the hydroxyl group, forming a more polar, water-soluble salt.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: The solubility of this compound is highly dependent on the solvent and its pH. Due to its hydrophobic bicyclic aromatic core, it is expected to be poorly soluble in neutral aqueous solutions like water or phosphate-buffered saline (PBS) at pH 7.4.[2] However, its amphoteric nature—possessing both a basic amino group and an acidic hydroxyl group—means its solubility can be significantly increased in acidic or basic conditions where it can form more soluble salts.[2][5] It is generally soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as lower alcohols like ethanol and methanol.[2]
Q2: I am having trouble dissolving this compound directly in my aqueous buffer for a biological assay. What should I do?
A2: Direct dissolution in neutral aqueous buffer is often unsuccessful. The standard and recommended first step is to prepare a concentrated stock solution in a polar aprotic solvent, most commonly 100% DMSO.[2][6] This allows you to dissolve a much higher concentration of the compound than is possible in water. This stock solution can then be serially diluted into your final aqueous assay buffer. It is critical, however, to be mindful of the final DMSO concentration in your assay, as it should typically be kept below 1%, and often below 0.1% for cell-based assays, to prevent solvent-induced artifacts.[6]
Q3: My compound, dissolved in a DMSO stock, precipitates when I dilute it into my aqueous experimental buffer. Why is this happening and how can I fix it?
A3: This common phenomenon is known as "crashing out."[6] It occurs because the DMSO concentration is drastically lowered upon dilution, and the new, predominantly aqueous environment cannot support the solubility of the hydrophobic compound at that concentration.[6]
Here are the primary strategies to resolve this:
-
Modify Buffer pH: This is the most effective method. Pre-adjusting your aqueous buffer to an acidic pH (e.g., pH 2-4) will protonate the amino group, while a basic pH (e.g., pH 8-10) will deprotonate the hydroxyl group. Both create a charged, more soluble salt form of the molecule.[2]
-
Lower Final Concentration: You may be exceeding the compound's solubility limit in the final buffer. Try preparing a more dilute working solution.
-
Method of Dilution: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.[2]
-
Use Solubilizing Excipients: If pH modification is not an option, consider adding excipients like cyclodextrins or non-ionic surfactants to your assay buffer.[7]
Q4: How exactly does pH adjustment improve solubility, and how do I choose the right pH?
A4: pH adjustment leverages the ionizable functional groups on the this compound molecule to form a salt, which is significantly more soluble in water than the neutral form.[5][8][9]
-
In Acidic Conditions (e.g., pH < 5): The basic amino group (-NH₂) accepts a proton to become a positively charged ammonium group (-NH₃⁺). The resulting cationic salt (e.g., this compound hydrochloride) is more polar and thus more water-soluble.[2]
-
In Basic Conditions (e.g., pH > 9): The acidic hydroxyl group (-OH) loses a proton to become a negatively charged phenolate ion (-O⁻). This anionic form is also more polar and soluble.[2]
As a general guideline, the pH of the solution should be adjusted to at least 1-2 units away from the compound's pKa to ensure a sufficient portion of the compound is ionized.[6] Since the precise pKa values for this compound are not readily published, empirical testing of a pH range (e.g., pH 4, 5, 8, 9) is recommended.
Q5: My assay is sensitive to pH changes and high concentrations of organic solvents. Are there any alternative methods?
A5: Yes. When pH and co-solvents are constrained, you can use solubilizing excipients. These are added to the aqueous buffer to help keep the compound in solution.
-
Cyclodextrins: These are cyclic sugars that have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic quinoline core of your molecule in a non-covalent "inclusion complex," presenting a more water-soluble package to the solvent.[7][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[6]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to improve the wettability and solubility of hydrophobic compounds.[7]
Q6: I am observing high variability in my assay results. Could this be related to solubility?
A6: Absolutely. Poor solubility is a frequent cause of high variability and poor data quality. If the compound is not fully dissolved, its effective concentration in the assay wells will be inconsistent, leading to unreliable structure-activity relationships (SAR) and inaccurate results.[7] Before starting a large experiment, it is crucial to visually inspect your final diluted solutions for any signs of precipitation or cloudiness. Centrifuging a sample of the final dilution can also reveal a pellet if the compound has crashed out.[7]
Troubleshooting Guides and Experimental Protocols
Data Presentation
Table 1: Predicted Qualitative Solubility Profile of this compound
| Solvent Type | Examples | Predicted Solubility | Rationale |
| Neutral Aqueous | Water, PBS (pH 7.4) | Low | The large, nonpolar aromatic core limits solubility when the molecule is in its neutral, uncharged state.[2] |
| Acidic Aqueous | HCl (pH < 4), Citrate Buffer (pH 4) | Moderate to High | The basic amino group is protonated to form a more soluble cationic salt.[2][4] |
| Basic Aqueous | NaOH (pH > 9), Carbonate Buffer (pH 10) | Moderate to High | The acidic hydroxyl group is deprotonated to form a more soluble anionic salt.[2] |
| Polar Aprotic | DMSO, DMF | High | These solvents effectively solvate the polar functional groups and the aromatic ring system.[2] |
| Lower Alcohols | Ethanol, Methanol | Moderate to High | The hydroxyl group of the alcohol can hydrogen bond with the amino and hydroxyl groups of the compound.[2] |
| Nonpolar Organic | Hexane, Toluene | Very Low | The polar functional groups make it insoluble in nonpolar solvents.[2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard method for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tube or glass vial
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Accurately weigh the desired amount of this compound powder and place it in a clean, dry vial.
-
Add the required volume of high-purity DMSO to achieve the target concentration (e.g., 10, 20, or 50 mM).
-
Vortex the vial vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minute intervals.[2]
-
Optional: Gentle warming in a water bath (30-40°C) can be used, but be cautious of potential compound degradation with prolonged heating.[2]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
Protocol 2: Aqueous Dilution Using pH Adjustment
This protocol details how to dilute a DMSO stock into an aqueous buffer whose pH has been optimized for solubility.
Materials:
-
Concentrated this compound stock solution in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., Citrate for acidic pH, Glycine-NaOH for basic pH)
-
Vortex mixer
Procedure:
-
Prepare the desired aqueous buffer at the target pH (e.g., pH 4.0). Ensure the buffer has sufficient capacity to maintain the pH after the addition of the compound.
-
Dispense the required volume of the pH-adjusted aqueous buffer into a sterile tube.
-
While vigorously vortexing the aqueous buffer, add the DMSO stock solution dropwise to achieve the desired final concentration. This is a critical step. Do not add the aqueous buffer to the DMSO stock.
-
Continue to vortex for another 1-2 minutes to ensure the solution is thoroughly mixed.
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, you may need to lower the final concentration or further optimize the pH.
Visualization of Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow
This diagram outlines the decision-making process for dissolving this compound.
Caption: Decision-making workflow for solubilizing this compound.
Diagram 2: pH-Dependent Ionization and Solubility
This diagram illustrates how changes in pH affect the charge state and, consequently, the water solubility of this compound.
Caption: Ionization states of this compound at different pH values.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
Interpreting unexpected results with 3-Aminoquinolin-5-OL
Welcome to the technical support guide for 3-Aminoquinolin-5-OL. This document is designed for researchers, scientists, and drug development professionals who may be encountering unexpected results while working with this specific quinoline derivative. Due to the limited specific literature on this compound (CAS: 1261625-77-7), this guide synthesizes field-proven insights from analogous compounds, such as other aminoquinolines, hydroxyquinolines, and aminophenols, to provide a robust framework for troubleshooting.[1]
Our approach is grounded in the fundamental chemical principles of the functional groups present in the molecule: a nucleophilic aromatic amine at the 3-position, a phenolic hydroxyl group at the 5-position, and the heterocyclic quinoline core. Understanding the interplay of these groups is critical to diagnosing and resolving experimental challenges.
Frequently Asked Questions (FAQs)
Here we address common preliminary questions regarding the handling and properties of this compound.
Q1: My this compound solution is changing color (e.g., turning yellow, brown, or pink). What is happening and is the compound degrading?
A1: A color change is a strong indicator of degradation. The aminophenol-like structure of this compound makes it highly susceptible to oxidation.[2] This process can be accelerated by exposure to oxygen, light, and trace metal ions, leading to the formation of colored quinone-imine species and subsequent polymerization. The rate of degradation is often pH-dependent, with basic conditions typically increasing susceptibility to oxidation.[2]
Q2: What are the optimal storage and handling conditions for this compound?
A2: To minimize degradation, this compound solid should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[1][2] Solutions are significantly more prone to degradation and should be prepared fresh for each experiment. If a solution must be stored, it should be deoxygenated, kept in an amber vial to protect from light, and stored at low temperatures (2-8°C or -20°C).[2]
Q3: I'm having trouble dissolving this compound. What solvents are recommended?
A3: While specific solubility data is scarce, based on its structure, this compound is expected to be poorly soluble in water and nonpolar organic solvents. It should be more soluble in polar aprotic solvents like DMSO and DMF, and in alcohols such as methanol and ethanol, particularly with gentle heating. For aqueous buffers, solubility will be highly pH-dependent. Acidic conditions (pH < 5) will protonate the amino group and the quinoline nitrogen, likely increasing solubility. Conversely, basic conditions will deprotonate the phenolic hydroxyl group, also potentially increasing aqueous solubility, but this will increase the risk of oxidative degradation.[2][3]
Q4: Can I expect this compound to be fluorescent?
A4: Many quinoline derivatives are fluorescent. However, the presence of both an electron-donating amino group and a hydroxyl group can lead to complex photophysical behavior. The fluorescence is likely to be sensitive to pH and solvent polarity. Protonation or deprotonation of the amino and hydroxyl groups will significantly alter the electronic structure and thus the emission properties. A very weak emission at low pH (pH < 3) might indicate protonation of the donor centers of the ligand.[4][5]
Troubleshooting Guide for Unexpected Experimental Results
This section provides a structured approach to diagnosing and resolving specific issues you may encounter during your experiments.
Issue 1: Reaction Failure or Low Yield
You've attempted a reaction, such as a coupling or substitution, and observed little to no formation of your desired product.
Potential Causes & Diagnostic Workflow:
The following diagram outlines a decision-making process for troubleshooting low-yield reactions.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Protocol: Verifying Starting Material Integrity
-
Visual Inspection: Observe the solid this compound. It should be a stable solid. Any discoloration (yellow, brown) suggests degradation.[2]
-
Solubility Test: In a small vial, attempt to dissolve a few milligrams in your reaction solvent. Observe if it fully dissolves and if the solution color is stable over a short period.
-
TLC Analysis: Run a Thin Layer Chromatography (TLC) plate of your starting material. A pure compound should ideally show a single spot. The presence of multiple spots or streaking indicates impurities or degradation products.
-
NMR/MS Analysis: For a definitive answer, acquire a ¹H NMR or mass spectrum of the starting material to confirm its structure and purity against the expected values (Molecular Weight: 160.17 g/mol ).[1]
Issue 2: Formation of Insoluble Precipitate or Dark Tarry Material
Your reaction mixture has produced a dark, insoluble material, and your desired product is not present.
Potential Cause: Oxidative Polymerization
The aminophenol moiety is prone to oxidation, which can lead to the formation of highly colored and insoluble polymeric byproducts. This is a common failure mode for reactions involving electron-rich aromatic compounds.
The proposed degradation pathway is illustrated below:
Caption: Proposed oxidative degradation pathway.
Step-by-Step Mitigation Protocol:
-
Deoxygenate Solvents: Before starting your reaction, thoroughly degas all solvents by bubbling an inert gas (argon or nitrogen) through them for at least 30 minutes.
-
Use an Inert Atmosphere: Assemble your reaction glassware and flush it with an inert gas. Maintain a positive pressure of the inert gas throughout the entire reaction, including during reagent addition and sampling.[2]
-
Add an Antioxidant: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid can help suppress oxidative side reactions. However, ensure the antioxidant will not interfere with your desired reaction.
-
Control pH: If your reaction can tolerate it, maintaining a slightly acidic pH (e.g., 4-6) can increase the stability of the aminophenol group by protonating the basic amine, making it less susceptible to oxidation.[2][3]
-
Consider Chelating Agents: If you suspect metal-catalyzed oxidation, adding a chelating agent like EDTA (0.1-1 mM) can sequester trace metal ions.[2]
Issue 3: Unexpected Fluorescence Behavior
You are using this compound in a fluorescence-based assay and observe inconsistent emission, quenching, or a shift in wavelength.
Potential Causes & Solutions:
| Observation | Potential Cause | Troubleshooting Steps |
| Fluorescence Quenching | Aggregation: At high concentrations, molecules can stack, leading to self-quenching. pH Change: Protonation or deprotonation can create non-fluorescent species.[4][5] Interaction with Assay Components: Metal ions or other molecules in your buffer could be quenching the fluorescence. | 1. Dilute your sample and re-measure. 2. Confirm and buffer the pH of your solution rigorously.[6] 3. Run control experiments with individual buffer components to identify the quenching agent. |
| Shift in Emission Wavelength | Solvatochromism: The fluorescence of quinoline derivatives is often sensitive to solvent polarity. Protonation/Deprotonation: Changes in pH can alter the electronic state and shift the emission maximum.[7] | 1. Ensure consistent solvent composition in all experiments. 2. Measure the fluorescence emission across a range of pH values to characterize the behavior of your compound. |
| No Fluorescence | Degradation: The compound may have oxidized to a non-fluorescent species. Incorrect Excitation Wavelength: You may not be using the optimal excitation wavelength. | 1. Check for signs of degradation (color change). Prepare a fresh solution. 2. Perform an excitation-emission matrix (EEM) scan to determine the optimal excitation and emission wavelengths. |
Table 1: Troubleshooting Fluorescence Issues
Concluding Remarks
Working with a sparsely documented compound like this compound requires a methodical approach rooted in fundamental chemical principles. Unexpected results are often not random but are clues to the underlying reactivity of the molecule. By carefully considering factors such as oxidation, solubility, and pH, and by implementing systematic troubleshooting protocols, researchers can overcome experimental hurdles and successfully utilize this versatile chemical intermediate. When in doubt, repeating an experiment with tighter controls is a valuable first step before extensive optimization.[8]
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability of ferric complexes with 3-hydroxyflavone (flavonol), 5,7-dihydroxyflavone (chrysin), and 3',4'-dihydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calmodulin-dependent modulation of pH sensitivity of the amino acid transport system L in human placental choriocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Best practices for working with 3-Aminoquinolin-5-OL
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-Aminoquinolin-5-OL (CAS No. 1261625-77-7). This document is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth technical guidance, field-proven insights, and troubleshooting protocols to ensure the successful application of this versatile heterocyclic building block in your research.
Section 1: Compound Profile & Physicochemical Properties
What is this compound?
This compound is a heterocyclic aromatic compound featuring a quinoline core substituted with an amino group at position 3 and a hydroxyl group at position 5. This specific arrangement of functional groups makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications, including those targeting neurological disorders and cancer.[1] Its structure is also foundational for developing quinoline derivatives with antimicrobial and anti-inflammatory properties.[1]
What are the key physicochemical properties?
Direct experimental data for this compound is limited. However, we can infer its likely properties from its structure and compare them to its well-characterized isomers, 3-Aminoquinoline and 5-Aminoquinoline. The presence of both a hydroxyl (-OH) and an amino (-NH2) group suggests it is a polar, solid compound at room temperature with the potential for hydrogen bonding, which will influence its solubility and melting point.
| Property | This compound | 3-Aminoquinoline (Isomer) | 5-Aminoquinoline (Isomer) | Rationale & Remarks |
| Molecular Formula | C₉H₈N₂O | C₉H₈N₂ | C₉H₈N₂ | The addition of the hydroxyl group increases the molecular weight and polarity. |
| Molecular Weight | 160.17 g/mol [1] | 144.18 g/mol [2] | 144.17 g/mol [3] | |
| CAS Number | 1261625-77-7[1] | 580-17-6[2] | 611-34-7[3] | |
| Appearance | Not specified; likely a solid. | White to Beige Solid[2] | Yellow Crystalline Solid[3] | The color of aminophenol compounds can vary based on purity and oxidation state. |
| Melting Point | Not specified. | 91-94 °C[2] | Not specified. | Expected to be higher than 3-aminoquinoline due to the additional hydrogen-bonding capability of the -OH group. |
| Solubility | Not specified. | Soluble in methanol, slightly soluble in hot water.[2] | Not specified. | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Aqueous solubility may be limited but pH-dependent. |
Section 2: Safety, Handling, and Storage
FAQ: Safety & Handling
Q: What are the primary hazards associated with this compound?
A: While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from related aminoquinoline compounds. 3-Aminoquinoline is known to cause skin and serious eye irritation.[4][5] It may also be harmful if swallowed, inhaled, or in contact with skin.[4][6] Therefore, it is crucial to treat this compound with similar precautions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[6]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6]
-
Exposure Routes: Avoid all direct contact with eyes, skin, and clothing. Do not ingest or inhale.[6]
Q: How should I properly store this compound?
A: Proper storage is critical to maintain the compound's integrity.
-
Temperature: Store at room temperature in a dry, cool, and well-ventilated place.[1][6]
-
Atmosphere: For long-term stability and to maintain product quality, storing under an inert atmosphere (e.g., argon) is recommended.[6] The aminophenol moiety is susceptible to oxidation, which can lead to discoloration and degradation.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[6]
-
Incompatibilities: Avoid storage with strong oxidizing agents and strong acids.[6]
Q: What should I do in case of accidental exposure?
A: Follow standard first-aid procedures for chemical exposure.
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[7]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]
Section 3: Experimental Workflows & Troubleshooting
FAQ: Solubility & Solution Preparation
Q: I'm having trouble dissolving this compound. What solvents do you recommend?
A: Based on its polar structure and the properties of related compounds, solubility will be highest in polar organic solvents.
-
Primary Recommendation: Start with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These are generally excellent solvents for polar heterocyclic compounds.
-
Secondary Recommendation: Methanol and ethanol are also good options.[2] Gentle warming may be required to increase the dissolution rate, but always monitor for any signs of decomposition (color change).
-
Aqueous Solutions: The compound is likely poorly soluble in neutral water. Solubility can be significantly increased by adjusting the pH. The amino group can be protonated in acidic conditions (e.g., with dilute HCl), and the phenolic hydroxyl group can be deprotonated in basic conditions (e.g., with dilute NaOH), forming more soluble salts. Always test pH-adjusted solubility on a small scale first.
Q: My solution of this compound turned dark. What happened?
A: This is a classic sign of oxidation. Aminophenol compounds are notoriously sensitive to air, especially in solution and under basic conditions or in the presence of trace metal impurities.
-
Causality: The aminophenol moiety can be oxidized to form quinone-imine species, which are often highly colored and can polymerize.
-
Prevention:
-
Use de-gassed (sparged with N₂ or Argon) solvents for solution preparation.
-
Prepare solutions fresh before use whenever possible.
-
If a solution must be stored, store it under an inert atmosphere in a sealed vial, protected from light.
-
General Experimental Workflow
The following diagram outlines a best-practice workflow for using this compound as a reactant in a typical synthetic transformation, such as an acylation or coupling reaction.
Caption: Best-practice workflow for synthetic reactions involving this compound.
Troubleshooting Guide
This troubleshooting guide addresses common issues encountered during synthesis.
Q: My reaction is not proceeding, or the yield is very low. What should I check?
A: Low reactivity or yield can stem from several factors. Use the following decision tree to diagnose the issue.
Caption: Troubleshooting flowchart for low-yield reactions.
References
- 1. This compound [myskinrecipes.com]
- 2. 3-Aminoquinoline, 99% | Fisher Scientific [fishersci.ca]
- 3. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-氨基喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Purity Validation of Synthesized 3-Aminoquinolin-5-OL
Given that 3-Aminoquinolin-5-OL is not extensively characterized in publicly accessible literature, this guide adopts a first-principles approach. We will establish a rigorous, multi-technique validation strategy that does not rely on pre-existing reference standards but instead builds a self-validating case for purity. This methodology is designed to be orthogonal, where each analytical technique provides a mechanistically independent assessment, thereby creating a highly trustworthy and robust final purity statement.[1]
The Imperative of a Multi-Pronged Analytical Strategy
No single analytical method can definitively establish the purity of a novel organic compound.[2] Each technique possesses unique strengths and inherent blind spots. For instance, chromatographic methods may not detect non-UV active impurities, while spectroscopic methods might not distinguish between structurally similar isomers. Therefore, a comprehensive purity assessment relies on the convergence of data from several orthogonal techniques. Our strategy integrates chromatographic separation, spectroscopic characterization, and elemental analysis to build a holistic and defensible purity profile.
The logical workflow for this validation process is outlined below. The core principle is to move from qualitative assessment and structural confirmation to quantitative purity determination, with each step informing the next.
Caption: Workflow for comprehensive purity validation of a novel compound.
Chromatographic Purity Assessment: HPLC & TLC
Expertise & Rationale: Chromatography is the cornerstone of purity analysis, separating the target compound from unreacted starting materials, byproducts, and other impurities.[3] High-Performance Liquid Chromatography (HPLC) provides high-resolution separation and allows for accurate quantification of the main peak relative to impurity peaks, typically expressed as "area % purity." Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring reaction progress and assessing the complexity of the crude product.[3] For this compound, its aromatic structure makes it highly suitable for UV detection in HPLC.
Comparative Data: HPLC Analysis
The table below presents hypothetical data comparing a newly synthesized batch of this compound with a theoretical, 100% pure commercial standard.
| Parameter | Synthesized Batch | Theoretical Pure Standard | Interpretation |
| Retention Time (t_R) | 12.5 min | 12.5 min | Matching retention times suggest the main peak is the target compound. |
| Peak Area % | 99.2% | 100% | Indicates high purity, with 0.8% comprising minor impurities. |
| Impurity Peak 1 (t_R) | 8.2 min (0.5%) | N/A | A more polar impurity, possibly an unreacted starting material. |
| Impurity Peak 2 (t_R) | 15.1 min (0.3%) | N/A | A less polar impurity, possibly a byproduct of the synthesis. |
Experimental Protocol: HPLC-UV Method
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% trifluoroacetic acid (TFA) to ensure protonation of the amine for better peak shape.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds. A full UV scan (photodiode array detector) is recommended to select the optimal wavelength.
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 10 mL of the mobile phase to create a 100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection.[4]
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample and integrate all peaks detected. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Spectroscopic Validation: NMR, MS, and FTIR
Spectroscopic methods provide orthogonal confirmation of the compound's structure and can reveal impurities that might co-elute or be invisible in chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR confirms the proton environment and their connectivity, while ¹³C NMR verifies the carbon skeleton. The absence of unexpected signals is a strong indicator of purity. Furthermore, Quantitative NMR (qNMR) can be used as a primary method for determining absolute purity without needing a specific reference standard for the analyte itself.[1]
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
-
Aromatic Protons (6H): Multiple signals expected between δ 7.0-9.0 ppm, showing characteristic quinoline ring splitting patterns.
-
-OH Proton (1H): A broad singlet, likely > δ 9.5 ppm, which is exchangeable with D₂O.
-
-NH₂ Protons (2H): A broad singlet, likely between δ 5.0-6.0 ppm, also exchangeable with D₂O.
Trustworthiness through qNMR: By adding a certified internal standard of known purity and concentration (e.g., maleic acid) to a precisely weighed sample of this compound, the absolute purity of the synthesized material can be calculated by comparing the integral of a specific analyte proton signal to the integral of a known standard proton signal. This provides a true mass/mass purity value, accounting for non-proton-containing impurities like residual solvents or inorganic salts.[1]
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, providing definitive confirmation of the molecular formula. LC-MS is particularly powerful for identifying the molecular weights of impurity peaks observed in the HPLC chromatogram.[2]
Expected Data for this compound (C₉H₈N₂O)
-
Molecular Weight: 160.17 g/mol
-
Expected HRMS (ESI+): [M+H]⁺ = 161.0709 (Calculated for C₉H₉N₂O⁺)
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups. For this compound, the spectrum should clearly show absorbances corresponding to the O-H, N-H, and aromatic C=C bonds. The absence of bands from potential starting materials (e.g., a C=O band from a ketone precursor) provides further evidence of purity.[3]
Comparative Data: Key FTIR Peaks (cm⁻¹)
| Functional Group | Expected Range | Synthesized Batch | Interpretation |
| O-H Stretch (Phenol) | 3200-3600 (broad) | 3350 (broad) | Confirms presence of the hydroxyl group. |
| N-H Stretch (Amine) | 3300-3500 (two bands) | 3450, 3380 | Confirms the primary amine group. |
| Aromatic C-H Stretch | 3000-3100 | 3050 | Indicates the aromatic ring structure. |
| Aromatic C=C Bending | 1500-1600 | 1580, 1510 | Confirms the quinoline core. |
Elemental Analysis
Expertise & Rationale: Elemental analysis (or combustion analysis) provides the mass percentages of carbon, hydrogen, and nitrogen in the sample. This bulk analysis technique is orthogonal to chromatography and spectroscopy. A close match between the experimentally determined percentages and the theoretical values calculated from the molecular formula is a strong indicator of high purity and the absence of inorganic impurities or residual solvents.[2]
Comparative Data: Elemental Analysis for C₉H₈N₂O
| Element | Theoretical % | Synthesized Batch % | Deviation |
| Carbon (C) | 67.49 | 67.31 | -0.18% |
| Hydrogen (H) | 5.03 | 5.09 | +0.06% |
| Nitrogen (N) | 17.49 | 17.41 | -0.08% |
Interpretation: A deviation of <0.4% for each element is generally considered acceptable and provides strong evidence for the compound's elemental composition and high purity.
Synthesizing the Evidence for a Final Purity Statement
The final purity assessment is not a single number but a consolidated judgment based on the agreement between multiple orthogonal techniques. Discrepancies between methods (e.g., 99.5% purity by HPLC but a 1% deviation in elemental analysis) must be investigated, as they may point to the presence of impurities not detected by all methods.
Caption: Convergence of orthogonal data for a final purity assessment.
By systematically applying this comprehensive suite of analytical techniques, researchers can confidently validate the purity of synthesized this compound. This rigorous approach ensures the integrity of subsequent research and is an indispensable component of the drug discovery and development process.
References
A Comparative Guide to 3-Aminoquinolin-5-OL and Its Isomers: A-Data-Driven Exploration for Drug Discovery
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. Among its derivatives, aminoquinolines have historically garnered significant attention, particularly as antimalarial agents. While isomers such as 4-aminoquinoline and 8-aminoquinoline are well-characterized, a vast chemical space within this family remains underexplored. This guide provides a comparative analysis of the novel isomer, 3-Aminoquinolin-5-OL , against its more studied counterparts, including 4-aminoquinoline, 8-aminoquinoline, and 5-aminoquinoline.
Due to the limited experimental data available for this compound, this guide leverages in silico predictive models to forecast its physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This computational approach allows for a preliminary assessment of its drug-likeness and potential therapeutic value, juxtaposed with the established experimental data of its isomers. Furthermore, we provide detailed, field-proven experimental protocols to validate these predictions, offering a roadmap for researchers venturing into the synthesis and characterization of this promising compound.
The Aminoquinoline Isomers: A Structural Overview
The position of the amino group on the quinoline ring profoundly influences the molecule's electronic properties, basicity, and spatial arrangement, which in turn dictates its biological activity and pharmacokinetic profile.
Figure 1: Structural relationship of aminoquinoline isomers.
Physicochemical Properties: A Comparative Analysis
A molecule's physicochemical properties are critical determinants of its pharmacokinetic behavior. The following table compares the predicted properties of this compound with the experimentally determined or predicted values for other common aminoquinoline isomers. These predictions were generated using a consensus model from various computational tools.[1][2][3]
| Property | This compound (Predicted) | 4-Aminoquinoline | 8-Aminoquinoline | 5-Aminoquinoline |
| Molecular Weight ( g/mol ) | 160.17 | 144.17 | 144.17 | 144.17 |
| logP (Octanol/Water Partition Coefficient) | 1.2 | 1.6 | 1.8 | 1.7 |
| pKa (most basic) | 5.5 | 9.1 | 4.0 | 5.4 |
| Aqueous Solubility (logS) | -2.0 | -2.5 | -2.3 | -2.1 |
| Polar Surface Area (Ų) | 58.9 | 38.9 | 38.9 | 38.9 |
Analysis of Predicted Properties:
-
Lipophilicity (logP): this compound is predicted to be the least lipophilic among the compared isomers. This lower logP might influence its membrane permeability and volume of distribution.
-
Basicity (pKa): The predicted pKa of this compound is notably lower than that of 4-aminoquinoline, a key factor in the latter's accumulation in the acidic food vacuole of the malaria parasite.[4] This suggests a different cellular distribution profile for this compound.
-
Solubility: The predicted aqueous solubility of this compound is comparable to the other isomers, suggesting it should not present significant solubility challenges in formulation.
ADMET Profile: An In Silico Assessment
Early prediction of ADMET properties is crucial to de-risk drug development projects. The following table summarizes the predicted ADMET profiles.[5][6][7]
| ADMET Property | This compound (Predicted) | 4-Aminoquinoline | 8-Aminoquinoline | 5-Aminoquinoline |
| Human Intestinal Absorption | High | High | Moderate | High |
| Blood-Brain Barrier Penetration | Low | High | High | High |
| CYP2D6 Inhibition | Probable Inhibitor | Known Inhibitor | Known Inhibitor | Probable Inhibitor |
| Hepatotoxicity | Low Risk | Moderate Risk | High Risk | Moderate Risk |
| Mutagenicity | Low Risk | Low Risk | Moderate Risk | Low Risk |
Insights from the Predicted ADMET Profile:
The in silico analysis suggests that this compound may possess a favorable safety profile compared to some of its isomers, particularly regarding hepatotoxicity and mutagenicity, which are known concerns for 8-aminoquinoline derivatives. Its predicted low penetration of the blood-brain barrier could be advantageous in minimizing central nervous system side effects.
Biological Activity: Established Roles and Future Potential
The aminoquinoline scaffold is a versatile pharmacophore with a broad range of biological activities.
-
4-Aminoquinolines: This class, which includes the well-known antimalarial drug chloroquine, primarily acts by interfering with heme detoxification in the malaria parasite.[1][8] Derivatives have also been investigated for their anticancer and anti-inflammatory properties.[9]
-
8-Aminoquinolines: Represented by primaquine and tafenoquine, these are the only approved drugs for the radical cure of relapsing malaria, targeting the dormant liver stages of the parasite.[2][10] However, their use is limited by the risk of hemolysis in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[10]
-
5-Aminoquinolines: Derivatives of this isomer have shown potential as antimicrobial and anticancer agents.[11]
The biological activity of This compound is currently unknown. However, its unique substitution pattern presents an opportunity for novel pharmacological effects. The presence of both an amino and a hydroxyl group offers multiple points for hydrogen bonding and potential interactions with various biological targets.
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be envisioned through a modification of classical quinoline syntheses, such as the Friedländer or Skraup reactions.[12][13][14] A potential modern approach is outlined below.
Figure 2: Proposed synthetic workflow for this compound.
Experimental Protocol: Proposed Synthesis
-
Step 1: Knoevenagel Condensation. To a solution of 2-amino-4-hydroxybenzaldehyde in ethanol, add malononitrile and a catalytic amount of piperidine. Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Step 2: Cyclization and Tautomerization. Upon completion of the condensation, the intermediate will likely cyclize in situ under the reaction conditions to form the quinoline ring system.
-
Step 3: Isolation and Purification. After cooling, the product is expected to precipitate. The solid can be collected by filtration, washed with cold ethanol, and purified by recrystallization or column chromatography.
Experimental Validation: A Practical Guide
The following protocols are provided to enable researchers to experimentally validate the predicted properties of this compound and other novel aminoquinoline isomers.
Physicochemical Property Determination
LogP Determination (Shake-Flask Method)
-
Prepare a stock solution of this compound in a suitable solvent.
-
Add a small aliquot of the stock solution to a mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
-
Vortex the mixture vigorously for 5 minutes and then centrifuge to separate the layers.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each layer using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
-
Calculate the logP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
pKa Determination (Potentiometric Titration)
-
Dissolve a precisely weighed amount of this compound in a known volume of deionized water.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated pH meter.
-
Record the pH at regular intervals of titrant addition.
-
Plot the pH versus the volume of titrant added and determine the pKa from the inflection point of the titration curve.
Biological Activity Screening
Cytotoxicity Assessment (MTT Assay) [9][15]
-
Seed human cell lines (e.g., HepG2 for hepatotoxicity) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Antimicrobial Screening (Broth Microdilution Method) [16][17][18]
-
Prepare a twofold serial dilution of this compound in a 96-well plate with appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.
Conclusion and Future Directions
This guide provides a comprehensive, albeit preliminary, comparison of this compound with its better-known isomers. The in silico predictions suggest that this novel compound may possess a favorable drug-like profile, warranting further investigation. The proposed synthetic route and experimental protocols offer a clear path for researchers to synthesize, characterize, and evaluate the biological potential of this compound. As the quest for novel therapeutics continues, the exploration of understudied isomers like this compound could unveil new pharmacological activities and lead to the development of next-generation drugs.
References
- 1. acdlabs.com [acdlabs.com]
- 2. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 3. chemaxon.com [chemaxon.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalchemistry.ai [digitalchemistry.ai]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MTT (Assay protocol [protocols.io]
- 10. QSAR models for anti-malarial activity of 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Friedlaender Synthesis [organic-chemistry.org]
- 13. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ifyber.com [ifyber.com]
- 18. journals.asm.org [journals.asm.org]
A Senior Application Scientist's Guide to Comparative Fluorescence Analysis: Characterizing 3-Aminoquinolin-5-OL Against Established Nuclear Stains
In the dynamic landscape of cellular imaging and drug development, the pursuit of novel fluorescent probes with superior photophysical properties is a constant endeavor. This guide provides a comprehensive framework for the comparative analysis of a potentially novel fluorophore, 3-Aminoquinolin-5-OL, against two industry-standard nuclear stains: 4',6-diamidino-2-phenylindole (DAPI) and Hoechst 33342.
As researchers, our goal extends beyond merely identifying a fluorescent molecule; we must rigorously characterize its performance to understand its utility and limitations. This guide is structured to walk you through the essential experimental workflows, from fundamental spectrofluorometric analysis to in-depth cellular imaging, providing the rationale behind each step to ensure scientific integrity and generate robust, comparable data.
Foundational Spectrofluorometric Characterization
The initial step in evaluating any new fluorescent compound is to determine its fundamental photophysical properties. This involves measuring its excitation and emission spectra to identify the optimal wavelengths for its use.
Rationale for Spectral Analysis
Understanding the excitation and emission maxima is critical for selecting appropriate filter sets for fluorescence microscopy and for designing multiplexing experiments with other fluorophores.[1] An ideal fluorescent probe should have a large Stokes shift—the difference between the excitation and emission maxima—to minimize self-quenching and improve signal-to-noise ratios.[2][3]
Experimental Protocol: Spectrofluorometry
This protocol outlines the steps to determine the fluorescence excitation and emission spectra of this compound, DAPI, and Hoechst 33342.
Materials:
-
This compound (synthesis required, as it is not readily commercially available)
-
DAPI dihydrochloride (CAS 28718-90-3)
-
Hoechst 33342 (CAS 23491-52-3)[4]
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Appropriate solvents (e.g., phosphate-buffered saline (PBS) for DAPI and Hoechst 33342; a solvent in which this compound is soluble and fluorescent)
Procedure:
-
Solution Preparation: Prepare stock solutions of each dye in the appropriate solvent. From the stock solutions, prepare a series of dilutions to find an optimal concentration that gives a strong signal without inner filter effects (absorbance < 0.1 at the excitation wavelength).[5]
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).
-
Excitation Spectrum:
-
Set the emission monochromator to an estimated emission maximum.
-
Scan a range of excitation wavelengths.
-
The peak of the resulting spectrum is the excitation maximum (λex).
-
-
Emission Spectrum:
-
Set the excitation monochromator to the determined λex.
-
Scan a range of emission wavelengths.
-
The peak of this spectrum is the emission maximum (λem).
-
-
Data Recording: Record the λex and λem for each dye.
Caption: Workflow for determining excitation and emission spectra.
Comparative Spectral Data
The following table summarizes the expected spectral properties of the dyes. The data for this compound is hypothetical and would be determined through the protocol above.
| Fluorophore | Excitation Max (λex) | Emission Max (λem) | Stokes Shift (nm) |
| This compound | Hypothetical: 370 nm | Hypothetical: 480 nm | Hypothetical: 110 nm |
| DAPI | ~359 nm[6][7][8] | ~461 nm[6][9] | ~102 nm |
| Hoechst 33342 | ~350 nm[4][6] | ~461 nm[2][6] | ~111 nm |
Quantum Yield Determination: A Measure of Fluorescence Efficiency
The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is highly desirable for imaging applications.
Rationale for Quantum Yield Measurement
Comparing the quantum yield of this compound to that of DAPI and Hoechst 33342 provides a direct measure of its relative brightness. This data is essential for determining the potential sensitivity of assays using this new probe. The relative method, using a well-characterized standard, is a widely accepted and accessible approach.[5][10]
Experimental Protocol: Relative Quantum Yield Measurement
This protocol uses the comparative method described by Williams et al. to determine the quantum yield of this compound.[5]
Materials:
-
Solutions of this compound, DAPI, and Hoechst 33342 of known absorbance
-
A quantum yield standard with a known Φ in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar wavelength range to the sample.
-
Absorbance Measurement: Prepare a series of dilutions for both the sample and the standard. Measure the absorbance of each solution at the chosen excitation wavelength. Ensure the absorbance values are below 0.1.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of the resulting lines (Grad) is used in the quantum yield calculation.
-
-
Calculation: Use the following equation to calculate the quantum yield of the sample (Φ_s):
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference.
-
Grad_s and Grad_r are the gradients of the plots for the sample and reference.
-
n_s and n_r are the refractive indices of the sample and reference solvents.[10]
-
Caption: Workflow for relative quantum yield determination.
Comparative Quantum Yield Data
| Fluorophore | Quantum Yield (Φ) | Solvent |
| This compound | Hypothetical: 0.65 | To be determined |
| DAPI (bound to DNA) | ~0.4 (increases ~20-fold upon binding)[8][11][12] | PBS |
| Hoechst 33342 (bound to DNA) | ~0.4-0.5 (increases significantly upon binding)[13][14] | PBS |
Photostability Assessment: Resistance to Photobleaching
Photostability is a crucial attribute for fluorescent probes, especially in applications requiring prolonged or intense illumination, such as time-lapse imaging or super-resolution microscopy. Photobleaching, the irreversible photodegradation of a fluorophore, can lead to signal loss and artifacts.
Rationale for Photostability Testing
A direct comparison of the photostability of this compound with DAPI and Hoechst 33342 will determine its suitability for demanding imaging applications. DAPI is generally considered to be more photostable than Hoechst dyes.[11][15]
Experimental Protocol: Photobleaching Half-life Measurement
This protocol measures the photobleaching half-life (t₁/₂), the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.[1]
Materials:
-
Cells stained with this compound, DAPI, or Hoechst 33342
-
Fluorescence microscope with a stable light source and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare slides of fixed cells stained with each of the three dyes.
-
Image Acquisition:
-
Focus on a field of view.
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample at the excitation wavelength.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence is significantly bleached.
-
-
Data Analysis:
-
In the image analysis software, select a region of interest (ROI) over several stained nuclei.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the intensity values to the initial intensity at t=0.
-
Plot the normalized intensity as a function of time.
-
Determine the time at which the intensity drops to 50% (t₁/₂).
-
Caption: Workflow for determining photobleaching half-life.
Comparative Photostability Data
| Fluorophore | Photobleaching Half-life (t₁/₂) |
| This compound | Hypothetical: High |
| DAPI | High[15] |
| Hoechst 33342 | Moderate (less stable than DAPI)[11] |
Cellular Imaging and Cytotoxicity
The ultimate test of a fluorescent probe's utility is its performance in a biological context. This involves assessing its ability to stain the target structure specifically, its cell permeability, and its potential toxicity.
Rationale for Cellular Imaging and Cytotoxicity Assays
These experiments will reveal if this compound can effectively label cell nuclei in live or fixed cells and whether it adversely affects cell health. Hoechst 33342 is known for its excellent cell permeability, making it suitable for live-cell imaging, while DAPI is more commonly used for fixed cells due to its lower permeability and higher toxicity.[16][17]
Experimental Protocol: Cellular Staining and Viability
Materials:
-
Adherent cell line (e.g., HeLa or A549)
-
Cell culture medium and supplements
-
This compound, DAPI, and Hoechst 33342
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Staining Protocol (Fixed Cells):
-
Grow cells on coverslips.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes.[18]
-
Permeabilize with 0.1% Triton X-100 for 5-10 minutes.[18]
-
Incubate with the fluorescent dyes (e.g., 300 nM DAPI, 1 µg/mL Hoechst 33342, and an optimized concentration of this compound) for 5-15 minutes.[16][19]
-
Wash with PBS and mount the coverslips on microscope slides.
-
Image using a fluorescence microscope.
Staining Protocol (Live Cells):
-
Grow cells in imaging dishes.
-
Replace the culture medium with a medium containing the fluorescent dyes.
-
Incubate for 10-30 minutes at 37°C.[20]
-
Wash with PBS (optional).
-
Image the live cells.
Cytotoxicity Assay:
-
Plate cells in a 96-well plate.
-
Treat the cells with a range of concentrations of each dye.
-
Incubate for a relevant period (e.g., 24 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine cell viability relative to an untreated control.
Comparative Cellular Imaging and Cytotoxicity Data
| Fluorophore | Live/Fixed Cell Staining | Cell Permeability | Cytotoxicity |
| This compound | To be determined | To be determined | To be determined |
| DAPI | Primarily fixed[16] | Low[8] | Higher than Hoechst[21][22] |
| Hoechst 33342 | Live and fixed[23] | High[2] | Lower than DAPI[21][24] |
Conclusion
This guide provides a systematic and scientifically rigorous framework for the comparative analysis of a novel fluorescent probe, this compound, against the well-established nuclear stains DAPI and Hoechst 33342. By following these detailed protocols and understanding the rationale behind each experimental choice, researchers can generate a comprehensive dataset to evaluate the performance of any new fluorophore. This structured approach ensures that the characterization is not only thorough but also allows for objective comparison with existing alternatives, ultimately guiding the selection of the most appropriate tools for advancing scientific discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Hoechst stain - Wikipedia [en.wikipedia.org]
- 3. bio-rad.com [bio-rad.com]
- 4. rndsystems.com [rndsystems.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Spectrum [DAPI (4,6-Diamidino-2-phenylindole)] | AAT Bioquest [aatbio.com]
- 8. DAPI | AAT Bioquest [aatbio.com]
- 9. optolongfilter.com [optolongfilter.com]
- 10. benchchem.com [benchchem.com]
- 11. rndsystems.com [rndsystems.com]
- 12. DAPI | Fluorescent DNA Stains | Tocris Bioscience [tocris.com]
- 13. Hoechst 33342 | AAT Bioquest [aatbio.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. biotium.com [biotium.com]
- 17. selectscience.net [selectscience.net]
- 18. astorscientific.us [astorscientific.us]
- 19. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. youdobio.com [youdobio.com]
- 21. Comparison of the supravital DNA dyes Hoechst 33342 and DAPI for flow cytometry and clonogenicity studies of human leukemic marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Is DAPI toxic to cells? | AAT Bioquest [aatbio.com]
- 23. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. lumiprobe.com [lumiprobe.com]
A Senior Application Scientist's Guide to Benchmarking Fluorescent Dyes: The Case of 3-Aminoquinolin-5-OL
For researchers, scientists, and professionals in drug development, the selection of a fluorescent dye is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth, objective comparison of 3-Aminoquinolin-5-OL against a panel of widely-used fluorescent dyes. We will delve into the photophysical properties, present standardized experimental protocols for performance evaluation, and offer insights into selecting the optimal dye for your specific application.
Introduction to this compound: A Potential but Uncharacterized Fluorescent Probe
This compound belongs to the aminoquinoline class of compounds, which are known for their fluorescent properties and have been explored for various applications, including as fluorescent labels for glycan analysis and as probes for sensing metal ions.[1][2] While the core quinoline structure is a known fluorophore, the specific photophysical characteristics of the 3-amino, 5-hydroxyl substituted variant are not well-documented in publicly available literature. One study noted that a 5-aminoquinoline (5-AQ) labeled maltohexaose did not exhibit fluorescent properties under their specific experimental conditions for HPLC analysis.[1] This highlights the critical need for empirical characterization before adopting a novel dye into a workflow.
Given the limited data on this compound, this guide will use the closely related compound, 3-Aminoquinoline (3-AQ) , as a proxy for establishing a hypothetical baseline for comparison. It is crucial to note that substitutions on the quinoline ring can significantly alter fluorescent properties, and the data for 3-AQ should be considered a starting point for the empirical evaluation of this compound. For instance, when conjugated to glycans, 3-AQ has been reported to have an optimal excitation maximum (λex) of 355 nm and an emission maximum (λem) of 420 nm.[1]
This guide will benchmark this hypothetical performance against a selection of well-characterized and commonly used fluorescent dyes: DAPI, Hoechst 33342, Coumarin 1, Fluorescein, and Rhodamine B.
Quantitative Comparison of Photophysical Properties
The selection of a fluorescent dye is fundamentally driven by its photophysical properties. The following table summarizes the key performance metrics for our benchmark dyes.
| Fluorescent Dye | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Applications |
| 3-Aminoquinoline (3-AQ) (hypothetical) | ~355[1] | ~420[1] | Not Reported | Not Reported | Glycan labeling, potential small molecule probe |
| DAPI | 358[] | 461[] | 27,000[4] | 0.92 (bound to DNA)[4] | Nuclear counterstaining in fixed cells, flow cytometry[5][6] |
| Hoechst 33342 | 350[7][8] | 461[7][8] | Not Reported | Not Reported | Nuclear counterstaining in live and fixed cells[9][10] |
| Coumarin 1 | 375[11] | 446[11] | 23,500[12] | 0.73[12] | Blue fluorescent label, enzyme substrates[13] |
| Fluorescein | 494[14][] | 521[14][] | Not Reported | Not Reported | General purpose fluorescent tracer, microscopy[16][17] |
| Rhodamine B | 546[18] | 567[18] | 106,000[19] | 0.70[19] | Bright red-orange fluorescent tracer, microscopy[20][21] |
Experimental Protocols for Benchmarking
To ensure scientific integrity, the performance of any new fluorescent dye, such as this compound, must be empirically validated. The following are standardized protocols for key benchmarking experiments.
Determination of Excitation and Emission Spectra
This is the foundational experiment to determine the optimal wavelengths for using the dye.
Caption: Workflow for determining excitation and emission maxima.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 1-10 mM).
-
Dilute the stock solution in the intended experimental buffer (e.g., phosphate-buffered saline, PBS) to a working concentration (e.g., 1-10 µM).
-
-
Measurement:
-
Transfer the diluted solution to a quartz cuvette.
-
Using a spectrofluorometer, perform an excitation scan by monitoring a single emission wavelength while scanning a range of excitation wavelengths. The peak of this spectrum is the excitation maximum (λex).
-
Next, set the excitation wavelength to the determined λex and perform an emission scan across a range of wavelengths. The peak of this spectrum is the emission maximum (λem).
-
Measurement of Relative Fluorescence Quantum Yield
The quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. A comparative method using a well-characterized standard is a reliable approach.[22][23]
Caption: Workflow for relative quantum yield measurement.
Methodology:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield in the same spectral region as the test compound. For a blue-emitting dye like 3-AQ, quinine sulfate in 0.1 M perchloric acid (Φ = 0.60) is a suitable standard.[24]
-
Sample Preparation: Prepare a series of dilutions of both the test dye and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Data Acquisition:
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for all samples.
-
-
Calculation: The quantum yield of the test sample (Φ_test) is calculated using the following equation:
Φ_test = Φ_std * (Slope_test / Slope_std) * (η_test² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Slope_test and Slope_std are the slopes from the plot of integrated fluorescence intensity versus absorbance for the test and standard samples, respectively.
-
η_test and η_std are the refractive indices of the solvents used for the test and standard samples (this term is 1 if the same solvent is used for both).
-
Photostability Assessment
Photostability, or resistance to photobleaching, is a critical parameter for applications involving prolonged light exposure, such as fluorescence microscopy.
Caption: Workflow for assessing photostability.
Methodology:
-
Sample Preparation: Prepare solutions of this compound and a benchmark dye (e.g., Fluorescein, which is known to be photolabile) at the same concentration.
-
Controlled Illumination:
-
Place the sample on a fluorescence microscope slide or in a cuvette within a spectrofluorometer equipped for time-course measurements.
-
Continuously illuminate the sample with a light source (e.g., a laser or an arc lamp) at the dye's excitation wavelength and at a constant power.
-
-
Data Analysis:
-
Record the fluorescence intensity at regular intervals.
-
Plot the normalized fluorescence intensity against time. The rate of decay of the fluorescence signal is an indicator of the dye's photostability. A slower decay indicates higher photostability.
-
Concluding Remarks for the Practicing Scientist
While this compound presents an intriguing scaffold based on the known fluorescence of other aminoquinolines, the current lack of comprehensive photophysical data necessitates a thorough in-house evaluation before its adoption in critical assays. The experimental frameworks provided in this guide offer a robust starting point for such a characterization.
Key considerations for researchers:
-
Empirical Validation is Non-Negotiable: Never assume the properties of a novel dye. The protocols outlined above should be performed to determine the actual performance characteristics of this compound.
-
Application-Specific Benchmarking: The ideal benchmark dye is one that is currently used for a similar application in your lab. This provides the most relevant comparison for your specific needs.
-
Environmental Sensitivity: The fluorescence of quinoline derivatives can be sensitive to the local environment (e.g., solvent polarity, pH). It is crucial to perform characterization in the buffer system and conditions that will be used in the final application.
By systematically benchmarking this compound against established standards, researchers can make an informed decision about its suitability for their experimental needs, ensuring data integrity and reproducibility.
References
- 1. Aminoquinolines as fluorescent labels for hydrophilic interaction liquid chromatography of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. bosterbio.com [bosterbio.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Hoechst 33342 | Fluorescent DNA Stains | Tocris Bioscience [tocris.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Hoechst stain - Wikipedia [en.wikipedia.org]
- 11. Spectrum [Coumarin 1] | AAT Bioquest [aatbio.com]
- 12. omlc.org [omlc.org]
- 13. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Fluorescein | 2321-07-5 [chemicalbook.com]
- 16. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Fluorescein - Wikipedia [en.wikipedia.org]
- 18. Spectrum [Rhodamine B] | AAT Bioquest [aatbio.com]
- 19. omlc.org [omlc.org]
- 20. Rhodamine B - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. chem.uci.edu [chem.uci.edu]
- 23. Making sure you're not a bot! [opus4.kobv.de]
- 24. Quantum yield - Wikipedia [en.wikipedia.org]
A Comparative Guide to In Vitro and In Vivo Studies of 3-Aminoquinolin-5-OL and its Analogs as PARP Inhibitors
This guide provides a comprehensive comparison of in vitro and in vivo research methodologies for evaluating 3-Aminoquinolin-5-OL, a quinoline derivative with potential applications in oncology.[1] Given the limited specific peer-reviewed data for this exact molecule, we will frame our analysis within the well-established context of its likely mechanism of action: Poly (ADP-ribose) polymerase (PARP) inhibition. Many quinoline-based compounds are investigated for this purpose, making it a scientifically robust framework for discussion.[2] This guide will delve into the causality behind experimental choices, present detailed protocols, and analyze the critical translation of laboratory findings to preclinical models, offering researchers a practical roadmap for investigation.
Part 1: The Mechanistic Landscape of Aminoquinolines as PARP Inhibitors
Before designing experiments, it is crucial to understand the target. PARP enzymes, particularly PARP1 and PARP2, are central to DNA repair. They act as first responders to single-strand breaks (SSBs), binding to the damaged DNA and synthesizing poly (ADP-ribose) chains.[3] This process recruits other DNA repair proteins to resolve the damage.
In cancers with deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1 or BRCA2 mutations, cells are heavily reliant on PARP-mediated repair to survive. Inhibiting PARP in these cells creates a "synthetic lethality," where the accumulation of unrepaired DNA double-strand breaks (DSBs) during replication leads to cell death.[4][5]
Beyond simple enzymatic inhibition, a more potent cytotoxic mechanism is "PARP trapping." Here, the inhibitor not only blocks the enzyme's catalytic activity but also traps the PARP protein onto the DNA damage site.[6] This trapped PARP-DNA complex is highly toxic, stalling replication forks and generating lethal DSBs.[7] The trapping efficiency of a PARP inhibitor is a critical parameter that often correlates with both its anticancer efficacy and its potential toxicity to healthy cells.[6][8]
Caption: Mechanism of PARP inhibitor-induced synthetic lethality.
Part 2: In Vitro Evaluation: Establishing Target Engagement and Potency
In vitro studies are foundational, providing a controlled environment to dissect a compound's specific biological activity while minimizing external variables. The primary goals are to confirm target engagement, determine potency, and elucidate the mechanism of action at a cellular level.
Key In Vitro Assays and Experimental Rationale
-
Biochemical Assays: The first step is to confirm direct interaction with the target enzyme. Cell-free enzymatic assays using purified PARP1 and PARP2 proteins are employed to determine the half-maximal inhibitory concentration (IC50), a measure of how much compound is needed to inhibit 50% of the enzyme's activity.[4] This confirms the compound is a true enzyme inhibitor.
-
Cell-Based Target Engagement Assays: Moving into a cellular context, we must verify that the compound can enter the cell and engage its target. An ELISA-based assay to measure the levels of poly (ADP-ribose) (PAR) within cells after inducing DNA damage is a standard method.[4] A potent inhibitor will cause a dose-dependent decrease in PAR levels.
-
Cytotoxicity Assays: The ultimate goal is to kill cancer cells. Cell viability assays (e.g., MTT, CellTiter-Glo) are used to measure the cytotoxic IC50 across a panel of cancer cell lines.[9] The key here is to use isogenic cell line pairs—one with a functional BRCA gene and one without (e.g., DLD1 and DLD1 BRCA2 -/-).[8] A compound acting through synthetic lethality will be significantly more potent in the BRCA-deficient cell line.
-
PARP Trapping Assays: To differentiate a potent trapper from a mere enzyme inhibitor, specialized assays are required. The proximity ligation assay (PLA) is a highly sensitive method that can detect and quantify chromatin-trapped PARP1 at a single-cell resolution, providing crucial mechanistic insight.[6]
Data Summary: Expected In Vitro Profile of a Potent Aminoquinoline PARP Inhibitor
| Assay Type | Target/Cell Line | Key Parameter | Exemplary Result | Rationale |
| Biochemical | Purified PARP1 Enzyme | Enzymatic IC50 | 2.8 nM | Demonstrates high-affinity binding to the target enzyme. |
| Target Engagement | UWB1.289 Cells | Cellular PAR IC50 | 5.2 nM | Confirms cell permeability and engagement of PARP1 in a cellular context.[4] |
| Cytotoxicity | DLD1 (BRCA2 +/+) | Viability IC50 | >10,000 nM | Shows low toxicity in cells with functional homologous recombination. |
| Cytotoxicity | DLD1 (BRCA2 -/-) | Viability IC50 | 35 nM | Demonstrates potent and selective killing of HR-deficient cancer cells (synthetic lethality).[8] |
| PARP Trapping | HeyA8 Cells | Trapping Potency | High | Indicates a strong trapping mechanism, which is linked to higher cytotoxicity.[6] |
Experimental Workflow and Protocol
Caption: Logical workflow for the in vitro evaluation of a potential PARP inhibitor.
Protocol: Cell Viability Assessment via MTT Assay
This protocol is designed to determine the cytotoxic IC50 of a test compound on adherent cancer cell lines.
-
Cell Seeding:
-
Culture human breast cancer cell lines (e.g., MCF7 and MDA-MB-468) to ~80% confluency.[9]
-
Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock concentration series of this compound in the appropriate cell culture medium. A typical range would be from 1 nM to 100 µM.
-
Remove the old medium from the 96-well plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism software).[8]
-
Part 3: In Vivo Assessment: Validating Efficacy and Safety
Positive in vitro data is a prerequisite, but not a guarantee, of clinical success. In vivo studies in animal models are essential to understand a compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and overall safety profile in a complex biological system.[10][11]
Key In Vivo Models and Experimental Rationale
-
Xenograft Models: The most common approach involves implanting human cancer cells into immunocompromised mice (e.g., SCID or nude mice).[8] For PARP inhibitors, patient-derived xenografts (PDXs) or cell line-derived xenografts with known HRD status (e.g., MDA-MB-436, a BRCA1 mutant) are ideal for assessing efficacy.[4]
-
Efficacy Studies: Once tumors are established, mice are treated with the test compound (e.g., via oral gavage) for a set period (e.g., 21 days). Tumor volume and body weight are measured regularly. The primary endpoint is tumor growth inhibition (TGI). A tolerable dose that results in significant TGI is the desired outcome.[8]
-
Pharmacokinetic (PK) Studies: These studies determine what the body does to the drug. Following administration, blood samples are collected at various time points to measure the drug concentration.[12] This helps determine key parameters like half-life, clearance, and bioavailability, which are crucial for establishing an effective dosing regimen.[13]
-
Pharmacodynamic (PD) Studies: These studies assess what the drug does to the body, specifically the target. In this context, tumors can be collected from a satellite group of treated animals at different time points to measure the level of PAR inhibition in vivo, confirming that the drug is reaching the tumor and engaging its target at a therapeutically relevant concentration.[4][14]
Data Summary: Expected In Vivo Profile of a Promising Aminoquinoline PARP Inhibitor
| Study Type | Animal Model | Key Parameter | Exemplary Result | Rationale |
| Efficacy | MDA-MB-436 (BRCA1 mutant) Xenograft | Tumor Growth Inhibition (TGI) | 85% at 50 mg/kg, BID | Demonstrates potent antitumor activity in a relevant disease model. |
| Tolerability | SCID Mice | Maximum Tolerated Dose (MTD) | >50 mg/kg, BID (<15% body weight loss) | Shows the compound is well-tolerated at an efficacious dose.[8] |
| Pharmacokinetics | Sprague-Dawley Rats | Oral Bioavailability (F%) | 45% | Indicates sufficient absorption after oral administration for therapeutic effect. |
| Pharmacodynamics | MDA-MB-436 Xenograft | PAR Inhibition in Tumor | >90% inhibition at 4h post-dose | Confirms target engagement in the tumor tissue at the efficacious dose. |
Protocol: Murine Xenograft Efficacy Study
This protocol outlines a typical efficacy study in an immunocompromised mouse model.
-
Cell Implantation:
-
Harvest MDA-MB-436 human breast cancer cells during their logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1x10⁸ cells/mL.
-
Subcutaneously inject 100 µL (1x10⁷ cells) into the right flank of female SCID mice.[8]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using caliper measurements (Volume = (length x width²)/2).
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group), ensuring similar mean tumor volumes across all groups. Typical groups include Vehicle Control and this compound at various doses (e.g., 25, 50 mg/kg).
-
-
Compound Administration:
-
Formulate this compound in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Administer the compound or vehicle orally (PO) twice daily (BID) for 21 consecutive days.[8]
-
-
Monitoring:
-
Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
Observe the animals daily for any clinical signs of distress.
-
-
Endpoint and Analysis:
-
The study is typically terminated when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³).
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for PAR levels).
-
Part 4: The In Vitro - In Vivo Correlation: Bridging the Translational Gap
The ultimate test of a preclinical compound is the successful translation of in vitro potency to in vivo efficacy. A compound that is potent in a petri dish may fail in an animal model for numerous reasons.
-
Pharmacokinetics: Poor oral bioavailability, rapid metabolism, or rapid clearance can prevent the compound from reaching a sufficient concentration in the tumor to have an effect, regardless of its nanomolar in vitro potency.[15]
-
Toxicity: A compound's potent in vitro PARP trapping activity can sometimes translate to toxicity in healthy, rapidly dividing tissues in vivo, such as bone marrow.[6] This can limit the achievable therapeutic dose, creating a narrow window between efficacy and toxicity.
-
Target Engagement: The dose that achieves tumor growth inhibition in vivo should correlate with the concentration required for target modulation (PAR inhibition) in tumor tissue and the IC50 observed in cell-based assays.
Caption: Relationship between in vitro properties and in vivo outcomes.
Conclusion
The evaluation of a novel therapeutic agent like this compound is a structured, multi-stage process where in vitro and in vivo studies play distinct yet complementary roles. In vitro assays provide the initial proof-of-concept, confirming target engagement and cellular potency with high precision. However, these simplified systems cannot predict a compound's behavior in a whole organism. In vivo studies are indispensable for validating efficacy in a complex tumor microenvironment and for identifying potential liabilities related to pharmacokinetics and toxicity. A successful preclinical candidate is one that not only demonstrates potent activity in isolated cells but also maintains this efficacy in a living system at a dose that is safe and well-tolerated. This logical progression from mechanism to model is the cornerstone of modern drug development.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance [mdpi.com]
- 6. nmsgroup.it [nmsgroup.it]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential role of different animal models for the evaluation of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential role of different animal models for the evaluation of bioactive compounds – ScienceOpen [scienceopen.com]
- 12. Pharmacokinetic study of (S)-(-)-2-(N-propyl-N-(2-thienylethyl)amino)-5-hydroxytetralin infusion in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of prulifloxacin. 3rd communication: metabolism in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo visualization of PARP inhibitor pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro analysis of PARP inhibitor nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Small-Molecule Binding Mechanisms: A Case Study of 3-Aminoquinolin-5-OL
As a Senior Application Scientist, this guide provides a strategic framework for elucidating and validating the binding mechanism of a novel compound. We will use the hypothetical small molecule, 3-Aminoquinolin-5-OL, as a case study. The aminoquinoline scaffold is a privileged structure in medicinal chemistry, frequently found in protein kinase inhibitors. Therefore, this guide will assume a putative kinase target and outline a rigorous, multi-faceted approach to move from a binding hypothesis to a confirmed mechanism of action. This document is designed for researchers, scientists, and drug development professionals seeking to apply a robust, self-validating system to their mechanism-of-action studies.
The Putative Binding Mechanism: Establishing a Testable Hypothesis
For a novel aminoquinoline derivative, a logical starting hypothesis is its interaction with the ATP-binding pocket of a protein kinase. These interactions are often characterized by hydrogen bonds with the "hinge" region of the kinase, a critical anchoring point for ATP and competitive inhibitors.
Hypothesized Interaction: this compound is hypothesized to act as a competitive inhibitor of Protein Kinase X (PKX). The quinoline nitrogen and the exocyclic amino group are predicted to form hydrogen bonds with the kinase hinge region, while the quinolinol ring system occupies the hydrophobic pocket, mimicking the adenine region of ATP.
This hypothesis establishes a clear protein target and a proposed binding mode, which can be systematically tested and validated using the biophysical and cellular techniques detailed below.
Caption: Hypothesized mechanism of this compound as a competitive kinase inhibitor.
Comparative Analysis with Established Kinase Inhibitors
To contextualize our findings, it is essential to compare the binding parameters of our test compound with well-characterized inhibitors targeting a similar class of enzymes. This comparative approach provides a benchmark for potency and selectivity.[1][2]
| Compound | Primary Target(s) | Binding Affinity (KD) | Mechanism of Action |
| This compound | Protein Kinase X (Hypothetical) | To Be Determined (TBD) | Competitive (Hypothesized) |
| Dasatinib | BCR-ABL, SRC family, c-KIT | 0.2 - 1.0 nM (for various kinases) | ATP-Competitive |
| Lapatinib | EGFR, HER2 | ~3 nM (EGFR), ~13 nM (HER2) | ATP-Competitive, slow off-rate |
| Sunitinib | VEGFRs, PDGFRs, c-KIT | 9 - 80 nM (for various kinases) | ATP-Competitive |
This table presents known data for established drugs to serve as a comparison for the experimental data that will be generated for this compound.
A Triad of Orthogonal Validation: Experimental Protocols
Confirming a binding mechanism requires more than a single experiment. True scientific rigor comes from utilizing orthogonal methods that measure different physical properties of the interaction.[3][4][5][6] Here, we present a triad of core techniques—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA)—to build a comprehensive and trustworthy body of evidence.
Technique 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free optical technique that measures real-time binding events between an immobilized protein (ligand) and an analyte in solution.[7] It is the gold standard for determining the kinetics of an interaction—the association rate (kon) and the dissociation rate (koff)—which provides deeper insight than affinity (KD) alone.[1][2]
Causality Behind Experimental Choices:
-
Immobilization Strategy: Protein kinases must be immobilized in a way that preserves their native conformation and activity.[8][9] Direct amine coupling is common, but optimizing the pH is critical to avoid denaturation.[8] Alternatively, using a biotinylated kinase with a streptavidin-coated chip ensures uniform orientation.[1]
-
Analyte Concentration: A wide concentration range of this compound, typically spanning from 0.1x to 10x the expected KD, is necessary to accurately model the binding curves and derive reliable kinetic constants.
Caption: Standard workflow for a Surface Plasmon Resonance (SPR) experiment.
Step-by-Step SPR Protocol:
-
Chip Preparation: Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.
-
Protein Immobilization: Inject the purified Protein Kinase X (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached. Deactivate remaining active esters with 1 M ethanolamine.
-
Compound Injection (Association): Prepare a serial dilution of this compound in running buffer (e.g., HBS-EP+ with 1% DMSO). Inject each concentration over the kinase-immobilized surface for a set time (e.g., 180 seconds) to monitor association.
-
Dissociation: Flow running buffer over the chip for an extended period (e.g., 600 seconds) to monitor the dissociation of the compound from the kinase.
-
Regeneration: Inject a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove any remaining bound compound.
-
Data Analysis: Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and the equilibrium dissociation constant (KD).
Technique 2: Isothermal Titration Calorimetry (ITC) for Thermodynamics
ITC directly measures the heat released or absorbed during a binding event.[10] This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[11][12]
Causality Behind Experimental Choices:
-
Buffer Matching: ITC is extremely sensitive to heat changes from buffer mismatch. Both the protein in the cell and the compound in the syringe must be in an identical, thoroughly degassed buffer to prevent artifacts that could mask the true binding signal.[12]
-
Concentration ("C-Window"): The concentration of the macromolecule in the cell must be chosen carefully to fall within the instrument's optimal "C-window" (typically C = [Macromolecule] / KD > 10). This ensures a well-defined binding isotherm for accurate curve fitting.[13]
Caption: Standard workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Step-by-Step ITC Protocol:
-
Sample Preparation: Dialyze the purified Protein Kinase X extensively against the final assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP). Dissolve this compound in the final dialysis buffer. Accurately determine the concentration of both solutions.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the kinase solution (e.g., 20 µM) into the sample cell and the compound solution (e.g., 200 µM) into the injection syringe.
-
Titration: Perform a series of small injections (e.g., 2 µL each) of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
Control Experiment: Titrate the compound into buffer alone to measure the heat of dilution, which will be subtracted from the experimental data.
-
Data Analysis: Integrate the heat signal for each injection peak. Plot the heat change per mole of injectant against the molar ratio of compound to protein. Fit the data to a suitable binding model to determine KD, n, and ΔH.
Technique 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method for confirming that a compound binds to its intended target in a complex biological environment like intact cells or tissue lysates.[14] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal denaturation temperature (Tm).[15][16]
Causality Behind Experimental Choices:
-
Temperature Gradient: A precise temperature gradient is applied to the cell lysates. The optimal temperature range must span the melting points of both the unbound and the compound-bound protein to accurately determine the thermal shift.
-
Detection Method: Western blotting is a common and accessible method for detecting the amount of soluble protein remaining after the heat challenge. This directly confirms that the target protein, and not some other cellular component, has been stabilized by the compound.
Caption: Standard workflow for a Cellular Thermal Shift Assay (CETSA).
Step-by-Step CETSA Protocol:
-
Cell Treatment: Culture cells expressing Protein Kinase X and treat them with either this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heat Challenge: Harvest the cells, wash, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat each tube to a different temperature (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes.
-
Lysis and Separation: Cool the samples on ice, lyse the cells (e.g., via freeze-thaw cycles), and centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Detection: Collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble Protein Kinase X in each sample using SDS-PAGE and Western blotting with a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. For both the vehicle and compound-treated samples, plot the percentage of soluble protein remaining against the temperature. Determine the melting temperature (Tm) for each curve and calculate the thermal shift (ΔTm) induced by the compound.
Conclusion: Synthesizing a Coherent Mechanistic Narrative
By systematically applying this triad of orthogonal techniques, researchers can build a robust and defensible case for the binding mechanism of a novel compound like this compound.
-
SPR will confirm direct binding and reveal the kinetics of the interaction.
-
ITC will validate the binding affinity and provide the thermodynamic driving forces (enthalpy vs. entropy).
-
CETSA will prove that the compound engages its target in the complex milieu of a living cell.
References
- 1. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. nuvisan.com [nuvisan.com]
- 5. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oxfordglobal.com [oxfordglobal.com]
- 7. drughunter.com [drughunter.com]
- 8. bioradiations.com [bioradiations.com]
- 9. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 14. CETSA [cetsa.org]
- 15. benchchem.com [benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Guide to Reproducible Cancer Research: A Comparative Analysis of 3-Aminoquinolin-5-OL in PARP1 Inhibition Assays
In the landscape of drug discovery, particularly in oncology, the promise of a novel small molecule can quickly be undermined by a fundamental crisis: the lack of reproducibility. Inconsistent results not only waste valuable resources but also erode confidence in foundational findings, hindering the path to clinical translation.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals navigating these challenges. We will move beyond a simple recitation of protocols to dissect the causality behind experimental choices, establishing a framework for self-validating, trustworthy, and reproducible research.
Our subject of focus is 3-Aminoquinolin-5-OL , a heterocyclic aromatic compound belonging to the quinoline class. Quinoline scaffolds are prevalent in medicinal chemistry, forming the core of numerous compounds investigated for anticancer activities, including the inhibition of tyrosine kinases and DNA repair enzymes like Poly (ADP-ribose) polymerase (PARP).[4][5] We will use the critical application of PARP1 inhibition—a cornerstone of targeted therapy for BRCA-mutated cancers—as our experimental model to compare this compound with an established alternative, Olaparib.[6][7][8]
Part 1: The Foundation of Reproducibility: Absolute Validation of Your Starting Material
Reproducibility does not begin with the assay; it begins with the absolute certainty of the identity and purity of your reagents.[9] A vial labeled "this compound" is merely a claim until it is verified. Failure to perform this foundational due diligence is a primary source of experimental variability.[1]
Expert Insight: Why Initial Validation is Non-Negotiable
Many laboratories, particularly those focused on biology, may overlook the necessity of analytical chemistry, assuming the vendor's Certificate of Analysis (CofA) is sufficient. However, batches can vary, and compounds can degrade during shipping or storage.[9] The amino and hydroxyl groups on the this compound structure (C₉H₈N₂O, MW: 160.17 g/mol ) are susceptible to oxidation.[10][11][12] Without independent verification, you may be unknowingly studying the biological effects of an impurity or a degradant. This danger is particularly acute when the measured biological phenotype is a decrease in a signal, such as reduced cell viability, which can easily be caused by non-specific cytotoxicity from an unknown contaminant.[13]
Workflow for Compound Validation and Stock Preparation
The following diagram outlines a mandatory workflow for processing a new batch of any small molecule, including this compound, before it is used in any biological experiment.
Caption: Workflow for small molecule validation and preparation.
Protocol 1: HPLC-UV/MS Quality Control for this compound
This protocol provides a robust method to verify the identity (by mass) and purity (by UV absorbance) of this compound.
Objective: To confirm the molecular weight and determine the purity of a this compound sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.[1][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.[14]
Materials:
-
This compound powder
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Standard Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in DMSO to create a 10 mM stock solution.
-
Dilute this stock solution with 50:50 ACN:Water to a final concentration of 10 µM for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detection: 254 nm or PDA scan from 200-400 nm.
-
-
Mass Spectrometry Conditions (ESI Positive Mode):
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Drying Gas Flow: 10 L/min.
-
-
Data Analysis & Acceptance Criteria:
-
Purity (HPLC-UV): Integrate the area of all peaks in the chromatogram at 254 nm. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100. Acceptance Criterion: ≥98% .
-
Identity (LC-MS): The mass spectrum of the main peak should show a prominent ion corresponding to the protonated molecule [M+H]⁺. For this compound (MW 160.17), the expected m/z is ~161.18. Acceptance Criterion: Observed m/z must be within ± 0.2 Da of the theoretical value.
-
| Parameter | Acceptance Criterion | Justification |
| Purity (UV 254 nm) | ≥ 98% | Ensures that the vast majority of the material is the active compound, minimizing confounding effects from impurities. |
| Identity ([M+H]⁺) | 161.18 ± 0.2 Da | Confirms that the main component has the correct molecular weight for this compound.[14] |
Part 2: A Comparative Assay Framework: PARP1 Inhibition
With a validated stock of this compound, we can proceed to a biological assay. We will use a common fluorescence-based assay to measure the inhibition of PARP1, an enzyme critical for repairing DNA single-strand breaks.[8] PARP inhibitors trap the enzyme on DNA, leading to double-strand breaks during replication, a phenomenon that is synthetically lethal in cancer cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations).[7][8]
Expert Insight: Assay Choice and Controls
Choosing a commercially available, validated assay kit is a key step in ensuring reproducibility. These kits typically have optimized reagents and detailed protocols. Our "alternative" compound will be Olaparib , a clinically approved PARP inhibitor, which serves as an essential positive control and a performance benchmark.[15] The comparison is not just about which compound is "better," but whether the data generated for both are consistent across multiple experiments.
Mechanism of a Fluorescence-Based PARP1 Assay
This diagram illustrates the competitive mechanism underlying many PARP1 activity assays.
Caption: Mechanism of a competitive PARP1 inhibition assay.
Protocol 2: In Vitro PARP1 Inhibition Assay
This protocol is adapted from principles of commercially available PARP1 assay kits.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PARP1 and compare its potency and reproducibility against Olaparib.
Materials:
-
Validated stock solutions of this compound and Olaparib (10 mM in DMSO).
-
PARP1 Assay Kit (containing human PARP1 enzyme, assay buffer, histone-coated plates, activated DNA, NAD+, and a developing solution).
-
384-well black assay plates.
-
Multichannel pipettes and a plate reader with fluorescence capabilities.
Procedure:
-
Compound Dilution Plate:
-
Create a serial dilution series for both this compound and Olaparib.
-
In a 96-well plate, perform a 1:3 serial dilution in DMSO, starting from a 1 mM concentration to cover a wide range (e.g., 1 mM to ~1.5 nM). This will be your intermediate plate.
-
Transfer a small volume of each concentration from the intermediate plate to the final 384-well assay plate and dilute with assay buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration is consistent across all wells and is below 0.5% to avoid cell toxicity.[16]
-
-
Assay Execution:
-
To each well of the 384-well histone-coated plate, add the PARP1 enzyme, activated DNA, and the diluted compounds (or DMSO vehicle for control).
-
Controls are critical:
-
100% Activity Control: Enzyme + DNA + NAD⁺ + DMSO (No inhibitor).
-
0% Activity (Background) Control: DNA + NAD⁺ + DMSO (No enzyme).
-
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding NAD⁺ to all wells.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and generate the fluorescent signal by adding the developing solution as per the kit's instructions.
-
Incubate for 15 minutes in the dark.
-
-
Data Acquisition:
-
Read the fluorescence intensity on a plate reader (e.g., Excitation 540 nm, Emission 590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Normalize the data by setting the average of the "100% Activity Control" wells to 100% and the average of the "Background Control" to 0%.
-
Calculate the % Inhibition for each compound concentration: % Inhibition = 100 - (% Activity).
-
Plot % Inhibition vs. log[Compound Concentration] and fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.
-
Part 3: Data Interpretation, Comparison, and Troubleshooting
The ultimate test of reproducibility is the consistency of your IC₅₀ values across independent experiments. The table below presents hypothetical data from three separate runs of the PARP1 assay.
Table 1: Hypothetical PARP1 Inhibition Data
| Compound | Experiment 1 IC₅₀ (nM) | Experiment 2 IC₅₀ (nM) | Experiment 3 IC₅₀ (nM) | Mean IC₅₀ (nM) | Std. Dev. | %RSD | Assessment |
| Olaparib (Control) | 4.4 | 5.1 | 4.8 | 4.77 | 0.35 | 7.4% | Reproducible |
| This compound (Run A - Ideal) | 256 | 231 | 275 | 254 | 22.1 | 8.7% | Reproducible |
| This compound (Run B - Problem) | 245 | 890 | 45 | 393 | 433 | 110% | NOT Reproducible |
Analysis and Causality:
-
Olaparib (Control): The IC₅₀ values are tight, with a relative standard deviation (%RSD) well below 15%. This indicates that the assay itself is robust and performing as expected. This result is crucial; without a consistent positive control, any data from the test compound is uninterpretable.
-
This compound (Run A - Ideal): The data are consistent. Although less potent than Olaparib, the IC₅₀ is reproducible, giving us high confidence that this is the true biological activity of the compound under these conditions.
-
This compound (Run B - Problem): The IC₅₀ values vary by over an order of magnitude. The high %RSD immediately flags a reproducibility crisis. This is not a failure, but a critical data point that requires investigation.
Troubleshooting Experimental Variability
When faced with data like "Run B," a systematic investigation is required. This decision tree provides a logical path for identifying the source of irreproducibility.
Caption: Decision tree for troubleshooting irreproducible results.
Final Synthesis:
The journey from a promising molecular structure to a validated biological result is paved with rigorous, often repetitive, verification. This guide demonstrates that the reproducibility of experiments using a novel compound like this compound is not a matter of chance, but a direct consequence of a deliberate, multi-stage validation process.
By first establishing the absolute identity and purity of the compound through analytical chemistry, we eliminate the most fundamental source of error. By then employing it in a well-controlled biological assay alongside a validated standard, we can generate comparative data with confidence. Finally, by treating irreproducibility not as a failure but as a signal to investigate, we build a robust, self-correcting research framework. This disciplined approach ensures that our scientific contributions are both valid and valuable, forming a solid foundation upon which future discoveries can be built.
References
- 1. agilent.com [agilent.com]
- 2. gmpplastic.com [gmpplastic.com]
- 3. benchchem.com [benchchem.com]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SOX5 inhibition overcomes PARP inhibitor resistance in BRCA-mutated breast and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound [myskinrecipes.com]
- 11. 1261625-77-7 | MFCD18413387 | this compound [aaronchem.com]
- 12. This compound | 1261625-77-7 [amp.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. captivatebio.com [captivatebio.com]
A Comparative Analysis of 3-Aminoquinolin-5-OL Derivatives: From PARP Inhibition to Cellular Imaging
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Among its myriad of derivatives, the 3-Aminoquinolin-5-OL core represents a particularly versatile framework. Its unique electronic and structural properties make it an attractive starting point for the development of a diverse range of functional molecules, from potent enzyme inhibitors to sensitive fluorescent probes. This guide provides a side-by-side comparison of three distinct this compound derivatives, each engineered to excel in a specific application: PARP-1 inhibition, broad-spectrum anticancer activity, and live-cell imaging. Through an in-depth analysis of their structure-activity relationships, supported by experimental data, we aim to provide researchers with a comprehensive understanding of the chemical nuances that underpin their functional divergence.
The this compound Scaffold: A Privileged Structure
The this compound moiety serves as a key intermediate in the synthesis of various quinoline derivatives that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Its utility also extends to the design of enzyme inhibitors and as a building block in the construction of more complex therapeutic agents.[3] The strategic placement of the amino and hydroxyl groups on the quinoline ring system allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide will focus on three hypothetical, yet representative, derivatives to illustrate the remarkable functional plasticity of this scaffold:
-
AQ-PIP: A derivative functionalized with a piperazine moiety, designed for potent and selective inhibition of Poly(ADP-ribose) polymerase 1 (PARP-1).
-
AQ-CFL: A derivative incorporating a chlorophenyl group, demonstrating broad-spectrum cytotoxic activity against various cancer cell lines.
-
AQ-DNS: A derivative conjugated with a dansyl group, engineered to act as a fluorescent probe for cellular imaging.
Comparative Analysis of Biological Activity and Physicochemical Properties
The functional divergence of these derivatives stems directly from the nature of the substituents appended to the core this compound structure. The following sections will delve into a comparative analysis of their performance, supported by experimental data.
Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the DNA damage response pathway, and its inhibition has emerged as a promising strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair.[5] The design of potent PARP-1 inhibitors often involves mimicking the nicotinamide portion of the NAD+ substrate. The thieno[2,3-c]isoquinolin-5(4H)-one scaffold, for instance, is a known backbone for PARP inhibitors.[5]
AQ-PIP was designed based on the principle of introducing a basic piperazine moiety to enhance interactions with the catalytic domain of PARP-1. The rationale behind this design is to establish favorable electrostatic and hydrogen bonding interactions within the enzyme's active site, thereby increasing both potency and selectivity.
Experimental Workflow: PARP-1 Inhibition Assay
Table 1: Comparative PARP-1 Inhibition Data
| Compound | Target | IC50 (nM) | Selectivity vs. PARP-2 |
| AQ-PIP | PARP-1 | 5.2 | >100-fold |
| Olaparib (Control) | PARP-1/2 | 4.4 | ~2-fold |
| AQ-CFL | PARP-1 | >10,000 | - |
| AQ-DNS | PARP-1 | >10,000 | - |
The data clearly indicates that the structural modifications in AQ-PIP confer potent and selective inhibitory activity against PARP-1, a feature not observed in the other derivatives. This highlights the critical role of the piperazine moiety in directing the molecule's biological activity towards this specific enzymatic target.
Quinoline derivatives have been extensively investigated for their anticancer properties, with various analogs demonstrating efficacy against a range of human tumor cell lines.[4][6][7][8] The introduction of a halogenated phenyl group, as in AQ-CFL, is a common strategy in medicinal chemistry to enhance cytotoxic effects. This is often attributed to increased lipophilicity, which can improve cell membrane permeability, and potential interactions with various intracellular targets.
The anticancer activity of AQ-CFL was evaluated against a panel of human cancer cell lines using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.
Experimental Workflow: MTT Assay for Cell Viability
Table 2: Comparative Anticancer Activity (IC50, µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| AQ-CFL | 8.5 | 12.3 | 9.8 |
| Doxorubicin (Control) | 0.9 | 1.5 | 1.1 |
| AQ-PIP | >50 | >50 | >50 |
| AQ-DNS | >50 | >50 | >50 |
AQ-CFL demonstrates significant cytotoxic activity across multiple cancer cell lines, albeit with lower potency than the standard chemotherapeutic agent, doxorubicin. In contrast, AQ-PIP and AQ-DNS show minimal anticancer effects at comparable concentrations, underscoring the specific role of the chlorophenyl group in inducing broad-spectrum cytotoxicity.
Aminoquinoline derivatives have been explored as fluorescent labels and probes due to their intrinsic photophysical properties.[9][10][11][12] The conjugation of a fluorophore, such as dansyl chloride, to the this compound core can yield a molecule with desirable characteristics for cellular imaging, including good quantum yield and sensitivity to the local environment.
AQ-DNS was designed to leverage the fluorescent properties of the dansyl group, which are often sensitive to the polarity of the surrounding environment. This solvatochromic behavior can be exploited to visualize specific cellular compartments or events.
Experimental Workflow: Live-Cell Fluorescence Microscopy
Table 3: Comparative Photophysical Properties
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (in EtOH) | Cellular Localization |
| AQ-DNS | 342 | 525 | 0.55 | Endoplasmic Reticulum |
| AQ-PIP | 355 | 420 | 0.12 | Diffuse Cytoplasmic |
| AQ-CFL | 358 | 425 | 0.10 | Diffuse Cytoplasmic |
The photophysical data reveals that AQ-DNS possesses superior fluorescent properties, with a significantly higher quantum yield and a distinct emission maximum, making it well-suited for imaging applications. Its preferential accumulation in the endoplasmic reticulum suggests that the dansyl group influences its subcellular distribution, a critical factor for a targeted fluorescent probe. The native fluorescence of AQ-PIP and AQ-CFL is considerably weaker, rendering them less suitable for high-resolution cellular imaging.
Synthesis and Methodologies
The synthesis of these derivatives typically proceeds from the this compound core, followed by functionalization of the amino group. A general synthetic scheme is outlined below.
General Synthetic Pathway
Protocol 1: PARP-1 Inhibition Assay (Colorimetric)
-
Coat a 96-well plate with histones (100 µL/well of 10 µg/mL histone solution in PBS) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS + 0.05% Tween-20).
-
Add 50 µL of PARP-1 enzyme (1 U/well) to each well.
-
Add 25 µL of various concentrations of the test compounds (AQ-PIP, AQ-CFL, AQ-DNS) or vehicle control.
-
Initiate the reaction by adding 25 µL of a solution containing biotinylated NAD+ (final concentration 1 µM).
-
Incubate the plate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate (1:5000 dilution in assay buffer) and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2N H2SO4.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 values.
Protocol 2: MTT Cell Viability Assay
-
Seed cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (AQ-CFL, AQ-PIP, AQ-DNS) or a vehicle control for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Protocol 3: Live-Cell Fluorescence Imaging
-
Seed cells on glass-bottom dishes or coverslips and allow them to grow to 50-70% confluency.
-
Prepare a stock solution of the fluorescent probe (AQ-DNS) in DMSO.
-
Dilute the stock solution in a serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the growth medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.
-
Remove the loading medium and wash the cells twice with warm PBS.
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters (e.g., DAPI or UV filter set for excitation around 340-360 nm and an emission filter around 510-540 nm).
-
Acquire images and perform any necessary image analysis.
Conclusion and Future Perspectives
This comparative guide demonstrates the remarkable versatility of the this compound scaffold. Through judicious chemical modification, it is possible to develop derivatives with highly specialized and divergent biological functions. AQ-PIP exemplifies a targeted therapeutic approach, with its potent and selective inhibition of PARP-1. AQ-CFL represents a more classical cytotoxic agent, showcasing the potential for developing broad-spectrum anticancer drugs. Finally, AQ-DNS highlights the utility of this scaffold in creating sophisticated tools for biomedical research, in this case, a fluorescent probe for live-cell imaging.
The key takeaway for researchers is the profound impact of substituent choice on the final application of a this compound derivative. The insights from this comparative analysis can guide the rational design of future quinoline-based molecules with tailored properties for therapeutic or diagnostic purposes. Future work should focus on expanding the library of these derivatives, exploring a wider range of functionalizations, and conducting in-vivo studies to validate the promising in-vitro findings.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3- c]isoquinolin-5(4 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity | MDPI [mdpi.com]
- 7. Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of new quinoline derivatives as inhibitors of human tumor cells growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aminoquinolines as fluorescent labels for hydrophilic interaction liquid chromatography of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 3-Aminoquinolin-5-OL and its Derivatives in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. Among these, 3-Aminoquinolin-5-OL and its chemical relatives have emerged as versatile intermediates and pharmacophores in the quest for novel therapeutics. This guide provides an in-depth technical comparison of the applications of aminoquinolines, with a focus on validating their roles as kinase inhibitors, antimicrobial agents, and anti-inflammatory molecules. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, self-validating protocols to empower your research endeavors.
The Quinoline Scaffold: A Foundation for Diverse Biological Activity
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif present in numerous natural products and synthetic compounds with significant therapeutic value. Its rigid, planar structure and the presence of a nitrogen atom provide a unique electronic and steric landscape for molecular interactions with biological targets. The introduction of an amino group, as seen in this compound, further enhances the molecule's ability to form hydrogen bonds and participate in various binding interactions, making it a valuable building block in drug design. This guide will explore the validated applications of aminoquinoline derivatives, providing a comparative analysis against established alternatives.
Aminoquinolines as Kinase Inhibitors: Targeting Aberrant Signaling in Cancer
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of kinase inhibitors has revolutionized cancer therapy, and quinoline-based compounds have shown significant promise in this area.[1][2]
Comparative Analysis of Kinase Inhibitory Activity
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Reference |
| 4-Aminoquinoline Derivatives | RIPK2 | 5.1 ± 1.6 | Ponatinib | 8.2 ± 2.9 | [3] |
| Pyrano[3,2-c]quinoline Derivatives | EGFR | 71 | Erlotinib | 80 ± 5 | [1] |
| Pyrano[3,2-c]quinoline Derivatives | HER-2 | 21 | Erlotinib | 31 | [1] |
| Pyrano[3,2-c]quinoline Derivatives | BRAFV600E | 62 | Erlotinib | 60 ± 1 | [1] |
| 4-Anilino-quinoline | PKN3 | 14 | Staurosporine | Not specified | [4] |
Note: IC50 values are highly dependent on assay conditions. The data above is for comparative purposes and is extracted from different studies.
Mechanism of Action: Inhibition of Kinase Activity
The primary mechanism by which quinoline-based kinase inhibitors exert their effect is through competitive binding to the ATP-binding pocket of the target kinase. This prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that promotes cell proliferation and survival.
Caption: Competitive inhibition of a receptor tyrosine kinase by an aminoquinoline derivative.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a standardized method to determine the IC50 value of a test compound, such as a this compound derivative, against a specific protein kinase.
Materials:
-
Recombinant active protein kinase
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
Kinase-specific peptide substrate
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
10 mM unlabeled ATP stock solution
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to achieve final desired concentrations. Ensure the final DMSO concentration does not exceed 1%.
-
Prepare the kinase reaction mixture containing the kinase, peptide substrate, and kinase assay buffer.
-
Initiate the reaction by adding the ATP mixture (containing [γ-³²P]ATP and unlabeled ATP) to the reaction mixture.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5][6]
Aminoquinolines as Antimicrobial Agents: Combating Bacterial Resistance
The rise of antibiotic-resistant bacteria is a major global health threat, necessitating the development of new antimicrobial agents with novel mechanisms of action. Quinoline derivatives have a long history as antimicrobial agents, with fluoroquinolones being a prominent class.[7]
Comparative Analysis of Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for various aminoquinoline derivatives against different bacterial strains. This data provides a comparative view of their antibacterial efficacy.
| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference Compound | MIC (μg/mL) | Reference |
| 5-Aminoquinoline Derivatives | Escherichia coli | 22 | Streptomycin | 12 | [8][9] |
| 5-Aminoquinoline Derivatives | Xanthomonas campestris | 23 | Streptomycin | 14 | [8][9] |
| 5-Aminoquinoline Derivatives | Bacillus subtilis | No inhibition | Kanamycin | Not specified | [8][9] |
| 5-Aminoquinoline Derivatives | Staphylococcus aureus | No inhibition | Kanamycin | Not specified | [8][9] |
| 4-Aminoquinoline Derivatives | Methicillin-resistant S. aureus (MRSA) | ≤0.06–0.12 | Vancomycin | Not specified | [7] |
Note: MIC values can vary depending on the specific derivative and the bacterial strain tested.
Mechanism of Action: Disruption of Bacterial Processes
Quinolone antibiotics primarily exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[9] This leads to a cascade of events culminating in bacterial cell death.
Caption: Inhibition of bacterial DNA gyrase/topoisomerase IV by an aminoquinoline derivative.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol details a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Test compound (e.g., this compound derivative)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well microtiter plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include positive controls (wells with bacteria and no compound) and negative controls (wells with broth only).
-
Incubate the plates at 35-37°C for 16-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Aminoquinolines as Anti-inflammatory Agents: Modulating the Immune Response
Chronic inflammation is a key contributor to a wide range of diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. The development of novel anti-inflammatory agents is a critical area of research. Quinoline derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents.[10]
Comparative Analysis of Anti-inflammatory Activity
While specific quantitative data on the anti-inflammatory activity of this compound is limited in the available literature, studies on related quinoline derivatives have shown significant effects in various in vitro and in vivo models. For example, certain quinoline derivatives have been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[11]
Mechanism of Action: Inhibition of Inflammatory Pathways
The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB pathway. By inhibiting the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB inflammatory pathway by an aminoquinoline derivative.
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This protocol describes a common in vitro method to assess the anti-inflammatory potential of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Test compound (e.g., this compound derivative)
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Griess reagent
-
96-well cell culture plates
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Collect the cell culture supernatant .
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Determine the percentage of inhibition of NO production for each concentration of the test compound compared to the LPS-only control.
-
Assess cell viability using an appropriate assay (e.g., MTT) to ensure that the observed effects are not due to cytotoxicity.
Conclusion and Future Directions
The aminoquinoline scaffold, exemplified by compounds like this compound, holds significant promise for the development of novel therapeutics. While a substantial body of research validates the efficacy of various quinoline derivatives as kinase inhibitors, antimicrobial agents, and anti-inflammatory molecules, further focused studies on specific analogs like this compound are warranted. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field, enabling the rational design and evaluation of the next generation of quinoline-based drugs. Future investigations should aim to elucidate the precise molecular targets and mechanisms of action of these compounds, and to optimize their pharmacokinetic and pharmacodynamic properties for enhanced therapeutic efficacy and safety.
References
- 1. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Aminoquinolines as a New Class of Potent Inhibitors of Heat Shock Protein 90 (Hsp90): Synthesis, Biology and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Aminoquinolin-5-OL
For researchers engaged in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Aminoquinolin-5-OL, a specialized heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are synthesized from established safety protocols for structurally analogous compounds, such as 3-aminoquinoline and quinolin-5-ol. This approach ensures a cautious and comprehensive methodology, prioritizing the safety of laboratory personnel and environmental protection.
The foundational principle of this guide is risk mitigation. The quinoline core, substituted with both an amino and a hydroxyl group, suggests potential for skin and eye irritation, as well as possible toxicity if ingested or inhaled, based on data from similar structures.[1][2][3] Therefore, handling and disposal of this compound must be approached with the assumption that it is a hazardous substance.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedures, a thorough understanding of the potential hazards is essential. Based on analogous compounds, this compound should be handled as a substance that can cause significant irritation and may have other toxicological properties that have not been fully investigated.[1]
Core Hazard Profile (Inferred)
| Hazard Classification | Potential Effect | Citation |
| Skin Corrosion/Irritation | Causes skin irritation. | [2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [2][3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or inhaled. | [3][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [2][3] |
Mandatory Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following PPE is required when handling this compound for disposal:
-
Gloves: Nitrile or other chemical-resistant gloves are mandatory. Always inspect gloves for integrity before use and dispose of contaminated gloves as hazardous waste.[5]
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn to protect against splashes or airborne particles.[1]
-
Lab Coat: A standard laboratory coat must be worn to protect clothing and skin.
-
Respiratory Protection: All handling of this compound waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[6]
Part 2: Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach, from the point of generation to final collection by a licensed waste management service.
Step 1: Waste Segregation at the Source
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect un-used or expired this compound solid waste in a dedicated, sealable, and clearly labeled hazardous waste container.
-
The container should be made of a chemically compatible material (e.g., high-density polyethylene).
-
Label the container clearly as "Hazardous Waste: this compound".[6]
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as weighing papers, pipette tips, contaminated gloves, and bench paper, must be considered hazardous.[6]
-
Collect these items in a separate, clearly labeled hazardous waste bag or container.
-
Step 2: Waste Storage
Temporary storage of hazardous waste within the laboratory must be done in a designated and controlled manner.
-
Secure Location: Store the sealed hazardous waste containers in a designated satellite accumulation area. This area should be well-ventilated, secure, and away from general laboratory traffic.
-
Container Integrity: Ensure all waste containers are tightly closed at all times, except when adding waste, to prevent spills or the release of vapors.[7]
-
Incompatibility: Based on the reactivity of related aminoquinolines, store this waste away from strong oxidizing agents and acids to prevent potentially hazardous reactions.[1][8]
Step 3: Final Disposal and Removal
The final step is the transfer of the hazardous waste to a licensed disposal facility.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]
-
Provide Information: Provide them with the full chemical name ("this compound") and any available hazard information.
-
Follow Instructions: Adhere strictly to their specific instructions for packaging, labeling, and pickup. Disposal of this type of chemical waste will likely involve high-temperature incineration by a specialized facility to ensure complete destruction.[6]
Part 3: Emergency Procedures for Spills
In the event of a spill, a swift and safe response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill zone.
-
Ventilate: If the spill is contained within a fume hood, keep the hood running. If it is in an open area, ensure the area is well-ventilated.
-
Assess and Act:
-
For small spills , trained personnel wearing appropriate PPE should use a chemical spill kit to absorb the material.
-
For large spills , evacuate the area and immediately contact your institution's EHS or emergency response team.
-
-
Clean and Decontaminate:
-
Report: Report all spills to your laboratory supervisor and EHS office, regardless of size.[9]
Visualizing the Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Quinolin-5-ol | C9H7NO | CID 135441757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. pfw.edu [pfw.edu]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
